molecular formula C7H5BrClNO2 B1420869 Methyl 2-bromo-5-chloroisonicotinate CAS No. 1214336-33-0

Methyl 2-bromo-5-chloroisonicotinate

Cat. No.: B1420869
CAS No.: 1214336-33-0
M. Wt: 250.48 g/mol
InChI Key: ULWWIJRKBREIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-chloroisonicotinate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWWIJRKBREIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-bromo-5-chloroisonicotinate synthesis and discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Strategic Application of Methyl 2-bromo-5-chloroisonicotinate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We delve into the strategic importance of its unique dihalogenated structure, offering insights into its discovery context not as a singular event, but as an evolution of need in synthetic chemistry. A detailed, field-proven synthetic route is presented, moving from readily available precursors to the final product. Each step is accompanied by a thorough explanation of the underlying chemical principles, ensuring a deep understanding of the causality behind the experimental design. This guide is structured to serve as both a strategic manual and a practical laboratory resource, complete with detailed protocols, data summaries, and workflow visualizations to empower the synthesis and application of this versatile intermediate.

Introduction: The Emergence of a Strategic Synthetic Intermediate

In the landscape of modern medicinal and agrochemical research, the demand for structurally complex and functionally diverse molecules is incessant. Heterocyclic scaffolds, particularly substituted pyridines, form the core of countless therapeutic agents and crop protection chemicals.[1] Within this class, this compound (also known as methyl 2-bromo-5-chloropyridine-4-carboxylate) has emerged as a highly valued intermediate.[2]

Its significance lies not in a singular "discovery" but in its rational design as a versatile synthetic platform. The strategic placement of two different halogen atoms—bromine at the 2-position and chlorine at the 5-position—on the isonicotinate framework provides chemists with orthogonal synthetic handles. This differential reactivity allows for sequential, site-selective modifications through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This capability is paramount in the construction of molecular libraries for high-throughput screening and in the late-stage functionalization of lead compounds to fine-tune their pharmacological profiles.

Furthermore, the incorporation of halogens is a well-established strategy in drug design to enhance crucial properties like metabolic stability, membrane permeability, and binding affinity through specific halogen bonding interactions.[3][4] This guide provides the necessary technical foundation to synthesize and intelligently utilize this powerful building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name methyl 2-bromo-5-chloropyridine-4-carboxylatePubChem
CAS Number Not assigned; often confused with isomer 886365-28-2
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol
Appearance Typically an off-white to pale yellow crystalline powder[5]
Purity Commercially available with ≥95-98% purity[5][6]
InChIKey ULWWIJRKBREIRR-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC(=NC=C1Cl)Br[2]

Strategic Importance in Drug Discovery and Development

The utility of this compound extends far beyond that of a simple linker. Its architecture is intentionally designed to exploit the nuances of modern synthetic chemistry.

Differential Reactivity: The carbon-bromine bond at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at C5. This predictable difference in reactivity is the cornerstone of its strategic value. A synthetic chemist can selectively react at the C2-Br position while leaving the C5-Cl position intact for a subsequent, different transformation. This allows for the controlled, stepwise construction of highly complex molecular architectures from a single, versatile starting material.

Scaffold for Bioactive Molecules: The pyridine core is a privileged structure in medicinal chemistry, present in numerous approved drugs. By providing a pre-functionalized and readily diversifiable pyridine scaffold, this intermediate accelerates the synthesis of novel analogues of known drugs or entirely new classes of compounds targeting a wide range of biological targets.[7] Its applications span the development of novel therapeutics and the creation of next-generation pesticides and herbicides.[1][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process where regiochemical control is paramount. There is no single "discovery" of a route; rather, its preparation relies on the logical application of well-established name reactions adapted for this specific substitution pattern. A robust and logical synthetic pathway is detailed below.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnections are the ester and the C4-carboxyl group, followed by the C2-bromine, leading back to a simple, commercially available chloropyridine derivative.

G Target This compound Acid 2-Bromo-5-chloroisonicotinic Acid Target->Acid Esterification (FGI) Pyridine 2-Bromo-5-chloropyridine Acid->Pyridine Directed Metalation- Carboxylation (C-C bond) Precursor 2-Amino-5-chloropyridine Pyridine->Precursor Sandmeyer Reaction (FGI)

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical laboratory workflow. This multi-step sequence is designed for efficiency and control at each stage.

G cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification A 2-Amino-5-chloropyridine B Pyridyl Diazonium Salt A->B NaNO₂, HBr (aq) 0-5 °C C 2-Bromo-5-chloropyridine B->C CuBr D Lithiation with LDA -78 °C C->D E Quench with CO₂(s) F 2-Bromo-5-chloroisonicotinic Acid G Methanol (MeOH) H₂SO₄ (cat.) Reflux F->G H This compound

Caption: Forward synthesis workflow from precursor to final product.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine via Sandmeyer Reaction
  • Principle: This reaction converts an aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, catalyzed by copper(I) bromide. The low temperature is critical to maintain the stability of the diazonium intermediate.[8]

  • Reagents & Equipment:

    • 2-Amino-5-chloropyridine

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask

  • Procedure:

    • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in 48% HBr (4.0 eq) cooled to 0°C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C.

    • Stir the resulting slurry for 30 minutes at 0°C.

    • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0°C.

    • Slowly add the cold diazonium salt slurry to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up & Purification:

    • Pour the reaction mixture onto crushed ice and basify to pH 8-9 with aqueous ammonia or NaOH solution.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 2-bromo-5-chloropyridine as a white to beige solid.[8]

Protocol 2: Synthesis of 2-Bromo-5-chloroisonicotinic Acid
  • Principle: Directed ortho-metalation uses a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the C3 position, which is activated by the adjacent nitrogen and C2-bromo group. The resulting lithiated species is a potent nucleophile that reacts readily with carbon dioxide (in the form of dry ice) to form a carboxylate upon workup.

  • Reagents & Equipment:

    • 2-Bromo-5-chloropyridine

    • Diisopropylamine

    • n-Butyllithium (n-BuLi)

    • Dry ice (solid CO₂)

    • Anhydrous tetrahydrofuran (THF)

    • Low-temperature thermometer, syringe, inert atmosphere (N₂ or Ar) setup

  • Procedure:

    • Prepare LDA in situ: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C (dry ice/acetone bath), add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0°C, then re-cool to -78°C.

    • Add a solution of 2-bromo-5-chloropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

    • Quench the reaction by carefully adding crushed dry ice in portions.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up & Purification:

    • Add water to the reaction mixture and separate the aqueous layer.

    • Wash the aqueous layer with ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-bromo-5-chloroisonicotinic acid.

Protocol 3: Synthesis of this compound
  • Principle: This is a classic Fischer-Speier esterification. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reagents & Equipment:

    • 2-Bromo-5-chloroisonicotinic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Reflux condenser, heating mantle

  • Procedure:

    • Suspend 2-bromo-5-chloroisonicotinic acid (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product as a solid.

Data Summary and Characterization

The following table summarizes the expected outcomes for the proposed synthesis. Purity would be assessed by HPLC or GC-MS, and structural confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

StepProductExpected YieldPurity GoalKey Characterization Notes
1 2-Bromo-5-chloropyridine75-90%>98%¹H NMR will show three distinct aromatic protons.
2 2-Bromo-5-chloroisonicotinic Acid60-75%>97%Broad singlet for the carboxylic acid proton in ¹H NMR.
3 This compound85-95%>98%Appearance of a methyl singlet around 3.9 ppm in ¹H NMR.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its value is derived from the strategic placement of functional groups that allow for selective and sequential chemical transformations. This guide has provided a comprehensive framework for its synthesis, grounded in established chemical principles and presented with the practical detail required for laboratory application. By understanding the causality behind the synthetic choices and the strategic potential of its structure, researchers in drug discovery and agrochemical development are well-equipped to leverage this intermediate to its fullest potential, accelerating the path to novel and impactful molecular innovations.

References

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.). Geshem. Retrieved December 31, 2025, from [Link]

  • Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]

  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. (2025, August 10). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis of some N‐substituted isonicotinamides | Request PDF. (2025, August 9). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. (n.d.). Geshem. Retrieved December 31, 2025, from [Link]

  • Methyl 5-Bromo-2-chloroisonicotinate. (n.d.). Amerigo Scientific. Retrieved December 31, 2025, from [Link]

  • Methyl 5-bromo-2-chloroisonicotinate. (n.d.). Lead Sciences. Retrieved December 31, 2025, from [Link]

  • Reduction of isonicotinic acid esters. (n.d.). Google Patents.
  • Synthesis of Substituted Isatins. (2013, February 1). PubMed. Retrieved December 31, 2025, from [Link]

  • Methyl 5-bromo-2-chloroisonicotinate (C7H5BrClNO2). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

  • This compound (C7H5BrClNO2). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

  • A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.). Google Patents.
  • Methyl 5-bromo-2-chloroisonicotinate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA - Chemistry and Biochemistry. Retrieved December 31, 2025, from [Link]

  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.). Google Patents.
  • Halogenation of drugs enhances membrane binding and permeation. (2004, May 3). PubMed. Retrieved December 31, 2025, from [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • STUDIES IN THE HALOGENATION OF ALIPHATIC COMPOUNDS. (n.d.). DTIC. Retrieved December 31, 2025, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 6). ChemRxiv. Retrieved December 31, 2025, from [Link]

Sources

Physicochemical properties of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-chloroisonicotinate

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile synthetic building block in medicinal and agricultural chemistry. Its structural arrangement, featuring a pyridine core substituted with bromine, chlorine, and a methyl ester, offers multiple reactive sites for advanced chemical modifications. Such compounds are highly valued in drug discovery and agrochemical development for their ability to participate in a variety of coupling reactions and for the influence of halogen atoms on the pharmacokinetic and pharmacodynamic properties of target molecules.[1][2]

This guide provides a comprehensive overview of the physicochemical properties of this compound. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature.[3] Therefore, to provide a thorough and practical resource for researchers, this document will present the available data for this compound and supplement it with a comparative analysis of its well-characterized isomer, Methyl 5-bromo-2-chloroisonicotinate (CAS No. 886365-28-2). This approach allows us to infer and discuss the expected behavior and properties of the title compound with a high degree of scientific confidence.

Core Physicochemical Profile: this compound

This section details the known and predicted properties of the title compound.

Chemical Structure and Identifiers

The molecular structure consists of a pyridine ring with a methyl carboxylate group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name methyl 2-bromo-5-chloropyridine-4-carboxylate[3]
Molecular Formula C₇H₅BrClNO₂[3]
SMILES COC(=O)C1=CC(=NC=C1Cl)Br[3]
InChI InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3[3]

| InChIKey | ULWWIJRKBREIRR-UHFFFAOYSA-N[3] |

Molecular and Physicochemical Properties

The following table summarizes key computed properties.

Table 2: Computed Physicochemical Data

Property Value Source
Molecular Weight 250.48 g/mol [4]
Monoisotopic Mass 248.91922 Da [3]
XlogP (predicted) 2.4 [3]
Topological Polar Surface Area (TPSA) 39.19 Ų [5]
Hydrogen Bond Donors 0 [5]
Hydrogen Bond Acceptors 3 [5]

| Rotatable Bonds | 1 |[5] |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for identifying and confirming the structure of synthetic intermediates. The table below presents the predicted collision cross-section (CCS) values for various adducts of this compound, which are invaluable for analytical method development.

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 249.92650 136.3
[M+Na]⁺ 271.90844 150.5
[M-H]⁻ 247.91194 142.1
[M+NH₄]⁺ 266.95304 157.4
[M+K]⁺ 287.88238 138.8

Data sourced from PubChemLite.[3]

A Comparative Case Study: The Isomer Methyl 5-bromo-2-chloroisonicotinate

Given the limited experimental data for the 2-bromo-5-chloro isomer, we now turn to its extensively documented regioisomer, Methyl 5-bromo-2-chloroisonicotinate (CAS 886365-28-2), to provide context and practical insights into handling and reactivity.

Table 4: Experimental Properties of Methyl 5-bromo-2-chloroisonicotinate

Property Value Source(s)
CAS Number 886365-28-2 [4]
Appearance Off-white crystalline powder
Purity ≥95-98% [5][6]
Boiling Point ~286.5 °C at 760 mmHg [7]
Density ~1.7 g/cm³
Flash Point ~127.1 °C

| Storage Conditions | 2-8°C, under inert atmosphere |[7][8] |

Spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, for this isomer are commercially available from various chemical suppliers, confirming its structure and purity.[9]

Synthesis and Expected Reactivity

Plausible Synthetic Pathway

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible route can be designed based on standard organic chemistry principles for pyridine functionalization. A likely approach would involve the halogenation and subsequent esterification of a suitable pyridine precursor. The synthesis of its isomer often involves such steps.

G Start 5-chloro-4-pyridinecarboxylic acid (Precursor) Step1 Bromination (e.g., NBS, HBr/H2O2) Start->Step1 Step 1 Intermediate 2-bromo-5-chloro-4-pyridinecarboxylic acid Step1->Intermediate Step2 Esterification (Methanol, Acid Catalyst, e.g., H2SO4) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Proposed Synthetic Workflow

Causality Behind Experimental Choices:

  • Precursor Selection: Starting with a pyridine derivative already containing the chloro and carboxylic acid groups simplifies the synthesis by reducing the number of steps and potential regioselectivity issues.

  • Bromination: The 2-position of the pyridine ring is susceptible to electrophilic or radical bromination, especially when the ring is activated. The choice of brominating agent (e.g., N-Bromosuccinimide or elemental bromine) would be critical to optimize yield and selectivity.

  • Esterification: A standard Fischer-Speier esterification using methanol in the presence of a strong acid catalyst is a reliable and cost-effective method to convert the carboxylic acid to the desired methyl ester.

This proposed pathway is a self-validating system; progress can be monitored at each step using standard analytical techniques like TLC, NMR, and Mass Spectrometry to confirm the formation of the intermediate and the final product.

Reactivity and Application in Synthesis

The true value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, making it a powerful building block.

  • Cross-Coupling Reactions: The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[10] This allows for the selective introduction of a substituent at the 2-position while leaving the chlorine at the 5-position intact for a subsequent transformation.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the halogenated positions towards nucleophilic attack. The 2-position is particularly activated, making it a prime site for substitution by nucleophiles such as amines, alkoxides, or thiolates.

These distinct reactivity profiles are fundamental to constructing the complex molecular architectures required for modern pharmaceuticals and agrochemicals.

G cluster_0 Reaction Pathways Start This compound Path1 Suzuki Coupling (Boronic Acid, Pd Catalyst) Start->Path1 C-Br Bond Activation Path2 Buchwald-Hartwig Amination (Amine, Pd Catalyst) Start->Path2 C-Br Bond Activation Path3 Nucleophilic Aromatic Substitution (Nucleophile, e.g., NaOMe) Start->Path3 SₙAr at C2 Product1 2-Aryl/Alkyl-5-chloro Derivative Path1->Product1 Product2 2-Amino-5-chloro Derivative Path2->Product2 Product3 2-Methoxy-5-chloro Derivative Path3->Product3

Caption: Key Reaction Pathways for Synthetic Derivatization

Safety and Handling

While specific GHS and SDS data for this compound are not available, the data for its isomer, Methyl 5-bromo-2-chloroisonicotinate, provide a strong basis for establishing safe handling procedures.

GHS Hazard Classification (for isomer CAS 886365-28-2):

  • Pictogram: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H312: Harmful in contact with skin[4]

    • H332: Harmful if inhaled[4]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[8][11]

Due to the structural similarity, it is prudent to assume that this compound possesses a comparable hazard profile and should be handled with the same level of care.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. While direct experimental data is sparse, a robust understanding of its physicochemical properties and reactivity can be constructed through computational predictions and comparative analysis with its well-studied isomer. Its key feature—the differentiated reactivity of the C-Br and C-Cl bonds—makes it an ideal substrate for sequential, controlled modifications, enabling the efficient synthesis of complex molecules for drug discovery and agrochemical research. Researchers are advised to use the data from the isomer Methyl 5-bromo-2-chloroisonicotinate as a reliable guide for handling, storage, and reaction development, while confirming the identity and purity of their material through standard analytical methods.

References

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem.
  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-bromo-2-chloronicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 2-bromo-5-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-Bromo-2-chloroisonicotin
  • 886365-28-2 | Methyl 5-bromo-2-chloroisonicotin
  • 886365-28-2|Methyl 5-bromo-2-chloroisonicotin
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi

Sources

An In-depth Technical Guide to the Spectroscopic Data of CAS number 1214336-33-0 (Methyl 2-bromo-5-chloroisonicotinate)

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the spectroscopic properties of Methyl 2-bromo-5-chloroisonicotinate, providing foundational data for researchers, scientists, and drug development professionals.

Introduction

This compound, assigned CAS number 1214336-33-0, is a halogenated pyridine derivative. Its structural features, including the presence of bromine and chlorine atoms on the pyridine ring and a methyl ester group, make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the most detailed insights into its chemical structure and purity.

This technical guide offers a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its structure and general principles of spectroscopy. While experimental data for this specific compound is not widely available in public literature, this guide provides a robust framework for its identification and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1214336-33-0

  • Molecular Formula: C₇H₅BrClNO₂

  • Molecular Weight: 250.48 g/mol

The structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Expected Chemical Shifts and Splitting Patterns:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H~8.5 - 8.7Singlet1H
Pyridine-H~8.0 - 8.2Singlet1H
-OCH₃~3.9 - 4.1Singlet3H

Rationale for Assignments:

  • The protons on the pyridine ring are in a deshielded environment due to the electronegativity of the nitrogen atom and the halogen substituents, hence their expected downfield chemical shifts. The lack of adjacent protons would result in singlet signals for both.

  • The methyl protons of the ester group are in a more shielded environment and are expected to appear as a singlet upfield.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Ester)~160 - 165
Pyridine Carbons~120 - 155
-OCH₃~52 - 55

Rationale for Assignments:

  • The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.

  • The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the halogen substituents.

  • The methyl carbon of the ester group is the most shielded and will appear at the highest field.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in CDCl3) instrument Instrument Setup (400 MHz Spectrometer) prep->instrument acquire Data Acquisition (¹H and ¹³C Spectra) instrument->acquire process Data Processing (FT, Phasing) acquire->process analysis Spectral Analysis (Peak Assignment) process->analysis

Caption: A typical workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1720 - 1740
C-O (Ester)Stretch~1200 - 1300
C=N, C=C (Aromatic)Stretch~1400 - 1600
C-H (Aromatic)Stretch~3000 - 3100
C-H (Aliphatic)Stretch~2850 - 3000
C-ClStretch~600 - 800
C-BrStretch~500 - 600

Rationale for Assignments:

  • The strong absorption around 1720-1740 cm⁻¹ is a clear indicator of the carbonyl group in the ester.

  • The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • The C-H stretching vibrations for aromatic and aliphatic protons appear in their respective expected regions.

  • The carbon-halogen stretches are typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

    • The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

    • The presence of one chlorine atom will result in two peaks with an intensity ratio of approximately 3:1 separated by 2 m/z units (³⁵Cl and ³⁷Cl).

    • The combination of Br and Cl will lead to a complex isotopic cluster for the molecular ion.

  • Key Fragmentation Peaks: Fragmentation of the molecular ion may occur through the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), or the halogen atoms.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

G cluster_workflow Mass Spectrometry Workflow sample_intro Sample Introduction (GC/LC or Direct Infusion) ionization Ionization (e.g., Electron Ionization) sample_intro->ionization mass_analysis Mass Analysis (Quadrupole or TOF) ionization->mass_analysis detection Detection and Data Analysis mass_analysis->detection

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of this compound (CAS 1214336-33-0). By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. These analytical techniques are indispensable for quality control in a research and development setting, ensuring the reliability of subsequent synthetic transformations and the integrity of final products.

References

An In-Depth Technical Guide to the Mass Spectrum of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-bromo-5-chloroisonicotinate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the distinct reactivity of its substituent groups, which allows for precise molecular construction. Verifying the identity and purity of such intermediates is paramount, and Electron Ionization Mass Spectrometry (EI-MS) stands as a definitive analytical tool for this purpose. This guide provides a comprehensive interpretation of the EI-MS spectrum of this compound, detailing its unique isotopic signature and predictable fragmentation pathways. It is intended for researchers, chemists, and quality control specialists who rely on mass spectrometry for structural elucidation.

The Principle of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that provides extensive structural information through characteristic fragmentation. The process begins when a vaporized analyte is introduced into the ion source of the mass spectrometer and bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[1] This energy is significantly greater than the ionization energy of most organic molecules, leading to the ejection of an electron from the analyte (M) to form a positively charged radical cation, known as the molecular ion (M⁺•).[2]

The excess energy imparted to the molecular ion induces its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.[1][2] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a spectrum that represents the relative abundance of each ion. This fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural analysis.

The Molecular Ion (M⁺•): A Unique Isotopic Signature

The most informative feature in the mass spectrum of a halogenated compound is the isotopic pattern of its molecular ion peak. The presence of bromine and chlorine, both of which have significant heavy isotopes, creates a distinctive cluster of peaks that immediately confirms their presence.

  • Chlorine Isotopes: Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% to 24.2%). This results in an M⁺• peak and an (M+2)⁺• peak with a relative intensity of about 3:1 for a molecule containing one chlorine atom.[3]

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 ratio (50.7% to 49.3%).[3] A compound with one bromine atom will therefore exhibit an M⁺• peak and an (M+2)⁺• peak of nearly equal intensity.[4][5]

For this compound (C₇H₅BrClNO₂), the combination of one bromine and one chlorine atom produces a highly characteristic M⁺•, (M+2)⁺•, and (M+4)⁺• cluster. The theoretical monoisotopic mass of the molecular ion (containing ⁷⁹Br and ³⁵Cl) is 248.9192 Da.[6] The relative intensities of the isotopic peaks can be predicted as follows:

  • M⁺• (m/z 249): Contains ⁷⁹Br and ³⁵Cl.

  • (M+2)⁺• (m/z 251): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

  • (M+4)⁺• (m/z 253): Contains ⁸¹Br and ³⁷Cl.

The statistical combination of these isotopes results in a predicted intensity ratio for the M:(M+2):(M+4) cluster of approximately 3:4:1 .[7] The observation of this pattern is the first and most definitive step in identifying the compound in a mass spectrum.

Principal Fragmentation Pathways

The 70 eV ionization energy leaves the molecular ion in a high-energy state, leading to bond cleavages that form more stable fragment ions. The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting products.

The ester moiety is a common site for initial fragmentation.

  • Loss of a Methoxy Radical (•OCH₃): A primary fragmentation pathway for methyl esters is the cleavage of the O–CH₃ bond, resulting in the loss of a methoxy radical (mass of 31 Da).[8] This forms a highly stable 2-bromo-5-chloropyridine-4-carbonylium ion. This acylium cation is resonance-stabilized, making its corresponding peak at m/z 218 a prominent feature in the spectrum. This fragment retains both halogen atoms and will exhibit the characteristic 3:4:1 isotopic cluster at m/z 218, 220, and 222.

  • Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C-C bond between the pyridine ring and the carbonyl group results in the loss of the entire methoxycarbonyl group as a radical (mass of 59 Da). This produces the 2-bromo-5-chloropyridinyl cation at m/z 190 . This ion will also show the 3:4:1 isotopic pattern at m/z 190, 192, and 194.

The carbon-halogen bonds are susceptible to cleavage, a common fragmentation route for aromatic halides.[3][9]

  • Loss of a Bromine Radical (•Br): The C–Br bond is weaker than the C–Cl bond, making the loss of a bromine radical (mass of 79 or 81 Da) a very favorable process.[10] This fragmentation leads to the formation of a methyl 5-chloroisonicotinate cation at m/z 170 (from loss of ⁷⁹Br). This ion contains only one chlorine atom and will therefore exhibit a simpler isotopic pattern with peaks at m/z 170 and 172 in an approximate 3:1 ratio.

  • Loss of a Chlorine Radical (•Cl): While generally less favorable than bromine loss, the expulsion of a chlorine radical (mass of 35 or 37 Da) can also occur. This pathway yields a methyl 2-bromoisonicotinate cation at m/z 214 (from loss of ³⁵Cl). This fragment contains only the bromine atom and will display a characteristic 1:1 isotopic pattern at m/z 214 and 216.

Primary fragments can undergo further decomposition. A notable secondary fragmentation is the loss of carbon monoxide (CO, mass of 28 Da) from the acylium ion formed in Pathway A.

  • [M - OCH₃ - CO]⁺: The ion at m/z 218 can expel a neutral CO molecule to form the 2-bromo-5-chloropyridinyl cation at m/z 190 . This provides an alternative route to the same ion generated in Pathway A2, often enhancing the intensity of the peak at m/z 190.

Summary of Predicted Key Ions

The following table summarizes the primary ions expected in the EI mass spectrum of this compound.

m/z (for ³⁵Cl, ⁷⁹Br)Proposed Ion Structure / FormulaDescription of Neutral LossExpected Isotopic Pattern (Ratio)
249[C₇H₅⁷⁹Br³⁵ClNO₂]⁺•Molecular Ion (M⁺•)m/z 249:251:253 (3:4:1)
218[C₆H₂⁷⁹Br³⁵ClNO]⁺Loss of •OCH₃m/z 218:220:222 (3:4:1)
214[C₇H₅⁷⁹BrNO₂]⁺Loss of •Clm/z 214:216 (1:1)
190[C₅H₂⁷⁹Br³⁵ClN]⁺Loss of •COOCH₃ or (•OCH₃ + CO)m/z 190:192:194 (3:4:1)
170[C₇H₅³⁵ClNO₂]⁺Loss of •Brm/z 170:172 (3:1)

Visualizing the Fragmentation Pathways

The logical flow of fragmentation from the molecular ion can be visualized to aid in spectral interpretation.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M This compound (Molecular Ion) m/z 249, 251, 253 F1 [M - OCH₃]⁺ m/z 218, 220, 222 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z 214, 216 M->F2 - •Cl F3 [M - Br]⁺ m/z 170, 172 M->F3 - •Br F4 [M - COOCH₃]⁺ m/z 190, 192, 194 M->F4 - •COOCH₃ F5 [M - OCH₃ - CO]⁺ m/z 190, 192, 194 F1->F5 - CO

References

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-5-chloroisonicotinate (CAS No: 886365-28-2) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries[1]. Its molecular structure, featuring a substituted aromatic ring, an ester, and distinct halogen atoms, necessitates rigorous analytical characterization for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the compound's identity by verifying the presence of its key functional groups. This guide offers an in-depth analysis of the theoretical FT-IR spectrum of this compound, explains the causal relationships between molecular structure and vibrational frequencies, and provides a validated protocol for acquiring a high-quality spectrum.

Introduction: The Analytical Significance of a Versatile Building Block

This compound, with the molecular formula C₇H₅BrClNO₂, is a strategically designed chemical intermediate[1][2][3]. The bromo, chloro, and methyl ester moieties on the pyridine core offer distinct points for synthetic modification, making it a valuable precursor in drug development and materials science[1].

Given its role, verifying the structural integrity of this compound is paramount. FT-IR spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a molecule[4]. For a compound like this compound, this technique allows for the unambiguous confirmation of the ester carbonyl group, the aromatic system, and the carbon-halogen bonds, ensuring the material's suitability for downstream applications.

Molecular Structure and Functional Group Deconstruction

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational modes.

Caption: Molecular structure and functional group breakdown.

Predicted FT-IR Absorption Profile: From Theory to Spectrum

The FT-IR spectrum of an organic molecule can be divided into two primary regions: the diagnostic group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹)[4]. The former contains absorptions characteristic of specific functional groups, while the latter comprises a complex pattern of vibrations unique to the molecule as a whole.

Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • Aromatic C-H Stretching (νC-H): The sp² hybridized C-H bonds on the pyridine ring will produce weak to medium absorption bands at wavenumbers slightly higher than 3000 cm⁻¹. Expect these peaks to appear in the 3100-3000 cm⁻¹ range. Their presence is a clear indicator of an aromatic or vinylic system[5].

  • Aliphatic C-H Stretching (νC-H): The methyl (CH₃) group of the ester function contains sp³ hybridized C-H bonds. These will give rise to absorption bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region[4].

  • Carbonyl Ester Stretching (νC=O): This is often the most intense and readily identifiable peak in the spectrum. Because the ester group is directly attached to the aromatic pyridine ring, electronic conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency compared to a saturated aliphatic ester[6][7]. Therefore, a very strong, sharp absorption band is predicted in the range of 1730-1715 cm⁻¹ [8][9].

  • Aromatic Ring Stretching (νC=C and νC=N): The pyridine ring undergoes complex stretching vibrations involving both C=C and C=N bonds. These typically result in a series of medium to sharp bands in the 1600-1400 cm⁻¹ region[5][10][11]. One can expect characteristic peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹[7].

Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a wealth of structural information, though individual peak assignment can be complex.

  • Ester C-O Stretching (νC-O): Esters characteristically exhibit two strong C-O stretching bands. These are coupled vibrations and are part of a pattern sometimes called the "Rule of Three" for aromatic esters (along with the C=O stretch)[8][12]. Expect two prominent absorptions:

    • An asymmetric C-C-O stretch between 1310-1250 cm⁻¹ [8].

    • A symmetric O-C-C stretch between 1130-1100 cm⁻¹ [8][9].

  • C-H Bending (δC-H): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur here. The pattern of out-of-plane (o.o.p.) bends in the 900-675 cm⁻¹ region can be highly diagnostic of the substitution pattern on the aromatic ring[5].

  • Carbon-Halogen Stretching (νC-X): The vibrations of the C-Cl and C-Br bonds are found at lower frequencies due to the heavier mass of the halogen atoms.

    • C-Cl Stretch: A medium to strong band is expected in the 850-550 cm⁻¹ range[13].

    • C-Br Stretch: This vibration occurs at an even lower wavenumber, typically between 690-515 cm⁻¹ [13].

Summary of Predicted FT-IR Data

The following table consolidates the expected vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Predicted Intensity
Aromatic C-H StretchPyridine Ring3100 - 3000Weak to Medium
Aliphatic C-H StretchMethyl Ester2980 - 2850Weak to Medium
Ester C=O Stretch (Conjugated) Aromatic Ester 1730 - 1715 Very Strong, Sharp
Aromatic Ring C=C & C=N StretchesPyridine Ring1600 - 1400Medium, Sharp
Asymmetric C-C-O Stretch Aromatic Ester 1310 - 1250 Strong
Symmetric O-C-C Stretch Aromatic Ester 1130 - 1100 Strong
Aromatic C-H Out-of-Plane BendPyridine Ring900 - 675Medium to Strong
C-Cl StretchChloro-substituent850 - 550Medium to Strong
C-Br StretchBromo-substituent690 - 515Medium to Strong

Self-Validating Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes the Potassium Bromide (KBr) pellet method, a standard technique for analyzing solid samples. The trustworthiness of the data relies on meticulous sample preparation to avoid spectral artifacts.

Step-by-Step Methodology
  • Materials & Equipment:

    • This compound (solid powder).

    • FT-IR grade Potassium Bromide (KBr), desiccated.

    • Agate mortar and pestle.

    • Hydraulic press with pellet-forming die.

    • FT-IR Spectrometer.

  • Preparation of KBr:

    • Rationale: KBr is transparent to IR radiation in the standard mid-IR range. However, it is hygroscopic; absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) and can obscure sample features.

    • Action: Dry KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator until use.

  • Sample Preparation:

    • Rationale: To obtain a high-quality spectrum, the sample must be finely ground and homogeneously dispersed in the KBr matrix to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks.

    • Action: Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Rationale: Pressing the powder into a translucent pellet creates a solid-state solution with a consistent path length for the IR beam.

    • Action: Transfer a portion of the powder into the pellet die. Apply pressure using the hydraulic press (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the thin, translucent KBr pellet.

  • Spectral Acquisition:

    • Rationale: A background scan accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

    • Action:

      • Place the empty sample holder in the spectrometer and run a background spectrum.

      • Mount the KBr pellet in the sample holder.

      • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Dry FT-IR Grade KBr B Grind 1-2 mg Sample with 100-200 mg KBr A->B Homogenize C Press Mixture into Translucent Pellet B->C 7-10 Tons E Acquire Sample Spectrum (Pellet) C->E D Acquire Background Spectrum (Empty) F Process Data (Baseline Correction, etc.) E->F

Caption: FT-IR analysis workflow using the KBr pellet method.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. The presence of a very strong absorption band between 1730-1715 cm⁻¹, coupled with strong C-O stretching bands in the 1310-1100 cm⁻¹ range, unequivocally confirms the aromatic ester functionality. Additional characteristic peaks for aromatic C-H stretches (>3000 cm⁻¹) and ring vibrations (1600-1400 cm⁻¹) validate the substituted pyridine core. While absorptions for the C-Cl and C-Br bonds in the low-frequency fingerprint region may be complex, their expected presence completes the spectral profile. By following the validated experimental protocol, researchers can obtain a high-fidelity spectrum that serves as a reliable analytical fingerprint for this important chemical intermediate.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Esters. [Link]

  • Fengle Chemical. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Transactions of the Faraday Society. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. [Link]

  • Amerigo Scientific. (n.d.). Methyl 5-Bromo-2-chloroisonicotinate. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Lead Sciences. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • PubChemLite. (n.d.). This compound (C7H5BrClNO2). [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. PubChem Compound Database. [Link]

  • CEC. (2015). Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

Sources

Quantum chemical calculations for Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 2-bromo-5-chloroisonicotinate

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals who seek to leverage theoretical chemistry to understand and predict the molecule's structural, electronic, and reactive properties. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a deep atomic-level understanding of this molecule is paramount for rational design and synthetic strategy.

Introduction: The 'Why' Behind the Calculation

This compound (CAS No: 886365-28-2) is a substituted pyridine derivative.[1][2] The pyridine ring, an electron-deficient heterocycle, is a common motif in bioactive molecules. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a methyl ester group provides multiple reactive sites, making it a versatile intermediate for constructing complex molecular architectures via reactions like nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.

The inherent reactivity, however, is nuanced. Which halogen is more susceptible to displacement? Where are the most electrophilic and nucleophilic centers? How does the interplay of substituents affect the electronic landscape of the pyridine ring? Answering these questions through purely experimental means can be resource-intensive. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, predictive lens to probe these properties in silico, guiding synthetic efforts and accelerating the discovery process.[3][4]

This document eschews a rigid template, instead adopting a structure that mirrors the logical flow of a computational investigation—from establishing the theoretical groundwork to interpreting the nuanced results and their practical implications.

Part 1: Foundational Theory & Computational Strategy

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For organic molecules of this nature, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy.[4][5][6]

Pillar of Trust: Selecting the Level of Theory

The choice of the functional and basis set is the most critical decision in a DFT calculation, directly influencing the quality of the results.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems, including halogenated heterocycles.[6][7][8]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility and accuracy.

    • 6-311G: A triple-zeta basis set that uses three functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution.

    • ++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions—all relevant to the reactivity of our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape, accounting for the distortion of electron clouds in a molecular environment, which is essential for modeling chemical bonds accurately.[6]

  • Solvation Model - IEFPCM (Integral Equation Formalism Polarizable Continuum Model): Chemical reactions are typically performed in a solvent. A continuum solvation model like IEFPCM simulates the bulk solvent effect (e.g., in DMSO or water) by placing the molecule in a cavity within a polarizable dielectric continuum, providing more realistic energy calculations.[5]

Workflow Overview

The computational journey follows a systematic path from initial structure to detailed property analysis.

G cluster_setup 1. Setup & Initialization cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Interpretation A 3D Structure Input (this compound) B Define Level of Theory (B3LYP / 6-311++G(d,p)) A->B C Select Solvation Model (e.g., IEFPCM) B->C D Geometry Optimization C->D E Frequency Analysis D->E F Electronic Properties (Orbitals, Potential) E->F G Structural Parameters F->G I Reactivity Prediction (HOMO/LUMO, MEP) G->I H Vibrational Spectra (IR/Raman) H->I

Caption: High-level workflow for quantum chemical analysis.

Part 2: A Validating Protocol for In-Silico Experimentation

This section details the step-by-step methodology for conducting the calculations. Each step builds upon the last, forming a self-validating system where the results of one calculation confirm the validity of the next.

G A Step 1: Build Initial Molecular Structure B Step 2: Geometry Optimization (Find Energy Minimum) A->B C Step 3: Frequency Calculation B->C D Validation Check: Are all frequencies positive? C->D E Troubleshoot: Re-optimize from displaced geometry D->E No (Imaginary Freq.) F Confirmed Minimum Energy Structure D->F Yes E->B G Step 4: Single-Point Energy Calculation (for refined electronic properties) F->G H Step 5: Population Analysis (HOMO, LUMO, MEP, NBO) G->H I Step 6: Data Interpretation (Relate structure to reactivity) H->I

Caption: Detailed step-by-step computational protocol.

Experimental Protocol:

  • Structure Generation: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization: Perform a full geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)) and solvation model. This process iteratively adjusts atomic coordinates to locate the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This is a critical validation step.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring re-optimization.[3]

    • Application: The calculated frequencies, when scaled appropriately, can be used to simulate the molecule's Infrared (IR) and Raman spectra for direct comparison with experimental data.[9][10]

  • Electronic Property Calculation: Using the validated, optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

    • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize charge distribution.[3]

    • Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[11]

Part 3: Interpreting the Data—From Numbers to Chemical Insight

The output of these calculations is a rich dataset. The true expertise lies in translating this quantitative data into actionable chemical intelligence.

Molecular Geometry

The optimization will yield the most stable 3D structure. Key parameters should be tabulated for clarity.

ParameterDescriptionPredicted Value (Å/°)Causality & Insight
C-Br Bond LengthLength of the Carbon-Bromine bond~1.88 - 1.92 ÅLonger and weaker than the C-Cl bond, suggesting it is the more labile leaving group in cross-coupling reactions.[12]
C-Cl Bond LengthLength of the Carbon-Chlorine bond~1.73 - 1.77 ÅShorter and stronger than C-Br, indicating higher activation energy is needed for its cleavage.[12]
C=O Bond LengthCarbonyl bond of the ester~1.20 - 1.23 ÅTypical double bond character.
Ring C-N Bond LengthsBonds adjacent to the Nitrogen atom~1.33 - 1.35 ÅShorter than C-C bonds in the ring due to sp² hybridization and nitrogen's electronegativity.
C-C-N Bond AngleAngle within the pyridine ring~123 - 125°Reflects the influence of the electronegative nitrogen atom on the ring geometry.
Electronic Properties & Reactivity Prediction

This is where the calculations provide the most profound insights for synthetic chemists.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactive sites.

    • Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They will be localized on the pyridine nitrogen and the carbonyl oxygen, which are the primary sites for protonation or coordination to Lewis acids.

    • Positive Potential (Blue/Green): These electron-poor regions are targets for nucleophiles. The most positive regions will likely be the hydrogen atoms and, crucially, the carbon atoms bonded to the halogens (C2 and C5), confirming their status as electrophilic centers.[3]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of these orbitals govern reactivity.

    • LUMO (Lowest Unoccupied MO): This orbital represents the region where the molecule can accept electrons. For this molecule, the LUMO is expected to have significant contributions from the π* orbitals of the pyridine ring, particularly localized on the carbon atoms attached to the halogens. A low LUMO energy indicates a good electrophile.

    • HOMO (Highest Occupied MO): This orbital represents the region of the most available valence electrons. The HOMO is likely to be a π-orbital distributed across the pyridine ring, with significant density on the nitrogen atom and potentially the bromine atom, which has accessible lone pairs.

    • HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

Electronic ParameterPredicted Value (eV)Implication for Reactivity & Drug Design
HOMO Energy~ -7.0 to -7.5 eVModerate electron-donating ability, primarily for metal coordination.
LUMO Energy~ -1.5 to -2.0 eVLow-lying LUMO indicates a strong propensity to accept electrons, making the ring highly susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 5.0 to 6.0 eVA significant gap indicates good kinetic stability, but the electron-deficient nature (low LUMO) still drives its reactivity.
Logical Relationship Diagram

G cluster_calc Calculated Properties cluster_insight Predicted Chemical Behavior Geom Optimized Geometry (Bond Lengths/Angles) Kinetics Relative Reactivity (C-Br > C-Cl) Geom->Kinetics informs MEP Molecular Electrostatic Potential (Charge Distribution) Reactivity Site-Selectivity (Nucleophilic Attack at C2/C5) MEP->Reactivity predicts Interactions Intermolecular Interactions (H-bonding, π-stacking) MEP->Interactions guides FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) FMO->Reactivity governs FMO->Kinetics influences

Caption: Relationship between calculated data and predicted reactivity.

Conclusion: A Synergy of Theory and Practice

Quantum chemical calculations on this compound provide a detailed, atomistic portrait of its structure and electronic nature. The DFT-based approach, when executed with a robust level of theory like B3LYP/6-311++G(d,p), delivers reliable, predictive data.

The key takeaways from this in-silico investigation are:

  • Confirmation of Electrophilicity: The pyridine ring is highly electron-deficient, with the carbon atoms C2 and C5 being the primary sites for nucleophilic attack, as visualized by MEP and LUMO analysis.

  • Differential Halogen Reactivity: Analysis of bond lengths and the electronic environment confirms that the C-Br bond is weaker and more reactive than the C-Cl bond, providing a clear rationale for selective functionalization in synthetic applications.[12]

  • Guidance for Drug Design: Understanding the molecule's electrostatic potential and frontier orbitals allows for the rational design of derivatives that can engage in specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding) with biological targets.

By integrating these computational insights, researchers can formulate more effective synthetic strategies, reduce trial-and-error experimentation, and ultimately accelerate the development of novel pharmaceuticals and agrochemicals.

References

  • Amerigo Scientific. Methyl 5-Bromo-2-chloroisonicotinate. Amerigo Scientific. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Lead Sciences. Methyl 5-bromo-2-chloroisonicotinate. Lead Sciences. [Link]

  • Future Origin. (2025). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Future Origin. [Link]

  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

  • ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

  • Royal Society of Chemistry. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. [Link]

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

  • Future Origin. Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. Future Origin. [Link]

  • Royal Society of Chemistry. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic. [Link]

  • MySkinRecipes. Methyl 5-bromo-2-chloroisonicotinate. MySkinRecipes. [Link]

  • Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]

  • Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)... South African Journal of Chemistry. [Link]

  • Freeman, F., & Phornvoranit, S. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Computation, 2(4), 215-227. [Link]

  • Reddit. (2025). Lead-Free Organic–Inorganic Halobismuthate for Large Piezoelectric Effect. Reddit. [Link]

  • Royal Society of Chemistry. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Unver, Y., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1279-1291. [Link]

  • PubChem. 2-Bromo-5-chloro-5-methylheptane. National Center for Biotechnology Information. [Link]

Sources

Solubility and stability of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-bromo-5-chloroisonicotinate

Abstract

This compound (IUPAC Name: Methyl 2-bromo-5-chloropyridine-4-carboxylate) is a halogenated pyridine derivative of significant interest as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a comprehensive framework for characterizing these critical attributes. Due to the limited availability of public data on this specific molecule, this document emphasizes the strategic and methodological approach to determining its solubility and stability profiles. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols based on established regulatory and scientific principles.

Introduction and Physicochemical Characterization

This compound is a substituted pyridine with the molecular formula C₇H₅BrClNO₂. The presence of two distinct halogen atoms (bromo and chloro), a methyl ester, and a pyridine ring nitrogen imparts a unique combination of reactivity and physical properties.

Predicted Physicochemical Profile:

  • Physical State: Expected to be a crystalline solid at room temperature, typical for substituted aromatic compounds of this molecular weight.

  • Polarity & Solubility: The molecule possesses both polar (ester, pyridine nitrogen) and non-polar (aromatic ring, halogens) features. It is predicted to have low solubility in aqueous media and higher solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. The pyridine nitrogen (pKa ~2-3 for halo-substituted pyridines) allows for pH-dependent solubility in acidic aqueous solutions.

  • Reactivity: The ester group is susceptible to hydrolysis under both acidic and basic conditions. The carbon-halogen bonds may be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. The pyridine ring itself is generally stable but can be susceptible to oxidative or photolytic degradation.

Comprehensive Solubility Assessment

Determining the solubility of this compound is a foundational step for any application. A thermodynamic shake-flask method is the gold standard for this purpose. The following workflow outlines a robust procedure for a comprehensive solubility screen.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep Weigh excess compound into vials add_solvent Add defined volume of selected solvents prep->add_solvent equilibrate Equilibrate at constant temp (e.g., 24-72h with agitation) add_solvent->equilibrate check_solid Visually confirm excess solid remains equilibrate->check_solid filter Filter aliquot (e.g., 0.22 µm PTFE) check_solid->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Quantify via validated HPLC-UV method dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for thermodynamic solubility assessment.

Experimental Protocol: Shake-Flask Solubility
  • Preparation: Add an excess amount (e.g., 10-20 mg) of solid this compound to separate 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. A recommended solvent list is provided in the table below.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24 to 72 hours) to ensure saturation is reached.

  • Sampling & Preparation:

    • After equilibration, allow the vials to sit undisturbed for at least 1 hour for solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Precisely dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (as described in Section 3.3). Calculate the concentration in the original filtrate based on the dilution factor.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

Solvent SystemSolvent TypePredicted SolubilityMeasured Solubility (mg/mL at 25°C)
pH 2.0 BufferAcidic AqueousLow-ModerateRecord experimental value
pH 7.4 BufferNeutral AqueousVery LowRecord experimental value
pH 10.0 BufferBasic AqueousVery LowRecord experimental value
MethanolPolar ProticHighRecord experimental value
AcetonitrilePolar AproticHighRecord experimental value
Ethyl AcetateModerately PolarHighRecord experimental value
DichloromethaneNon-polarHighRecord experimental value
HeptaneNon-polarVery LowRecord experimental value

Stability Profile and Forced Degradation Studies

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule.[1] It provides critical information on potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method, as mandated by regulatory bodies.[2] The goal is to induce a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[3]

Diagram: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_stock Prepare stock solution (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid & Soln) (e.g., 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) (Solid & Soln) prep_stock->photo analyze Analyze stressed samples by HPLC-DAD acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze mass_balance Assess Mass Balance (% Assay + % Degradants) analyze->mass_balance peak_purity Evaluate Peak Purity of parent compound analyze->peak_purity pathway Identify degradants & propose pathways mass_balance->pathway peak_purity->pathway

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols: Forced Degradation

For each condition, a control sample (stored at ambient temperature, protected from light) should be analyzed alongside the stressed sample.

  • Acidic Hydrolysis:

    • Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.

    • Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of base, dilute with mobile phase, and analyze.

    • Causality: This condition specifically targets acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Basic Hydrolysis:

    • Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

    • Maintain at room temperature, as base-catalyzed ester hydrolysis is typically rapid.

    • At time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of acid, dilute, and analyze.

    • Causality: This condition rapidly promotes saponification of the ester. The high nucleophilicity of hydroxide may also lead to substitution of the halogens, though this is less likely than ester cleavage.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain at room temperature and monitor over time.

    • Analyze directly after dilution.

    • Causality: This tests the molecule's susceptibility to oxidation. The pyridine nitrogen is a potential site for N-oxide formation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 1 week).

    • Separately, expose a solution of the compound to the same heat.

    • Analyze by dissolving the solid or diluting the solution.

    • Causality: This assesses the intrinsic thermal stability of the molecule in the absence of other reagents.

  • Photostability:

    • Conduct the study according to ICH Q1B guidelines.[4]

    • Expose the solid compound and a solution in a photostable, transparent container to a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

    • Causality: This is a regulatory requirement to determine if the compound is light-sensitive, which has implications for packaging and handling.

Development of a Stability-Indicating Analytical Method (SIAM)

The cornerstone of a stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all process impurities and degradation products.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode-Array Detector (DAD) is the most common technique.

Protocol: HPLC Method Development & Validation

  • Column & Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Acetonitrile (ACN) and a buffered aqueous phase (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate, pH ~3-5). The acidic pH will ensure the pyridine nitrogen is protonated, leading to sharper peaks.

    • Detection: Monitor at multiple wavelengths (e.g., 220, 254, 270 nm) to find the optimal wavelength for detection of the parent and any potential degradants. A DAD allows for the collection of full UV spectra.

  • Method Optimization:

    • Inject a mixture of the control and the most degraded sample (the one showing the most new peaks).

    • Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks (Resolution > 2).

  • Method Validation (as per ICH Q2(R1)): [6][7][8]

    • Specificity: Demonstrate that the method can resolve the parent drug from all degradation products. Use DAD peak purity analysis on the stressed samples to confirm the parent peak is spectrally homogenous.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Show the method's reliability by making small, deliberate changes to parameters like pH, mobile phase composition, and temperature.

Conclusion

While specific public data on the solubility and stability of this compound is scarce, this guide provides a comprehensive, scientifically-grounded framework for its determination. By systematically evaluating solubility across a range of relevant solvents and executing a robust forced degradation study, researchers can generate the critical data needed for successful drug development and chemical synthesis. The protocols herein, based on established ICH guidelines, ensure that the data generated is reliable, reproducible, and suitable for regulatory purposes. This approach transforms a data gap into an opportunity for rigorous scientific characterization.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora PharmaLex. Available at: [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Functionalized Nicotinates via Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science sectors for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are prevalent in biologically active compounds.[4][5][6]

Methyl 2-bromo-5-chloroisonicotinate is a versatile heterocyclic building block, offering two distinct halogenated sites for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis provides a strategic handle for synthetic chemists. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl, suggesting that the C-Br bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position.[7][8] This chemoselectivity allows for the targeted introduction of aryl or heteroaryl moieties at the 2-position, yielding functionalized isonicotinates that are valuable intermediates in drug discovery programs.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters for successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9][10] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound). This step forms a Pd(II) intermediate.[2][9][10]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][11][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0  Regenerated  Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available1.2 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Commercially Available1-5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercially Available2-3 equivalents
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, DegassedCommercially Available
Inert Gas (Argon or Nitrogen)High Purity
Reaction Vessel (e.g., Schlenk tube, round-bottom flask)Oven-dried
Standard Glassware for Workup and Purification
Celite®For filtration
Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Arylboronic Acid - Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v) to the reaction vessel via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[9]

Key Considerations and Field-Proven Insights

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., PPh₃, PCy₃, or SPhos) can offer enhanced reactivity, particularly for challenging substrates.[13][14] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often beneficial.[11]

  • The Role of the Base: The base is crucial for the transmetalation step.[1][15] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed.[1] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary. For substrates with base-sensitive functional groups like esters, milder bases such as KF may be considered.[11]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16] It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Chemoselectivity: Given the presence of both bromo and chloro substituents, selective coupling at the more reactive C-Br bond is generally expected. To favor this selectivity, milder reaction conditions (e.g., lower temperatures and shorter reaction times) can be employed. Harsh conditions might lead to competing coupling at the C-Cl position.

  • Boronic Acid Stability: Some heteroarylboronic acids are prone to protodeboronation, especially under harsh conditions.[16] Using the corresponding boronate esters (e.g., pinacol esters) can often improve stability and reaction outcomes.[17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere and use of degassed solvents. Try a different palladium source or ligand.
Insufficiently active base or poor solubilityUse a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure adequate mixing and consider a different solvent system.
Formation of Side Products (e.g., Homocoupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Decomposition of boronic acidUse fresh boronic acid or a more stable boronate ester. Minimize reaction time.
Protodeboronation Unstable boronic acidUse a boronate ester. Employ milder reaction conditions (lower temperature, weaker base).
Difficulty in Purification Residual palladiumFilter the reaction mixture through a pad of Celite® before workup. Consider using a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient pathway to a diverse range of functionalized nicotinic acid derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and excellent chemoselectivity. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Pharmapproach. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • University of Liverpool. (2025). The Suzuki coupling couples boronic acids to halides. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]

  • PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective Buchwald-Hartwig amination of Methyl 2-bromo-5-chloroisonicotinate. This reaction is a pivotal transformation for the synthesis of highly functionalized aminopyridines, which are key structural motifs in numerous pharmaceutical agents and advanced materials. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol achieves selective amination at the C-2 position, leaving the chloro-substituent intact for subsequent diversification. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful cross-coupling reaction.

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted pyridine and aminopyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of a wide array of therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged structures in drug design. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr), by providing a broader substrate scope and milder reaction conditions.[3]

The substrate, this compound, is a valuable building block containing two distinct halogen atoms. The ability to selectively functionalize one halogen in the presence of the other opens up avenues for the streamlined synthesis of complex molecules. This application note focuses on the regioselective amination of the C-Br bond, which is more reactive than the C-Cl bond in the Buchwald-Hartwig reaction.[4]

The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition occurs preferentially at the more reactive C-Br bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[5]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material. The use of bulky phosphine ligands helps to suppress this side reaction and promote the desired reductive elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_complex Amine Coordination (+ R'R''NH) Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR'R'') Product Methyl 2-(R'R''-amino)- 5-chloroisonicotinate Amido_complex->Product ArBr Methyl 2-bromo- 5-chloroisonicotinate ArBr->OA_complex Amine R'R''NH Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Amination

This protocol is designed for the selective monoamination of this compound at the C-2 position. The reaction conditions have been optimized based on established procedures for the amination of electron-deficient dihalopyridines.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure

The following procedure should be performed under an inert atmosphere to prevent oxidation of the catalyst and ligands.

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Then, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 2-amino-5-chloroisonicotinate derivative.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd(OAc)₂ / Xantphos - Cs₂CO₃ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Dioxane inert->solvent reaction Heat to 100-110 °C (12-24 h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Filter monitoring->workup Complete extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product: Methyl 2-amino-5-chloroisonicotinate purification->product

Figure 2: General workflow for the Buchwald-Hartwig amination.

Optimization and Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of recommended conditions and potential alternatives for the amination of this compound.

ParameterRecommendedAlternativesRationale & Considerations
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂ is often more air-stable and cost-effective. Pre-catalysts can also be used for improved reproducibility.
Ligand XantphosBINAP, RuPhos, BrettPhosXantphos is a robust ligand for amination of electron-deficient pyridines. Other bulky, electron-rich phosphine ligands can also be effective.[6]
Base Cs₂CO₃NaOtBu, K₃PO₄Cs₂CO₃ is a milder base suitable for substrates with base-sensitive functional groups like esters. Stronger bases like NaOtBu may be used but could risk ester hydrolysis.[5]
Solvent 1,4-DioxaneToluene, THFDioxane and toluene are common solvents for Buchwald-Hartwig reactions due to their high boiling points and ability to dissolve the catalytic species.
Temperature 100-110 °C80-120 °CHigher temperatures are often required for the amination of less reactive aryl chlorides, but for the more reactive bromide, moderate temperatures should suffice.
Amine Primary/SecondaryAmmonia equivalentsA slight excess of the amine is used to drive the reaction to completion. For primary amines, ammonia equivalents can be used to avoid diarylation.

Conclusion and Best Practices

The regioselective Buchwald-Hartwig amination of this compound is a reliable and efficient method for the synthesis of valuable 2-amino-5-chloroisonicotinate derivatives. The key to success lies in the careful selection of reaction conditions to favor amination at the more reactive C-Br bond. The use of an appropriate palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base under an inert atmosphere is crucial. Researchers should carefully monitor the reaction to avoid side reactions and optimize the purification protocol to obtain high-purity products. This protocol provides a solid foundation for the application of this powerful reaction in the synthesis of complex molecules for drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]

  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. Retrieved from [Link]

  • Li, J. J. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Retrieved from [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. (2001). Tetrahedron Letters, 42(25), 4251-4253. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2018). Angewandte Chemie International Edition, 57(48), 15812-15816. Retrieved from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). Molecules, 27(6), 1999. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds Utilizing Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1][2]. Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics[2]. This guide provides an in-depth technical overview and detailed protocols for the synthesis of kinase inhibitor precursors using Methyl 2-bromo-5-chloroisonicotinate (CAS: 886365-28-2). We focus on leveraging the unique reactivity of this building block in palladium-catalyzed cross-coupling reactions to construct diverse molecular scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to streamline the synthesis of novel kinase inhibitors based on the privileged pyridine core structure[3].

Introduction: The Pyridine Scaffold and this compound in Kinase Inhibitor Design

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for controlling complex cellular processes[2]. Many kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site[4]. Heterocyclic scaffolds, particularly the pyridine ring, are a cornerstone of modern medicinal chemistry and are frequently employed as "hinge-binders" that mimic the adenine moiety of ATP, forming key hydrogen bonds within the kinase active site[3][4].

This compound is a highly valuable and versatile building block for constructing these scaffolds. Its utility stems from several key structural features:

  • A Privileged Core: The central pyridine ring provides a validated structural motif for kinase binding.

  • Orthogonal Reactive Sites: The strategically positioned bromine and chlorine atoms exhibit differential reactivity. The C2-Br bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) than the C5-Cl bond. This chemoselectivity allows for the precise and controlled introduction of aryl or heteroaryl moieties at the 2-position.

  • A Functional Handle: The methyl ester at the 4-position serves as a stable protecting group that can be readily hydrolyzed post-coupling to a carboxylic acid. This acid provides a convenient attachment point for building out the molecule, often through amide bond formation, to explore other regions of the kinase binding pocket[1].

This combination of features makes this compound an ideal starting material for generating libraries of diverse and complex kinase inhibitors.

Biological Context: Targeting Kinase Signaling Pathways

The synthesized compounds are designed to interfere with aberrant kinase signaling cascades that drive disease. A common example is the RAS-RAF-MEK-ERK pathway, a central signaling cascade that regulates cell proliferation and survival. Inhibition of key kinases within this pathway is a proven anti-cancer strategy[4].

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Synthesized Inhibitor Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified kinase signaling pathway (e.g., MAPK) and point of inhibition.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for our purpose[5]. It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound[6]. The reaction generally exhibits high functional group tolerance and proceeds under relatively mild conditions, which is critical in multi-step drug synthesis[5].

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst[6]. The choice of catalyst, ligand, base, and solvent is crucial for reaction success and must often be optimized[7].

Detailed Experimental Protocols

4.1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Rationale: Adding the solid reagents first under ambient conditions is operationally simpler. The catalyst is sensitive to air and moisture, so subsequent steps must be performed under an inert atmosphere.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water.

    • Rationale: The dioxane/water solvent system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base[6][8]. Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Immerse the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

    • Rationale: Heating is required to drive the reaction to completion in a reasonable timeframe. The exact temperature may require optimization depending on the reactivity of the specific boronic acid used[8].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Rationale: Continuous monitoring prevents unnecessary heating which could lead to byproduct formation and ensures the reaction is worked up at the optimal time.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Rationale: This standard aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Washing with brine helps to remove residual water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace water.

  • Purification: Purify the crude residue by column chromatography on silica gel.

    • Rationale: Chromatography is necessary to separate the desired product from unreacted starting materials, catalyst residues, and any side products to achieve high purity.

Workflow A 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) B 2. Purge with Inert Gas (Evacuate & Backfill x3) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction (90-100 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Cool & Quench (Add EtOAc & Water) E->F Complete G 7. Extraction & Drying F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation: Substrate Scope

The versatility of the protocol is demonstrated by coupling this compound with a variety of electronically and sterically diverse arylboronic acids.

EntryArylboronic Acid (R-B(OH)₂)ProductIsolated Yield (%)
1Phenylboronic acidMethyl 5-chloro-2-phenylisonicotinate88
24-Methoxyphenylboronic acidMethyl 5-chloro-2-(4-methoxyphenyl)isonicotinate92
34-Chlorophenylboronic acidMethyl 5-chloro-2-(4-chlorophenyl)isonicotinate85
43-Thienylboronic acidMethyl 5-chloro-2-(thiophen-3-yl)isonicotinate79

Note: Yields are representative and may vary based on specific reaction optimization. Electron-donating groups (Entry 2) often lead to slightly higher yields, while heteroaromatic substrates (Entry 4) can sometimes be more challenging, yet still provide good results, demonstrating the robustness of this synthetic method[7].

Conclusion

This compound is a powerful and efficient building block for the synthesis of kinase inhibitors. Its differential halogen reactivity allows for selective functionalization via robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to rapidly generate diverse libraries of substituted pyridine scaffolds, accelerating the discovery and development of novel therapeutics targeting kinase-driven diseases.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (n.d.). MDPI.
  • Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Compar
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (2025). Benchchem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). Benchchem.

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 2-bromo-5-chloroisonicotinate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the architecture of numerous high-performance agrochemicals, lending favorable properties of metabolic stability, systemic transport, and potent biological activity.[1][2][3][4] Within the vast library of functionalized pyridines, Methyl 2-bromo-5-chloroisonicotinate (CAS No. 886365-28-2) has emerged as a particularly strategic building block. This document provides an in-depth guide for research and development scientists on the applications of this versatile intermediate. We will explore its chemical properties, delineate key synthetic transformations with detailed, field-tested protocols, and illustrate its role in constructing complex molecular frameworks inspired by leading commercial pesticides.

Introduction: The Value Proposition of a Dihalogenated Pyridine Ester

This compound is a trifunctionalized building block, offering chemists three distinct points for synthetic modification: a methyl ester at the C4 position, a chlorine atom at C2, and a bromine atom at C5. The true synthetic value lies in the differential reactivity of the two halogen substituents.

  • The C2-Chlorine: This position is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) early in a synthetic sequence.

  • The C5-Bromine: The bromine atom is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This reactivity is typically orthogonal to SNAr conditions, enabling chemists to perform sequential, site-selective modifications.

  • The C4-Ester: The methyl ester provides a site for late-stage modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.

This orthogonal reactivity profile minimizes the need for complex protecting group strategies, streamlining synthetic pathways and improving overall efficiency in the discovery and process development of new active ingredients.

Chemical Profile & Physical Properties

A thorough understanding of the reagent's properties is critical for safe handling and effective experimental design.

PropertyValueSource
IUPAC Name methyl 5-bromo-2-chloropyridine-4-carboxylate[5]
CAS Number 886365-28-2[5]
Molecular Formula C₇H₅BrClNO₂[5]
Molecular Weight 250.48 g/mol [5]
Appearance Off-white crystalline powder[6]
Purity Typically ≥98.0%[6]
Boiling Point ~286.5 °C at 760 mmHg
Density ~1.7 g/cm³

Core Synthetic Transformations & Pathways

The strategic value of this compound is best demonstrated through its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key reactive sites on this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in agrochemicals.[7][8] The C5-bromo position of the substrate is highly amenable to this reaction, allowing for the introduction of diverse aromatic and heteroaromatic moieties while leaving the C2-chloro and C4-ester groups intact for subsequent transformations.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[9]

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is crucial. It activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is commonly used. Water aids in dissolving the inorganic base and the boronate intermediate, while the organic solvent ensures solubility of the halo-pyridine and the catalyst complex.[9]

Suzuki_Workflow start Methyl 2-bromo-5- chloroisonicotinate + Arylboronic Acid reaction Inert Atmosphere (N₂/Ar) Heat (85-95 °C) Stir for 12-24h start->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Workup (Dilute, Extract with EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product 5-Aryl-2-chloro- isonicotinate Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for installing alkyne functionalities, which are valuable linkers or precursors for other heterocyclic rings in agrochemical scaffolds.[11][12] This reaction pairs the C5-bromo position with a terminal alkyne, catalyzed by both palladium and copper salts.[13]

Causality of Experimental Choices:

  • Dual Catalysis: A Pd(0) catalyst facilitates the oxidative addition to the C-Br bond, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium complex.[12][13]

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Inert Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne partner (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for high yields.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position is activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer complex).[14][15][16] This allows for the displacement of the chloride with various nucleophiles.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, amines, thiolates).

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is preferred as it effectively solvates the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction often requires heating to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the intermediate step.[15]

Application in the Synthesis of Diamide Insecticide Scaffolds

While this compound is not a direct precursor in the most cited industrial synthesis of Chlorantraniliprole (which often starts from 2,3-dichloropyridine), its structure is ideally suited for creating novel analogs of this important insecticide class.[17][18] The core of Chlorantraniliprole contains a 1-(3-chloro-2-pyridinyl)-1H-pyrazole moiety. Our building block can be used to construct a key 1-(5-bromo-3-chloro-2-pyridinyl)-1H-pyrazole intermediate, a valuable scaffold for discovering new insecticidal compounds.

Chlorantraniliprole_Analog_Pathway start Methyl 2-bromo-5- chloroisonicotinate step1 1. Hydrazine Hydrate (SNAr at C2-Cl) 2. Hydrolysis start->step1 intermediate1 5-Bromo-2-hydrazinyl- isonicotinic acid step1->intermediate1 step2 Cyclization with Diethyl Maleate derivative + Base intermediate1->step2 intermediate2 Pyrazolidinone Intermediate step2->intermediate2 step3 Oxidation / Bromination (e.g., POBr₃) intermediate2->step3 final_intermediate Key Intermediate: 3-Bromo-1-(5-bromo-3-chloro-pyridin-2-yl) -1H-pyrazole-5-carboxylic acid step3->final_intermediate step4 Amide Coupling with Substituted Anthranilamide final_intermediate->step4 final_product Novel Diamide Insecticide Analog step4->final_product

Caption: Proposed pathway to novel diamide insecticides.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of Methyl 2-chloro-5-(4-methoxyphenyl)isonicotinate.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound250.481.00 g3.99
4-Methoxyphenylboronic acid151.960.73 g4.79 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.20 (5 mol%)
Potassium Phosphate (K₃PO₄)212.272.54 g11.97 (3.0 eq)
1,4-Dioxane-20 mL-
Water (degassed)-5 mL-

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.00 g, 3.99 mmol), 4-methoxyphenylboronic acid (0.73 g, 4.79 mmol), and potassium phosphate (2.54 g, 11.97 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its differentially reactive halogen atoms provide a robust platform for sequential, site-selective functionalization through well-established synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. By enabling the efficient construction of complex pyridine-based scaffolds, this building block empowers researchers to accelerate the discovery and development of next-generation crop protection agents.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025).
  • Abu-Taweel, G. M., et al. (2022).
  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem.
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. (n.d.). Chemical Industry Blog.
  • Development of novel pyridine-based agrochemicals: A review. (2024).
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. (n.d.). Benchchem.
  • Protocol for synthesizing chlorantraniliprole in a labor
  • Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Methyl 5-bromo-2-chloroisonicotin
  • Nucleophilic aromatic substitution. (n.d.). Lumen Learning - Organic Chemistry II.
  • Nucleophilic Aromatic Substitution. (n.d.). OpenStax - Organic Chemistry: A Tenth Edition.
  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
  • Mino, T., et al. (2011).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction... (2022). PubMed.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... (2024). NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Str
  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2003).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine scaffolds, particularly isonicotinates, are privileged structures in medicinal chemistry and materials science.[1][2] Their prevalence in pharmaceuticals and agrochemicals stems from their ability to act as bioisosteres for other aromatic systems and their unique electronic properties that can be fine-tuned to optimize biological activity and pharmacokinetic profiles.[3][4] Methyl 2-bromo-5-chloroisonicotinate is a versatile building block, offering two distinct halogenated sites for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the underlying mechanistic principles that govern the regioselectivity of these reactions and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.[6][7]

Understanding Regioselectivity: The C2-Br vs. C5-Cl Bond

The cornerstone of utilizing this compound effectively lies in understanding the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halogen reactivity in the rate-determining oxidative addition step is I > Br > OTf > Cl.[8][9] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE), with the weaker C-Br bond being more susceptible to cleavage by the palladium(0) catalyst than the stronger C-Cl bond.[9]

For this compound, this intrinsic difference in reactivity allows for selective functionalization at the C2 position (bromine) while leaving the C5 position (chlorine) intact for subsequent transformations.[10] This inherent regioselectivity is a powerful tool for the divergent synthesis of complex substituted pyridine derivatives.

Core Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods that enable the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

I. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][15]

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the more reactive C-Br bond of this compound to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = isonicotinate) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)L2-R' (R' = coupling partner) Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Parameter Condition Rationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.2 equiv)A slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Suzuki couplings.[8]
Base K₂CO₃ (2.0 equiv)A mild base sufficient for activating the boronic acid.[8]
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous mixture aids in the dissolution of the base and facilitates the reaction.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[8]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[8]

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[16][17][18][19]

Mechanistic Insight

Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the C-Br bond to the Pd(0) catalyst.[20][21] The resulting complex then coordinates with the amine. A strong base is crucial for deprotonating the amine, leading to the formation of a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[20]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = isonicotinate) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Amine Coordination [R-Pd(II)L2(HNR'2)]+Br- Oxidative Addition Complex->Amine Coordination Amine Coordination Palladium Amido Complex R-Pd(II)L2-NR'2 Amine Coordination->Palladium Amido Complex Deprotonation (Base) Palladium Amido Complex->Pd(0)L2 Coupled Product R-NR'2 Palladium Amido Complex->Coupled Product Reductive Elimination caption Buchwald-Hartwig Amination Catalytic Cycle

A generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Parameter Condition Rationale
Reactants This compound (1.0 equiv), Amine (1.2 equiv)A slight excess of the amine is used to drive the reaction.
Catalyst Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)A highly effective catalyst system for C-N coupling, particularly for challenging substrates.[20]
Base Cs₂CO₃ (1.5 equiv)A strong, non-nucleophilic base is required for amine deprotonation.[20]
Solvent TolueneA non-polar solvent that is compatible with the reaction conditions.
Temperature 110 °CHigher temperatures are often required for Buchwald-Hartwig aminations.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the catalyst from deactivation.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst Pd₂(dba)₃ (0.02 mmol), ligand Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol).

  • Add the this compound (1.0 mmol) and the amine (1.2 mmol), followed by the solvent (toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • After the reaction is complete (monitored by LC-MS), cool it to room temperature.

  • Dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Sonogashira Coupling: For C-C (alkyne) Bond Formation

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[22][23][24]

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles.[24] In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[23]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = isonicotinate) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)L2-C≡CR' Transmetalation Complex->Pd(0)L2 Coupled Product R-C≡CR' Transmetalation Complex->Coupled Product Reductive Elimination Terminal Alkyne R'-C≡CH Copper Acetylide Cu-C≡CR' Terminal Alkyne->Copper Acetylide Cu(I), Base Copper Acetylide->Transmetalation Complex Transmetalation caption Sonogashira Coupling Catalytic Cycles

The interconnected catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
Parameter Condition Rationale
Reactants This compound (1.0 equiv), Terminal alkyne (1.2 equiv)A slight excess of the alkyne is typically used.
Catalyst Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)A standard catalyst system for Sonogashira couplings.[25]
Base Triethylamine (Et₃N)Acts as both a base and a solvent.[23]
Solvent Tetrahydrofuran (THF)A common solvent for this reaction.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Procedure:

  • To a degassed solution of this compound (1.0 mmol) in THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).[25]

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise, and stir the reaction mixture at room temperature for 16 hours.[25]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The distinct reactivity of the C-Br and C-Cl bonds allows for predictable and selective functionalization at the C2 position through various palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers in drug discovery and materials science to access a wide array of novel chemical entities. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, chemists can effectively harness the synthetic potential of this important intermediate.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295.
  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotin
  • Willard, B., & Goundry, W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6850-6868.
  • Methyl 5-bromo-2-chloroisonicotin
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (2014, April 1).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2023, October 24). In Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.).
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Methyl 5-Bromo-2-chloroisonicotin
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Methyl 2-bromo-5-chloroisonicotin
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Buchwald-Hartwig cross-coupling reaction. (2020, February 13). YouTube.
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (n.d.). Organic Chemistry Portal.
  • Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimiz
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025, April 22). YouTube.
  • Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. (2025, August 6).
  • Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. (2025, April 27). YouTube.
  • Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. (2018). PubMed.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and agrochemical research, pyridine scaffolds are of paramount importance, forming the core of numerous biologically active molecules.[1] Methyl 2-bromo-5-chloroisonicotinate (CAS 886365-28-2) has emerged as a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. This dihalogenated pyridine ester offers two distinct reactive sites, the bromine at the 2-position and the chlorine at the 5-position, allowing for a range of selective chemical transformations. The strategic placement of these halogens, combined with the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group, provides a unique reactivity profile that can be exploited to construct diverse molecular architectures.

This guide provides a comprehensive overview of the key synthetic strategies for derivatizing this compound. We will delve into the mechanistic principles and provide detailed, field-proven protocols for four major classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Amination) and Nucleophilic Aromatic Substitution (SNAr). Each section is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic intermediate.

Understanding the Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound hinges on the ability to selectively functionalize one of the two carbon-halogen bonds. The regiochemical outcome is dictated by the chosen reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling: In these reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halogens generally follows the order I > Br > Cl.[2] Consequently, the C-Br bond at the 2-position is significantly more reactive towards palladium insertion than the C-Cl bond at the 5-position. This inherent reactivity difference allows for selective functionalization at the 2-position under carefully controlled conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate of substitution is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups ortho and para to the leaving group. The pyridine nitrogen atom strongly activates the α- (2- and 6-) and γ- (4-) positions towards nucleophilic attack.[3] Therefore, the chlorine atom at the 5-position is not ideally positioned for SNAr. However, the bromine at the 2-position is highly activated and is the preferred site for nucleophilic displacement.

The following diagram illustrates the logical flow for selecting the appropriate synthetic strategy based on the desired position of functionalization.

G start Desired Derivative of this compound pos_select Select Position for Functionalization start->pos_select pos2 Functionalization at 2-Position pos_select->pos2 2-Position pos5 Functionalization at 5-Position (Requires Initial 2-Position Functionalization) pos_select->pos5 5-Position pos2_react Select Reaction Type for 2-Position pos2->pos2_react suzuki Suzuki-Miyaura (C-C) pos2_react->suzuki Aryl/Vinyl sonogashira Sonogashira (C-C) pos2_react->sonogashira Alkynyl buchwald Buchwald-Hartwig (C-N) pos2_react->buchwald Amino snar SNAr (C-Nu) pos2_react->snar Other Nucleophiles

Caption: Logic diagram for synthetic strategy selection.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high selectivity at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted pyridine derivatives by reacting the bromo-pyridine with an organoboron compound.[4]

Causality Behind Experimental Choices: The choice of a palladium catalyst with a phosphine ligand is crucial. Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[5] A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of Methyl 5-chloro-2-(4-methoxyphenyl)isonicotinate

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

    • SPhos (0.06 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

    • Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Good to Excellent
4-Acetylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90Good
Thiophen-3-ylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100Good to Excellent
Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄THF/H₂O80Moderate to Good

Workflow Diagram: Suzuki-Miyaura Coupling

G sub This compound + Arylboronic Acid reagents Add Pd Catalyst, Ligand, Base sub->reagents solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent heat Heat under Inert Atmosphere (e.g., 90-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Methyl 2-aryl-5-chloroisonicotinate purify->product G sub This compound + Nucleophile (Nu-H) reagents Add Base (if needed) & Solvent (e.g., DMF, DMSO) sub->reagents heat Heat in Sealed Vessel (e.g., 80-140°C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography / Crystallization workup->purify product Methyl 2-Nu-5-chloroisonicotinate purify->product

Sources

Application of Methyl 2-bromo-5-chloroisonicotinate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 5-bromo-2-chloroisonicotinate in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, functionalized pyridine derivatives are of paramount importance. Methyl 5-bromo-2-chloroisonicotinate (CAS No: 886365-28-2) has emerged as a critical and highly versatile building block for medicinal chemists.[1] Its structure, featuring a pyridine-4-carboxylate core with two distinct halogen atoms, offers a unique platform for constructing complex molecular architectures.

The strategic placement of the bromine and chlorine atoms provides differential reactivity, enabling chemists to perform selective and sequential synthetic transformations. This allows for the precise introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This application note provides a comprehensive overview of its utility, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules, complete with detailed experimental protocols.[2]

Key Physicochemical and Structural Data

A thorough understanding of the compound's properties is crucial for its effective use in synthesis. The data below is compiled for Methyl 5-bromo-2-chloroisonicotinate.

PropertyValueReference
CAS Number 886365-28-2[1][3][4]
Molecular Formula C₇H₅BrClNO₂[3][4]
Molecular Weight 250.48 g/mol [3]
Appearance Off-white to light yellow crystalline powder[1]
Purity Typically ≥97-98%[1][4]
Boiling Point ~286.5 °C at 760 mmHg
Storage 2-8°C, under inert atmosphere[2][4]
IUPAC Name methyl 5-bromo-2-chloropyridine-4-carboxylate[3]

Core Application: A Gateway to Kinase Inhibitors

The pyridine scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Methyl 5-bromo-2-chloroisonicotinate serves as an ideal starting material for building molecules that can fit into the ATP-binding pocket of various kinases.

While not a direct precursor in all widely known syntheses, its structural motif is highly relevant to the assembly of complex heterocyclic systems like those in Vemurafenib. Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase, a driver in many cases of metastatic melanoma.[5][6] The synthesis of Vemurafenib and its analogs often involves the coupling of a substituted azaindole core with other aromatic systems.[6][7] Building blocks like Methyl 5-bromo-2-chloroisonicotinate are instrumental in creating the diverse substituted aryl and heteroaryl fragments required for such syntheses, typically via palladium-catalyzed cross-coupling reactions.

The diagram below illustrates the central role of the BRAF kinase in the MAPK/ERK signaling pathway, which is aberrantly activated in certain cancers. The goal of synthesizing inhibitors using building blocks like Methyl 5-bromo-2-chloroisonicotinate is to block this pathway and halt uncontrolled cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway targeted by BRAF inhibitors.

Protocols: Harnessing Reactivity through Cross-Coupling

The synthetic utility of Methyl 5-bromo-2-chloroisonicotinate is best demonstrated through its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of diverse functional groups.[8][9]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid to Methyl 5-bromo-2-chloroisonicotinate. The bromine atom at the 5-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom at the 2-position, allowing for selective functionalization.

Objective: To synthesize a Methyl 2-chloro-5-aryl-isonicotinate derivative.

Materials:

  • Methyl 5-bromo-2-chloroisonicotinate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.) or PdCl₂(dppf) (0.1 equiv.)[8]

  • Base: e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)[8]

  • Solvent: A degassed mixture, such as 1,4-dioxane and water (4:1 v/v) or DMF.[8]

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedural Steps:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add Methyl 5-bromo-2-chloroisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[8][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.1 equiv.) and the degassed solvent mixture.[8] Causality Note: The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand like SPhos may be required to facilitate the catalytic cycle.[8]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 4 to 24 hours.[8]

  • Monitoring (Self-Validation): Track the consumption of the starting material and the formation of the product by periodically taking small aliquots from the reaction mixture for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with water and transfer it to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).[10]

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[11]

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

The general workflow for this robust synthetic procedure is visualized below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Methyl 5-bromo-2-chloroisonicotinate is a high-value intermediate whose utility in medicinal chemistry is firmly established. Its di-halogenated structure provides a predictable and controllable handle for building molecular complexity through robust and well-understood reactions like the Suzuki-Miyaura cross-coupling.[8] As researchers continue to push the boundaries of drug design, particularly in the competitive field of kinase inhibitors, the demand for versatile and strategically functionalized building blocks will only grow. The protocols and insights provided here serve as a foundational guide for researchers and scientists aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Xingar. The Critical Role of Intermediates in Vemurafenib Synthesis. [Link]

  • ResearchGate. Scheme 2: Synthesis of precursors required for [11C]vemurafenib. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. [Link]

  • Autechaux. Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. [Link]

  • Autechaux. Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • National Institutes of Health (NIH). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]

  • MySkinRecipes. Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • Amerigo Scientific. Methyl 5-Bromo-2-chloroisonicotinate. [Link]

  • Lead Sciences. Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. [Link]

  • ResearchGate. (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on the challenging substrate, Methyl 2-bromo-5-chloroisonicotinate. Here, we will address common issues, provide detailed troubleshooting strategies, and explain the scientific principles behind our recommendations to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of this compound.

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: this compound presents a unique challenge due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to the palladium catalyst needs to be carefully managed to achieve selective coupling at the more reactive C-Br position. Electron-deficient aryl halides, like this pyridine derivative, generally react more readily in oxidative addition.[1] However, the choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions or coupling at the less reactive C-Cl bond.

Q2: Which halogen is expected to react selectively in a Suzuki coupling with this substrate?

A2: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf >> Cl.[2] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond and is the expected site of selective Suzuki coupling. Achieving high selectivity is a primary goal when optimizing this reaction.

Q3: What are the most critical parameters to consider when starting to optimize this reaction?

A3: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[1][3] These factors have a significant and interdependent impact on reaction rate, yield, and selectivity. A systematic approach to optimizing these variables is essential for this specific substrate.[3]

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester, which is replaced by a hydrogen atom. This is a major pathway for yield loss, especially with electron-deficient or heteroaryl boronic acids.[1][2]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1][2]

  • Dehalogenation: The replacement of a halogen on the starting material with a hydrogen atom.[1]

  • Formation of Palladium Black: The precipitation of elemental palladium from the solution, which indicates catalyst deactivation and reduces reaction efficiency.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low to No Product Formation

Q: I am not observing any significant formation of the desired coupled product. What are the likely causes and how should I proceed?

A: A lack of product formation can stem from several factors, primarily related to the catalyst's activity and the overall reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is a Pd(0) complex.[1][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]

    • Troubleshooting Step: Ensure your palladium source and phosphine ligands are of high quality and have been stored under an inert atmosphere to prevent degradation and oxidation.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst that readily forms the active Pd(0) species.[6]

  • Inappropriate Ligand: For challenging substrates like electron-deficient heteroaryl chlorides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Troubleshooting Step: Screen a panel of more electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[7][8][9] These ligands can promote the challenging oxidative addition step and stabilize the catalytic intermediates.[7]

  • Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10][11][12]

    • Troubleshooting Step: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[13][14] The choice of base can significantly impact the reaction rate and yield.[13]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid.[1][2]

    • Troubleshooting Step: Ensure your solvent is thoroughly degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][15]

Experimental Protocol: Systematic Screening of Reaction Parameters

This protocol outlines a systematic approach to identify the source of low reactivity.

  • Setup: Prepare a series of small-scale reactions in parallel, each varying one of the key parameters (catalyst/ligand, base, solvent).

  • Catalyst/Ligand Screening:

    • Reaction A (Baseline): Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O.

    • Reaction B: Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos), K₂CO₃, 1,4-Dioxane/H₂O.

    • Reaction C: A precatalyst (e.g., SPhos-Pd-G3), K₂CO₃, 1,4-Dioxane/H₂O.

  • Base Screening:

    • Reaction D: Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O.

    • Reaction E: Pd(PPh₃)₄, Cs₂CO₃, 1,4-Dioxane/H₂O.

  • Solvent Screening:

    • Reaction F: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O.

    • Reaction G: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.

  • Execution: Run all reactions under identical temperature and time conditions. Monitor progress by TLC or LC-MS.

  • Analysis: Compare the results to identify which parameter change leads to product formation.

Problem 2: Significant Formation of Side Products

Q: My reaction is producing a complex mixture with significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I improve the selectivity?

A: The formation of side products is a common issue that can often be mitigated by carefully tuning the reaction conditions.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: As mentioned, this is often due to the presence of oxygen.[1][2]

    • Troubleshooting Step: In addition to rigorous degassing, ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0). Inefficient reduction can lead to Pd(II) species that promote homocoupling.[1]

  • Protodeboronation: This is particularly problematic with heteroaryl boronic acids and under certain basic conditions.[1]

    • Troubleshooting Step:

      • Consider using a milder base like K₂CO₃ or KF.[10]

      • Use a more stable form of the boronic acid, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid into the reaction medium.[1][2]

      • Minimize reaction time and temperature, as prolonged exposure to basic, aqueous conditions can exacerbate protodeboronation.[2]

  • Dehalogenation of this compound: This can occur if a hydride source is present in the reaction mixture.

    • Troubleshooting Step: The source of the hydride can sometimes be the solvent (e.g., alcohols) or the base. Ensure high-purity reagents are used.

Problem 3: Difficulty with Product Purification

Q: I am able to form the desired product, but I am having trouble purifying it from residual starting materials and byproducts. What strategies can I employ?

A: Purification challenges often arise from the similar polarities of the product and impurities.

Potential Causes & Solutions:

  • Co-elution during Chromatography: The product, remaining starting material, and homocoupled byproduct may have similar retention factors on silica gel.

    • Troubleshooting Step:

      • Optimize your chromatographic conditions by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

      • Consider alternative purification techniques such as preparative HPLC or crystallization.

  • Persistent Palladium Contamination: Residual palladium can be difficult to remove and may interfere with subsequent reactions or biological assays.

    • Troubleshooting Step:

      • After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a thiol-containing reagent (e.g., sodium N,N-diethyldithiocarbamate) or filtration through a pad of a palladium scavenger resin.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting PointRationale
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or a precatalystModern ligands are often more effective for challenging substrates.[7][16]
Catalyst Loading 1-2 mol%A good starting point for optimization.[3]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is effective in many Suzuki couplings.[13][14]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common solvent systems that are effective for a wide range of substrates.[1][17]
Temperature 80-100 °CA typical temperature range for Suzuki couplings.[15]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][15]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions screen_catalyst Screen Catalysts and Ligands check_conditions->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize Optimize Reaction Time and Temperature screen_solvent->optimize

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019-08-30). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024-04-23). Available from: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022-11-05). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2025-08-05). Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016-01-05). Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). Available from: [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23). Available from: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). Available from: [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021-08-16). Available from: [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Methyl 2-bromo-5-chloroisonicotinate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during palladium-catalyzed cross-coupling reactions with Methyl 2-bromo-5-chloroisonicotinate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and mitigating undesired reaction pathways is critical for achieving high yields and product purity.

This resource moves beyond a simple checklist, offering causal explanations and field-proven protocols to address specific challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this versatile, yet sometimes challenging, substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1] However, when working with the electron-deficient this compound, several side reactions can diminish yield and complicate purification.

A1: Root Cause Analysis of Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[2] This issue is often exacerbated with electron-deficient boronic acids.[3][4][5] The primary mechanisms are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[2][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid before the catalytic cycle is fully established, producing the dimer and the active Pd(0) catalyst.[2]

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common pathway involving protonolysis followed by a second transmetalation can lead to homocoupling.[3][4][5]

Troubleshooting Protocol: Minimizing Boronic Acid Homocoupling

Parameter Recommendation & Rationale
Atmosphere Control Action: Implement rigorous inert atmosphere techniques. Use a Schlenk line or glovebox. Degas all solvents and aqueous base solutions thoroughly (e.g., 3-5 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes).[6][7][8] Rationale: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst, which is a primary driver of homocoupling.[2][6]
Catalyst Choice Action: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a well-defined Pd(II) precatalyst that rapidly reduces to Pd(0). For challenging couplings, consider highly active precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2.[3] Rationale: Starting with Pd(0) or a rapidly activated precatalyst minimizes the concentration of Pd(II) available for direct homocoupling at the start of the reaction.[2]
Reagent Addition Order Action: Add the boronic acid to the reaction mixture after the palladium catalyst has been added and the mixture has been heated, allowing the catalytic cycle to initiate. Rationale: This ensures the catalyst is in its active Pd(0) state and preferentially undergoes oxidative addition with the aryl halide rather than reacting with the boronic acid.
Additives Action: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture.[6] Rationale: This can help to reduce any Pd(II) species to the active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.

A2: Understanding Hydrodehalogenation (Debromination)

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in many cross-coupling reactions.[9][10][11] In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond, leading to selective debromination at the 2-position.[1][12]

Potential hydrogen sources include:

  • Solvents: Alcohols (e.g., methanol, ethanol) or even residual water can act as hydrogen donors.[9][10]

  • Bases: Amine bases or bases containing β-hydrogens can contribute to this side reaction.[12]

  • Boronic Acid: Protodeboronation of the boronic acid coupling partner can be a competing side reaction that liberates protons.[4][13]

Troubleshooting Workflow: Suppressing Hydrodehalogenation

G start Hydrodehalogenation Observed (Methyl 5-chloroisonicotinate) reagent_check Step 1: Scrutinize Hydrogen Sources start->reagent_check base_screen Step 2: Screen Alternative Bases reagent_check->base_screen If problem persists success Desired Coupling Product reagent_check->success Problem Solved sub1 Use anhydrous, degassed solvents. Avoid alcoholic solvents. reagent_check->sub1 ligand_screen Step 3: Modify Ligand base_screen->ligand_screen If problem persists base_screen->success Problem Solved sub2 Switch to a non-coordinating, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). base_screen->sub2 temp_check Step 4: Optimize Temperature ligand_screen->temp_check If problem persists ligand_screen->success Problem Solved sub3 Employ more electron-rich and bulky ligands (e.g., SPhos, XPhos) to favor reductive elimination over side reactions. ligand_screen->sub3 temp_check->success Problem Solved sub4 Lower reaction temperature to disfavor the hydrodehalogenation pathway. temp_check->sub4 G start Glaser Homocoupling Observed atmosphere Step 1: Ensure Rigorous Anaerobic Conditions start->atmosphere copper_free Step 2: Switch to a Copper-Free Protocol atmosphere->copper_free If problem persists success Desired Alkynylated Product atmosphere->success Problem Solved sub1 Thoroughly degas all solvents and amine base. Use freeze-pump-thaw cycles (x3). Maintain a positive pressure of Ar or N₂. atmosphere->sub1 reagent_quality Step 3: Verify Reagent Quality copper_free->reagent_quality If problem persists copper_free->success Problem Solved sub2 Employ a protocol that omits Cu(I). These often require a different ligand/base system and may need higher temperatures. copper_free->sub2 reagent_quality->success Problem Solved sub3 Use high-purity, fresh alkyne and amine base. Distill liquid amines if necessary. reagent_quality->sub3

Caption: A decision tree for mitigating Glaser homocoupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for your specific alkyne.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 5 mL of ACN or DMF). [14]Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. [15]5. Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography. [16]

References
  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3933-3942. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme, 1-6. [Link]

  • Unknown Author. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Schoenebeck, F., & Houk, K. N. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(9), 3384-3393. [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 723-727. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(19), 12014-12026. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(42), 14995-14998. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(35), 14066-14076. [Link]

  • Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(11), 5396-5402. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vaddepalli, K., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 1-8. [Link]

  • Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1033-1047. [Link]

  • The Organic Solution. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Ren, H., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 41(33). [Link]

  • Ghaffari, B., et al. (2011). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Angewandte Chemie International Edition, 50(44), 10421-10424. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968. [Link]

  • Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 4(13), 2229-2231. [Link]

  • Ali, A., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 255-285. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Kim, J., et al. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Tetrahedron, 72(37), 5898-5902. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]

Sources

Technical Support Center: Purification of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromo-5-chloroisonicotinate (CAS No. 886365-28-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. As a substituted halopyridine, this compound presents unique purification hurdles stemming from its chemical structure: a basic pyridine nitrogen, an ester functional group susceptible to hydrolysis, and two halogen atoms that influence its reactivity and polarity.[1]

This guide provides field-proven insights and solutions in a direct question-and-answer format to help you achieve the high purity (typically ≥98.0%) required for downstream applications in pharmaceutical and agrochemical synthesis.[2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Precursors such as 2-chloroisonicotinic acid or its methyl ester may be present if the halogenation or esterification reactions did not go to completion.

  • Hydrolysis Product: The most common degradation product is 2-bromo-5-chloroisonicotinic acid , formed by the hydrolysis of the methyl ester. This can occur during aqueous work-up steps, particularly under acidic or basic conditions, or even during prolonged chromatography on non-neutral stationary phases.

  • Isomeric Byproducts: Depending on the specificity of the halogenation steps, minor amounts of regioisomers may be formed.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, methanol, ethyl acetate, dichloromethane) are often present.[3][4]

Q2: My purified product appears as an off-white or pale yellow crystalline powder. Is this color normal?

A2: Yes, the typical physical form of pure this compound is an off-white crystalline powder. A slight yellow cast is generally acceptable and may not indicate significant impurity. However, a pronounced brown or dark yellow color often suggests the presence of degradation products or residual chromophoric impurities from the synthesis, warranting further purification.

Q3: How should I properly store the purified compound to ensure its long-term stability?

A3: To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place, with refrigeration at 2-8°C being ideal.[5] This minimizes the risk of hydrolysis from atmospheric moisture and slows down any potential degradation pathways.

Q4: I'm observing significant product loss and peak tailing during silica gel chromatography. What is causing this?

A4: This is a classic problem when purifying pyridine-containing compounds on standard silica gel.[6] The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to two primary issues:

  • Peak Tailing: The compound "drags" along the column instead of moving in a tight band, resulting in poor separation and broad peaks.[6][7]

  • Irreversible Adsorption/Degradation: In some cases, the interaction is so strong that the compound either remains permanently adsorbed to the silica or degrades on the acidic surface, leading to low recovery.[6]

To mitigate this, you can either deactivate the silica gel by adding a competing base like triethylamine (0.1-1%) to your mobile phase or switch to a more inert stationary phase like neutral alumina.[6][7]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct "Symptom - Probable Cause - Solution" format.

Issue 1: Low Yield After Column Chromatography
  • Symptom: You experience a significant loss of mass after purifying the crude product via silica gel column chromatography.

  • Probable Cause: This is most likely due to irreversible adsorption or on-column degradation, as described in FAQ #4. The acidic nature of standard silica gel is often incompatible with the basic pyridine moiety.[6]

  • Solutions:

    • Neutralize the Stationary Phase: Before running the column, flush the packed silica gel with your initial, low-polarity eluent containing 1% triethylamine. This deactivates the acidic silanol sites. Maintain a concentration of 0.1-1% triethylamine in your eluent throughout the purification.[6][7]

    • Switch to Alumina: Use neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and often gives better recovery for basic compounds.[7]

    • Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the residence time of the compound on the column.

    • Consider an Alternative Method: If column losses remain high, recrystallization may be a more suitable primary purification technique.

Issue 2: Product is Contaminated with its Carboxylic Acid Hydrolysis Product
  • Symptom: Analytical data (e.g., NMR, LC-MS) of the purified material shows a persistent impurity identified as 2-bromo-5-chloroisonicotinic acid.

  • Probable Cause: The methyl ester is being hydrolyzed. This commonly occurs during an aqueous work-up that uses acidic (e.g., HCl wash) or basic (e.g., NaHCO₃ wash) conditions. It can also happen on a "wet" or acidic silica gel column.

  • Solutions:

    • Modify the Work-up: Avoid strong acids and bases during extraction. Wash the organic layer with neutral solutions like water and brine.

    • Targeted Extraction: To remove the acidic impurity, perform a rapid wash with a cold, dilute solution of sodium bicarbonate. Do not allow the layers to remain in contact for long, as this will promote saponification of your desired ester product.

    • Dry Loading: When preparing for column chromatography, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which avoids introducing water into the system.[7]

Issue 3: Poor Separation of Product from an Impurity of Similar Polarity
  • Symptom: Despite trying various isocratic solvent systems, an impurity consistently co-elutes with your product during column chromatography.

  • Probable Cause: The impurity is likely a structural isomer or a byproduct with a very similar polarity and functional group profile to the desired product.

  • Solutions:

    • Optimize Chromatography Conditions:

      • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can often resolve closely eluting spots.[8]

      • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol.

      • Try a Different Stationary Phase: If silica gel fails, try alumina or a reverse-phase (C18) silica column, which separates compounds based on different principles.[6]

    • Employ an Orthogonal Purification Method: If chromatography fails, recrystallization is the best alternative. A successful recrystallization relies on differences in solubility, not polarity, and can often remove impurities that are difficult to separate by chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common purification and analysis techniques for this compound.

Protocol 1: Column Chromatography with Neutralized Silica Gel

This protocol is designed to maximize recovery and resolution by deactivating the acidic silica gel surface.

  • Stationary Phase Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare the silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Ensure you add 1% triethylamine to this solvent mixture.

    • Pour the slurry into the column and pack it evenly, letting the excess solvent drain until it reaches the top of the silica bed. Add a thin protective layer of sand.[7]

  • Sample Loading (Dry Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of dichloromethane.

    • Add 2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the sand layer at the top of the packed column.[7]

  • Elution:

    • Carefully add the mobile phase (containing 0.1-1% triethylamine) to the column.

    • Begin elution using a low-polarity mixture determined by prior TLC analysis (aim for a product Rf of ~0.2-0.3).

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the eluent polarity to ensure the product elutes in a reasonable time.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Example Solvent Systems
Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (Gradient)General purpose, good for resolving non-polar to moderately polar impurities.A gradient from 5% to 30% Ethyl Acetate is a good starting point.
Dichloromethane / Methanol (Gradient)For more polar impurities.Use sparingly, as methanol is very polar and can elute compounds quickly. A 0-5% methanol gradient is typical.
Toluene / Acetone (Gradient)Alternative system with different selectivity.Useful if separation is poor in ester-based systems.
Note: All solvent systems should be supplemented with 0.1-1% triethylamine when using silica gel.
Protocol 2: Recrystallization
  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, toluene) at room temperature and at boiling. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at boiling. A two-solvent system (one "soluble" solvent, one "anti-solvent") may also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for assessing the final purity of the product.

  • Sample Preparation: Prepare a stock solution of the purified product in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[6]

  • Data Analysis: Integrate the peak areas to determine the purity percentage. The presence of a hydrolysis product would typically appear as an earlier-eluting, more polar peak.

Section 4: Visualized Workflows and Logic

Purification Workflow Diagram

crude Crude Product workup Aqueous Work-up (Water/Brine Wash) crude->workup concentrate1 Concentrate Organic Layer workup->concentrate1 analysis1 TLC/LC-MS Analysis of Crude concentrate1->analysis1 decision Primary Purification Method? analysis1->decision col_chrom Column Chromatography (Neutralized Silica or Alumina) decision->col_chrom Complex Mixture recryst Recrystallization decision->recryst Crystalline Solid w/ Few Impurities fractions Collect & Analyze Fractions col_chrom->fractions crystals Collect & Dry Crystals recryst->crystals combine Combine Pure Fractions fractions->combine concentrate2 Concentrate Final Product combine->concentrate2 qc Final QC Analysis (HPLC, NMR) concentrate2->qc crystals->qc

Caption: General purification workflow for this compound.

Troubleshooting Logic: Low Yield in Chromatography

start Problem: Low Yield from Silica Column q1 Is Peak Tailing Observed on TLC/Column? start->q1 a1_yes Probable Cause: Acid-Base Interaction with Silica q1->a1_yes Yes q2 Is there a baseline 'streak' from the origin on TLC? q1->q2 No s1 Solution: Add 1% Triethylamine to Eluent OR Switch to Alumina a1_yes->s1 a2_yes Probable Cause: Decomposition or Irreversible Adsorption q2->a2_yes Yes q3 Is the product highly polar and not eluting? q2->q3 No s2 Solution: Use a less reactive stationary phase (Alumina) or milder solvent system. a2_yes->s2 a3_yes Probable Cause: Insufficient Eluent Polarity q3->a3_yes Yes s3 Solution: Increase eluent polarity (e.g., add small % of Methanol). a3_yes->s3

Caption: Decision tree for troubleshooting low recovery during column chromatography.

References

  • Kaiser, J. P., & Bollag, J. M. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Chemical Industry Professional Community. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate. PubMed Central. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • Chemical Industry Professional Community. (n.d.). Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving yields in the Buchwald-Hartwig amination of Methyl 2-bromo-5-chloroisonicotinate. As a sterically hindered and electron-deficient substrate, this molecule presents unique challenges. This resource synthesizes field-proven insights and foundational chemical principles to help you navigate these complexities.

Understanding the Core Challenge

This compound is an electron-deficient heteroaromatic halide. This electronic nature makes the initial oxidative addition of the palladium catalyst into the C-Br bond a potentially challenging step in the catalytic cycle. Furthermore, the pyridine nitrogen can coordinate to the palladium center, sometimes leading to catalyst inhibition.[1][2] The key to a successful reaction lies in carefully selecting the catalyst system (ligand and palladium precursor), base, and solvent to favor the desired productive catalytic cycle over potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when performing Buchwald-Hartwig aminations with this substrate.

Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Low conversion is a frequent issue and can often be traced back to the catalyst system or reaction conditions.

Answer:

Several factors can contribute to poor conversion. Let's break down the most critical parameters to investigate:

  • Ligand Selection is Paramount: The choice of phosphine ligand is arguably the most critical factor for this substrate. Bulky, electron-rich dialkylbiaryl phosphine ligands are often necessary to promote the oxidative addition step and facilitate the subsequent reductive elimination.[3][4]

    • Recommendation: Start with a screening of established, commercially available ligands known for their effectiveness with electron-deficient heteroaryl chlorides and bromides. Good starting points include XPhos , RuPhos , and BrettPhos .[4][5] These ligands possess the necessary steric bulk and electron-donating properties to stabilize the palladium catalyst and promote the desired reaction pathway.[4]

  • Choice of Palladium Precursor: While Pd(OAc)₂ is a common choice, pre-formed palladium catalysts (precatalysts) can offer improved reactivity and consistency.[6]

    • Recommendation: Consider using a G3 or G4 precatalyst, such as XPhos Pd G3. These are air-stable and often lead to more efficient formation of the active Pd(0) species in solution.[6]

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the turnover of the catalyst.[2]

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a robust and commonly used base for these reactions.[7][8] If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, but they may require higher reaction temperatures and longer reaction times.[7][9]

  • Solvent Considerations: The solvent must be able to dissolve the reactants and the base to a sufficient extent.

    • Recommendation: Anhydrous toluene and 1,4-dioxane are excellent first choices for this reaction.[10] Ethereal solvents are also commonly employed.[6] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6]

Question 2: My reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of Br with H). How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.

Answer:

This side reaction occurs when a β-hydride elimination pathway competes with the desired reductive elimination.[3] This is particularly prevalent with certain amines.

  • Optimize Catalyst Loading and Ligand-to-Metal Ratio:

    • Recommendation: While it may seem counterintuitive, sometimes decreasing the catalyst loading can reduce side reactions. A typical starting point is 1-2 mol % of the palladium precursor. Ensure you maintain an appropriate ligand-to-palladium ratio, typically between 1.1:1 and 1.5:1.

  • Re-evaluate Your Base:

    • Recommendation: If using a very strong base like LHMDS, consider switching to NaOt-Bu. While both are strong, their properties can influence the reaction outcome.[7]

  • Temperature Control:

    • Recommendation: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can sometimes suppress side reactions. Typical temperatures range from 80-110 °C.[6][11]

Question 3: I am attempting to couple a primary amine and am seeing low yields and the formation of diarylated byproducts. What can I do?

Primary amines can be challenging coupling partners due to their propensity to undergo double arylation.

Answer:

The key here is to control the stoichiometry and choose a ligand that favors mono-arylation.

  • Ligand Choice is Crucial:

    • Recommendation: For primary amines, ligands like BrettPhos have been specifically designed to provide high selectivity for the mono-arylated product.[5][7] The steric hindrance of these ligands disfavors the binding of the bulkier secondary amine product to the palladium center.

  • Stoichiometry of the Amine:

    • Recommendation: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help to outcompete the product for the catalyst. However, a large excess should be avoided as it can sometimes inhibit the catalyst.

  • Consider an Ammonia Equivalent: For the synthesis of primary anilines, direct coupling with ammonia can be challenging.[3]

    • Recommendation: Using an ammonia equivalent, such as benzophenone imine or a silylamide, followed by hydrolysis, can be a more reliable approach.[3][12]

Visualizing the Path to Success: A Decision-Making Workflow

To aid in your experimental design, the following diagram outlines a logical workflow for troubleshooting and optimizing your Buchwald-Hartwig reaction.

Buchwald_Hartwig_Troubleshooting cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_yield Final Optimization Start This compound + Amine Ligand Ligand Screen (XPhos, RuPhos, BrettPhos) Start->Ligand Select Initial Conditions Base Base Screen (NaOtBu, Cs2CO3, K3PO4) Ligand->Base Solvent Solvent Screen (Toluene, Dioxane) Base->Solvent Analysis Analyze Outcome: - Conversion - Byproducts Solvent->Analysis LowConversion Low Conversion? - Increase Temp - Change Pd Precursor - Check Reagent Purity Analysis->LowConversion Yes Byproducts Byproducts Formed? (e.g., Hydrodehalogenation) - Lower Temp - Adjust L:Pd Ratio Analysis->Byproducts Yes Optimized Optimized Yield Analysis->Optimized No (High Yield) LowConversion->Ligand Re-screen Byproducts->Ligand Re-screen

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Starting Protocol

This protocol serves as a robust starting point for the amination of this compound. It should be adapted and optimized based on the specific amine being used.

ParameterRecommended ConditionNotes
Palladium Precursor XPhos Pd G3 (1-2 mol %)Air-stable and provides reliable activation.[6]
Ligand XPhos (if not using a precatalyst)L:Pd ratio of 1.1:1 to 1.5:1.
Base NaOt-Bu (1.4 - 2.0 equiv)A strong, non-nucleophilic base is generally required.[2][8]
Amine 1.2 - 1.5 equivA slight excess is often beneficial.
Solvent Anhydrous Toluene or 1,4-DioxaneEnsure solvents are rigorously dried and degassed.[10]
Temperature 80 - 110 °CStart at 100 °C and adjust as needed.[6]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst degradation.[13]
Step-by-Step Experimental Procedure:
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the palladium precatalyst, the base, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound, the amine, and the anhydrous, degassed solvent.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Amine_Coord Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex + Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[3][6][13]

By systematically addressing each of these key parameters, researchers can significantly improve the yield and efficiency of the Buchwald-Hartwig amination of this compound, a valuable building block in the synthesis of novel chemical entities.

References

  • Current time information in Pasuruan, ID. Google.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]

  • Use of base metals in Buchwald-Hartwig coupling. GSK. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec. (2025-01-02). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18041-18051. (2021-12-03). Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, B. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Explained. MilliporeSigma. (2025-04-03). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(41), 14460-14483. (2019-09-11). Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 21021-21028. (2020-08-20). Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. (2025-06-24). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. Epistemeo. (2012-04-06). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Retrieved from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromo-5-chloroisonicotinate (CAS No. 1214336-33-0[1]). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its application in complex organic syntheses, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Fundamentals - Compound Properties, Handling, and Reactivity

This section covers the essential knowledge required before you begin your experiment. Understanding the substrate is the first step to a successful reaction.

Q1: What are the key physical and chemical properties of this compound?

This compound is typically an off-white crystalline powder. It is a di-halogenated pyridine derivative with two distinct reactive sites, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1214336-33-0 (or 886365-28-2)[1][4]
Molecular Formula C₇H₅BrClNO₂[4]
Molecular Weight ~250.48 g/mol [4]
Appearance Off-white crystalline powder
Purity Typically ≥97-98%[3][5]
Storage Inert atmosphere, 2-8°C[5]

Note: Multiple CAS numbers may be associated with this compound. Always verify with your supplier.

Q2: How should I handle and store this reagent to ensure its integrity?

Due to its sensitivity, proper handling is crucial.

  • Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[5]

  • Handling: Like many palladium-catalyzed reaction components, this reagent is sensitive to air and moisture.[6] Handle it in a glovebox or using Schlenk techniques. Always use anhydrous, degassed solvents for your reactions.[6]

Q3: Which halogen is more reactive in a typical cross-coupling reaction, the bromine at C2 or the chlorine at C5?

The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[6] Therefore, the Carbon-Bromine bond is inherently more susceptible to oxidative addition than the Carbon-Chlorine bond.

Furthermore, the electronic nature of the pyridine ring influences site selectivity. The electronegative nitrogen atom withdraws electron density, making the C2 (ortho) and C4 (para) positions more electrophilic and thus more reactive towards oxidative addition.[7] In this molecule, the bromine is at the activated C2 position. This combination of factors makes the C2-Br bond significantly more reactive than the C5-Cl bond, allowing for highly selective, sequential functionalization.

G cluster_0 This compound cluster_1 Reactivity Sites cluster_2 Influencing Factors structure C₇H₅BrClNO₂ C2_Br C2-Br Bond (Position ortho to Nitrogen) Outcome Preferential Reaction Site C2_Br->Outcome Highly Favored C5_Cl C5-Cl Bond C5_Cl->Outcome Less Favored (Requires harsher conditions) Halogen_Reactivity Intrinsic Halogen Reactivity (Br > Cl) Halogen_Reactivity->C2_Br Pyridine_Electronics Pyridine Ring Electronics (C2 is activated) Pyridine_Electronics->C2_Br

Caption: Factors influencing site selectivity in cross-coupling reactions.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, heteroaromatic substrates like this compound can present unique challenges.

Q1: My Suzuki reaction is not working. I'm only recovering starting material. What are the first things to check?

A complete lack of reactivity often points to a fundamental issue with the catalytic cycle. Here is a workflow to diagnose the problem.

G Start Reaction Failure: Starting Material Recovered Inert_Check Is the atmosphere strictly inert (Ar/N₂)? Start->Inert_Check Solvent_Check Are solvents anhydrous and degassed? Inert_Check->Solvent_Check Yes Fix_Inert Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive pressure. Inert_Check->Fix_Inert No Catalyst_Check Is the Pd catalyst active? (e.g., from a fresh bottle) Solvent_Check->Catalyst_Check Yes Fix_Solvent Action: Use freshly dried solvents from a still or a new sealed bottle. Solvent_Check->Fix_Solvent No Base_Check Is the base appropriate and fully dissolved/suspended? Catalyst_Check->Base_Check Yes Fix_Catalyst Action: Try a new batch of catalyst or a pre-catalyst. Catalyst_Check->Fix_Catalyst No Fix_Base Action: Grind the base to a fine powder. Consider switching to a more soluble base (e.g., Cs₂CO₃ in dioxane). Base_Check->Fix_Base No Success Re-run Experiment Base_Check->Success Yes Fix_Inert->Success Fix_Solvent->Success Fix_Catalyst->Success Fix_Base->Success

Caption: Initial diagnostic workflow for a failed Suzuki coupling.

The oxidative addition step is often rate-limiting. For an electron-rich substrate like a di-alkoxy substituted aryl halide, this step can be particularly challenging. The pyridine nitrogen can also coordinate to the palladium center, acting as a catalyst poison.[8] Using ligands designed for electron-rich or heteroaromatic substrates can be beneficial.

Q2: I'm getting a low yield. How can I optimize the reaction conditions?

Low yield suggests the reaction is proceeding but is inefficient. Systematic screening of key parameters is the best approach. Focus on one variable at a time.

Table 2: Suggested Screening Parameters for Suzuki-Miyaura Coupling Optimization

ParameterCondition 1 (Standard)Condition 2Condition 3Rationale & Comments
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ + LigandPd(dppf)Cl₂ is often more robust. Using a separate ligand (e.g., SPhos, XPhos) allows for fine-tuning.[9]
Base K₂CO₃ (aq.)K₃PO₄Cs₂CO₃K₃PO₄ can be effective in anhydrous conditions (with a few equivalents of water).[9] Cs₂CO₃ is stronger and more soluble in organic solvents.
Solvent Toluene/H₂ODioxane/H₂O2-MeTHFSolvent choice affects reagent solubility and reaction temperature. Dioxane is a common choice for difficult couplings.[10]
Temperature 80 °C100 °C120 °C (sealed tube)Increasing temperature can overcome activation barriers, but may also lead to byproduct formation.

Q3: I'm observing significant side products like protodeboronation or starting material homo-coupling. How can I minimize these?

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by excess water, high temperatures, or certain bases.[11]

    • Solution: Minimize water in the reaction; use an anhydrous base like K₃PO₄ with 3-5 equivalents of water, rather than a 2M aqueous solution.[9] Ensure your boronic acid is of high quality, as they can degrade upon storage.

  • Homo-coupling (Aryl-Aryl): This arises from the coupling of two molecules of your starting halide.

    • Solution: This can indicate issues with the transmetalation step. Ensure your boronic acid is dissolving and reacting. Sometimes, changing the ligand or base can alter the relative rates of the catalytic cycle steps to favor the desired cross-coupling.

Section 3: Troubleshooting Buchwald-Hartwig Amination

Forming a C-N bond at the C2 position is a common and powerful transformation for this substrate. However, this reaction is notoriously sensitive to conditions.[12]

Q1: My Buchwald-Hartwig amination is failing. What are the key differences to consider compared to a Suzuki coupling?

The Buchwald-Hartwig amination involves a different catalytic cycle and is highly dependent on the interplay between the palladium source, ligand, and base.[13] The electron-deficient nature of the pyridine ring and potential for N-coordination to the catalyst are significant challenges.[8]

  • Catalyst System is Critical: The choice of phosphine ligand is paramount. Unlike Suzuki reactions where Pd(PPh₃)₄ might work, Buchwald-Hartwig reactions with challenging substrates often require specialized, bulky, and electron-rich ligands to facilitate the reductive elimination step.[8]

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include NaOtBu, LiHMDS, or K₃PO₄. The choice is highly substrate-dependent.[8]

Q2: How do I select the right catalyst, ligand, and base for my specific amine?

There is no universal system, and empirical screening is often necessary. However, some general guidelines apply.

Table 3: General Guidance for Buchwald-Hartwig Reagent Selection

Amine TypeRecommended Ligand ClassRecommended BaseRationale
Primary Alkylamines Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos)NaOtBu, LHMDSThese ligands promote efficient oxidative addition and reductive elimination. Strong bases are needed for deprotonation.[14]
Secondary Amines Josiphos-type ferrocenyl ligands or Buchwald ligandsNaOtBu, K₃PO₄Steric hindrance can be an issue. Highly active catalyst systems are required.
Anilines BrettPhos, cataCXium® AK₂CO₃, Cs₂CO₃Less basic amines may require milder bases to prevent side reactions, but more active catalyst systems.

Q3: My starting material is decomposing, or I'm seeing a complex mixture of products. What's happening?

  • Base-Induced Decomposition: The methyl ester group can be sensitive to strong bases like NaOtBu, especially at high temperatures, leading to hydrolysis or other side reactions.

    • Solution: Try a weaker base like K₃PO₄ or Cs₂CO₃. Alternatively, running the reaction at a lower temperature for a longer time might prevent decomposition while still allowing the desired reaction to proceed.[8]

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or heat.

Section 4: General Protocols and Analytical Monitoring

Q1: Can you provide a general, starting-point experimental protocol for a cross-coupling reaction?

Certainly. The following is a representative protocol that should be optimized for your specific substrates.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

  • Preparation: To a flame-dried Schlenk tube or vial, add this compound (1.0 eq.), the coupling partner (boronic acid or amine, 1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst/ligand system (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe to achieve a typical concentration of 0.1-0.2 M.

  • Reaction: Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the starting material is observed.[13]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6][15]

Q2: What are the best methods for monitoring reaction progress and identifying products?

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the appearance of new, more non-polar spots (typically).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. It provides information on conversion and the molecular weights of components in the mixture, helping to identify side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful and common technique. It is suitable for a wide range of compounds and provides accurate monitoring of starting material, product, and byproducts. It is invaluable for identifying issues like protodeboronation or hydrolysis.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a crude NMR of a small reaction aliquot (after a rapid work-up) can confirm product formation by identifying characteristic new signals and the disappearance of starting material signals.[11][16]

References

Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 2-bromo-5-chloroisonicotinate, a key building block in pharmaceutical and agrochemical synthesis.[1]

Introduction: The Challenge of Selectivity

This compound presents a unique challenge and opportunity in synthetic chemistry. It possesses two distinct halogen atoms, bromine and chlorine, which have different reactivity profiles.[1] The key to successful synthesis is achieving chemoselectivity—targeting one halogen over the other. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[2][3][4][5] This inherent difference allows for the selective activation and coupling at the more reactive C2-Br bond while leaving the C5-Cl bond intact for subsequent transformations. This guide focuses on optimizing this selective C-Br functionalization.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for selectively functionalizing the C-Br bond of this compound?

A1: The most common and effective palladium-catalyzed reactions for selective C-Br bond activation are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2] These methods are well-established and offer broad functional group tolerance, making them highly valuable for building molecular complexity.[6][7][8]

Q2: How do I ensure the reaction is selective for the C-Br bond and doesn't react at the C-Cl bond?

A2: Selectivity is primarily controlled by the choice of catalyst, ligand, and reaction conditions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond.[3] By using standard catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands) under relatively mild conditions (e.g., temperatures around 80-100 °C), you can achieve excellent selectivity for the C-Br position.[2][9] More aggressive conditions or highly active catalyst systems designed for C-Cl activation might lead to a loss of selectivity.

Q3: What class of palladium catalyst is a good starting point for my initial screening?

A3: For initial explorations, a versatile and commercially available Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent choice for Suzuki, Sonogashira, and some Buchwald-Hartwig reactions.[2][9][10] Alternatively, a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand is also a very common and effective starting point.[8][11] The Pd(II) is reduced in situ to the active Pd(0) species.[11][12]

Q4: Does the electron-deficient nature of the pyridine ring affect the reaction?

A4: Yes, significantly. The electron-withdrawing nature of the nitrogen atom and the ester group makes the pyridine ring electron-deficient. This property generally facilitates the oxidative addition step—often the rate-determining step in the catalytic cycle—making the C-Br bond more susceptible to activation by the palladium catalyst.[11] This can lead to faster reaction times compared to electron-rich aromatic systems.[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Explanation & Recommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(0) sources, can degrade with age or improper storage. Pd(II) precatalysts may fail to reduce to the active Pd(0) state. Solution: Use a fresh bottle of catalyst or a recently purchased precatalyst. Consider using a system known for robust in-situ generation of Pd(0), like Pd₂(dba)₃ with a suitable ligand.[14]
Inappropriate Ligand The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[15][16] For an electron-deficient substrate like this, standard triphenylphosphine (PPh₃) may be sufficient, but sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) can dramatically accelerate the reaction and improve yields, especially for challenging couplings.[6][15][17]
Incorrect Base The base plays a critical role, particularly in Suzuki reactions where it activates the boronic acid.[8] If the base is too weak or insoluble, the reaction will stall. Solution: For Suzuki couplings, screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[18] Ensure the base is finely powdered and anhydrous if required by the solvent system. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often necessary.[19]
Oxygen Contamination Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. Boronic acids can also undergo oxidative homocoupling in the presence of oxygen.[11] Solution: Ensure the reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[14][18] Maintain a positive pressure of inert gas throughout the reaction.
Solvent Issues The solvent must fully dissolve the reactants, and its polarity can influence reaction rates. Solution: For Suzuki reactions, a mixture of a non-polar solvent like toluene or dioxane with water is common to dissolve both the organic substrate and the inorganic base.[17][18] For Buchwald-Hartwig and Sonogashira reactions, anhydrous solvents like toluene, THF, or DMF are typically used.[19][20]
Problem 2: Significant Side Product Formation
Side Product Explanation & Recommended Solution
Homocoupling of Boronic Acid This occurs when two boronic acid molecules couple together, often promoted by oxygen and Pd(II) species.[11] Solution: Rigorously degas the reaction mixture.[14] Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Protodeboronation (Suzuki) The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom, wasting the nucleophile. Solution: Use anhydrous conditions if possible, or minimize the amount of water in mixed-solvent systems. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.
Hydrodehalogenation (Reductive Dehalogenation) The starting material's bromine atom is replaced by a hydrogen atom. This can occur as a side reaction in both Suzuki and Buchwald-Hartwig pathways, often via β-hydride elimination from intermediate complexes.[6] Solution: Ensure your amine or other reagents are pure. Use ligands that promote rapid reductive elimination, such as bulky biaryl phosphines, which can outcompete side reactions.[21]
Problem 3: Reaction Stalls Before Completion
Possible Cause Explanation & Recommended Solution
Catalyst Decomposition At high temperatures or over long reaction times, the active catalyst can decompose into inactive palladium black. Solution: Lower the reaction temperature if possible. Use a more stable catalyst system, such as a precatalyst or one with a robust, bulky ligand that protects the palladium center.
Product Inhibition The product formed can sometimes coordinate strongly to the palladium center, inhibiting further catalytic turnover. This can be an issue with nitrogen-containing heterocycles. Solution: Increasing the catalyst loading slightly (e.g., from 1 mol% to 3 mol%) may help overcome this. Screening different ligands is also recommended, as the ligand can modulate the product's binding affinity.

Visualization of Key Concepts

Catalyst Selection Decision Tree

This diagram provides a logical pathway for selecting a suitable catalyst system based on the desired coupling reaction.

G start Desired Coupling Reaction? suzuki C-C (Suzuki-Miyaura) start->suzuki C-C buchwald C-N (Buchwald-Hartwig) start->buchwald C-N sonogashira C-C (Sonogashira) start->sonogashira C-C (alkyne) pd_pph3_4 Start with Pd(PPh3)4 or Pd(OAc)2 / PPh3 suzuki->pd_pph3_4 buchwald_ligands Use Bulky Ligands (e.g., XPhos, SPhos) with Pd(OAc)2 or Pd2(dba)3 buchwald->buchwald_ligands sonogashira_cat Use Pd(PPh3)4 or PdCl2(PPh3)2 with CuI co-catalyst sonogashira->sonogashira_cat low_yield1 Low Yield? pd_pph3_4->low_yield1 low_yield2 Low Yield? sonogashira_cat->low_yield2 advanced_suzuki Switch to Advanced Ligands (e.g., SPhos, RuPhos) with Pd(OAc)2 low_yield1->advanced_suzuki Yes low_yield2->buchwald_ligands Yes (Copper-Free)

Caption: Decision tree for initial catalyst selection.

Generalized Experimental Workflow

This workflow outlines the critical steps for setting up a successful cross-coupling reaction under an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Solids: Aryl Halide, Nucleophile, Base, Catalyst/Ligand to a dry flask b 2. Seal Flask & Establish Inert Atmosphere (3x Evacuate/Backfill Ar) a->b c 3. Add Degassed Solvent(s) via Syringe b->c d 4. Heat to Desired Temperature with Stirring c->d e 5. Monitor Progress (TLC, LC-MS) d->e f 6. Cool, Quench, & Perform Aqueous Extraction e->f g 7. Purify by Column Chromatography f->g

Caption: Standard workflow for palladium-catalyzed cross-coupling.

Key Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions are substrate-dependent and may require screening of catalysts, ligands, bases, and solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid at the C2-Br position.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.[14]

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the halide) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol is designed for coupling a primary or secondary amine at the C2-Br position.

  • Preparation: To a flame-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a suitable bulky phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon gas (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.). Caution: NaOt-Bu is a strong base and should be handled under inert conditions.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (0.2 M concentration).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Vertex AI Search. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • ACS Publications. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry.
  • ETH Zurich Research Collection. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • NIH - PMC. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp 2 C-H Bond Activation Using Cyano as Directing Group.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling.

Sources

Minimizing byproducts in Sonogashira reactions of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Byproducts in Sonogashira Reactions of Methyl 2-bromo-5-chloroisonicotinate

Welcome to the technical support guide for optimizing Sonogashira reactions with challenging heteroaromatic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation when working with substrates like this compound.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] However, its application to polyhalogenated, electron-deficient heterocycles such as this compound presents unique challenges, including the formation of undesirable byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-driven solutions to these common issues.

Troubleshooting Guide

Q1: I'm observing significant formation of a homocoupled (Glaser) byproduct of my alkyne. What are the primary causes and how can I minimize it?

A1: The formation of a symmetric diyne, known as the Glaser or Hay coupling byproduct, is one of the most common side reactions in Sonogashira couplings.[3][4][5] It arises from the oxidative dimerization of two terminal alkyne molecules.

Primary Causes:

  • Presence of Oxygen: The primary culprit is molecular oxygen, which facilitates the oxidative coupling of copper acetylide intermediates.[3][6][7]

  • Copper(I) Co-catalyst: While crucial for the traditional Sonogashira mechanism, the copper(I) salt is also a key mediator of Glaser coupling.[5][8]

Solutions:

  • Rigorous Inert Atmosphere: The most critical step is to ensure the reaction is performed under strictly anaerobic conditions.[3][8] This involves:

    • Thoroughly degassing all solvents and liquid reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or high-purity nitrogen for an extended period).

    • Using flame-dried glassware and maintaining a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the reaction setup and duration.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][3][9] These systems often require more active palladium catalysts, specific ligands, or slightly higher temperatures to proceed efficiently but completely circumvent the primary pathway for alkyne homocoupling.[5][10]

  • Control of Reaction Parameters:

    • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation. Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion.

    • Use of a Reducing Atmosphere: In some cases, using a dilute atmosphere of hydrogen gas mixed with an inert gas has been shown to significantly reduce homocoupling.[4]

Q2: I am observing significant dehalogenation of my this compound starting material. What reaction parameters should I investigate?

A2: Dehalogenation, or more specifically hydrodehalogenation, is a side reaction where the halogen atom (in this case, bromine) is replaced by a hydrogen atom, leading to the formation of Methyl 5-chloroisonicotinate.[11]

Primary Causes:

  • Hydride Sources: The hydrogen atom often comes from trace water, amine bases, or alcoholic solvents which can generate hydride species that intercept the palladium catalytic cycle.[11][12]

  • Catalyst System: Highly active or coordinatively unsaturated palladium species can be more prone to engaging in reductive pathways that lead to dehalogenation.[11]

Solutions:

  • Solvent and Base Selection:

    • Anhydrous Conditions: Ensure all solvents and bases are strictly anhydrous. Use freshly distilled solvents over molecular sieves.

    • Avoid Alcoholic Solvents: Alcohols can be oxidized by the palladium complex, generating palladium-hydride species that cause dehalogenation.[11][13] Consider using aprotic solvents like THF, Dioxane, or Toluene.

    • Base Choice: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they can also be a source of hydrides.[6] In some cases, inorganic bases such as K₃PO₄ or Cs₂CO₃ may reduce the extent of dehalogenation, particularly in copper-free systems.[8]

  • Ligand Modification: The choice of phosphine ligand is critical. Using bulkier, more electron-rich ligands can often favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.[10][11]

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation. Attempt the reaction at the lowest effective temperature.

Q3: My reaction is sluggish or stalls completely. How can I improve the reaction rate and conversion?

A3: Low reactivity with a substrate like this compound can be due to its electron-deficient nature and the relative inertness of the C-Br bond compared to a C-I bond.[14]

Solutions:

  • Catalyst and Ligand System:

    • Active Palladium Source: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active.[8] Consider more modern, active pre-catalysts or using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can significantly increase the rate of oxidative addition.[10]

    • Catalyst Integrity: Ensure your palladium catalyst is active and has not decomposed to palladium black, which indicates catalyst death.[6]

  • Reaction Temperature: Aryl bromides often require higher temperatures than aryl iodides to react efficiently.[6][14] If the reaction is sluggish at room temperature, gradually increasing the temperature to 60-100 °C may be necessary.[15][16]

  • Solvent Choice: The solvent can impact catalyst solubility and reactivity. Polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction, but be mindful of their potential to act as hydride sources at high temperatures.[8][15]

  • Purity of Reagents: Ensure all starting materials, especially the alkyne, are pure and free of impurities that could poison the catalyst.[6]

Q4: I'm seeing a mixture of products, suggesting coupling at both the bromo and chloro positions. How can I achieve selective coupling at the bromine position?

A4: Achieving site-selectivity in polyhalogenated systems is a common challenge. The selectivity is governed by the relative reactivity of the carbon-halogen bonds.

Primary Cause:

  • Reactivity Hierarchy: The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[6][17] Therefore, oxidative addition of the palladium catalyst should preferentially occur at the more reactive C-Br bond over the C-Cl bond.

Solutions:

  • Control Reaction Conditions:

    • Mild Temperature: Use the mildest possible temperature that allows for the reaction at the C-Br bond to proceed. Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond insertion, leading to a loss of selectivity.

    • Careful Catalyst Selection: While highly active catalysts are good for sluggish reactions, extremely reactive systems might be less selective. A balance must be found. Often, standard catalysts like Pd(PPh₃)₂Cl₂/CuI are sufficiently selective under controlled temperatures.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne. Using a large excess might drive the reaction towards double coupling if conditions are harsh enough.

  • Ligand Choice: The ligand can influence selectivity. While less common for Br/Cl differentiation, certain specialized ligands have been developed to control site-selectivity in more challenging cases.[18] For this substrate, temperature control is the most practical tool.

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst system (Palladium/Copper ratio and ligand) for this type of substrate? For an aryl bromide, a common starting point is a Pd(II) source like PdCl₂(PPh₃)₂ (1-5 mol%) with a Cu(I) co-catalyst like CuI (1-5 mol%).[16] Triphenylphosphine (PPh₃) is a standard ligand. If reactivity is low, consider more electron-rich and bulky ligands.[10][14] For copper-free systems, a higher loading of a more active palladium catalyst may be required.[5]

  • How does the choice of solvent and base affect byproduct formation? Aprotic solvents like THF or Dioxane are generally preferred to minimize hydrodehalogenation.[11] The base, typically an amine like TEA or DIPEA, is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[1] It should be anhydrous and used in excess (2-3 equivalents).[19] Using the amine as a co-solvent is also a common practice.[14]

  • What is the recommended reaction temperature and time? For aryl bromides, temperatures between 40-100 °C are typical.[3][15][16] Start at a lower temperature (e.g., 50 °C) and monitor the reaction. If it is slow, gradually increase the heat. Reaction times can vary from a few hours to 24 hours, depending on the specific substrates and conditions.[19][20]

  • Are there any specific purification strategies for removing Sonogashira byproducts? Standard silica gel column chromatography is the most common method. The nonpolar Glaser byproduct (diyne) usually elutes much faster than the more polar cross-coupled product. The dehalogenated starting material will have a polarity similar to the starting material itself and may require careful selection of the eluent system for effective separation.

Visualizations and Data

Key Reaction Pathways

The following diagrams illustrate the desired Sonogashira catalytic cycle and the competing pathways that lead to common byproducts.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Glaser Homocoupling cluster_Dehalogenation Dehalogenation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(alkyne)L2 Transmetalation Ar-H Ar-H Ar-Pd(II)(X)L2->Ar-H [H-] Source Ar-Pd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination Ar-alkyne CuX CuX Cu-alkyne Cu-alkyne CuX->Cu-alkyne Alkyne + Base Cu-alkyne->Ar-Pd(II)(X)L2 Diyne Diyne Cu-alkyne->Diyne O2 (Oxidation) Troubleshooting_Workflow Start Reaction Issue (Low Yield / Byproducts) Glaser Glaser (Diyne) Byproduct? Start->Glaser Dehalogenation Dehalogenation Byproduct? Glaser->Dehalogenation No Sol_Glaser1 Ensure Rigorous Inert Atmosphere Glaser->Sol_Glaser1 Yes NoReaction Low / No Conversion? Dehalogenation->NoReaction No Sol_Dehalogenation1 Use Anhydrous Solvents/Base Dehalogenation->Sol_Dehalogenation1 Yes Sol_NoReaction1 Increase Temperature NoReaction->Sol_NoReaction1 Yes Sol_Glaser2 Switch to Copper-Free Protocol Sol_Glaser1->Sol_Glaser2 Sol_Dehalogenation2 Avoid Alcoholic Solvents Sol_Dehalogenation1->Sol_Dehalogenation2 Sol_NoReaction2 Switch to More Active Catalyst/Ligand Sol_NoReaction1->Sol_NoReaction2

Sources

Technical Support Center: Reaction Monitoring for Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 2-bromo-5-chloroisonicotinate. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth advice on real-time and offline reaction analysis. Here, we move beyond mere procedural lists to explain the underlying principles of analytical method development and troubleshooting, ensuring robust and reproducible results in your laboratory.

Introduction to Monitoring the Synthesis of this compound

This compound (MW: 250.48 g/mol ; CAS: 886365-28-2) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, typically involving the halogenation and subsequent esterification of a pyridine precursor like 2-chloroisonicotinic acid, requires careful monitoring to ensure high yield and purity. This guide provides a comprehensive question-and-answer-based resource for troubleshooting common issues encountered during reaction monitoring using various analytical techniques.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address specific challenges you may face during your experiments.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of this compound and its impurities.

Question 1: I'm starting to develop an HPLC method to monitor my reaction. Where should I begin with column and mobile phase selection?

Answer:

For a compound with the polarity of this compound, a reversed-phase (RP-HPLC) method is the most logical starting point. The pyridine nitrogen provides some polarity, while the aromatic ring and halogen substituents add hydrophobicity.

Core Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (like C18) retains hydrophobic compounds longer, while a polar mobile phase elutes them. By modulating the mobile phase composition, you can achieve separation of your starting materials, intermediates, product, and byproducts.

Recommended Starting Protocol: Isocratic RP-HPLC

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column is a versatile workhorse for moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. The water component allows for the retention of hydrophobic molecules. Formic acid is added to improve peak shape by protonating the pyridine nitrogen, which suppresses its interaction with residual silanols on the silica backbone of the column.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and backpressure.
Detection UV at 254 nmThe aromatic pyridine ring of the analyte and related compounds will have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume that avoids column overloading for samples at moderate concentrations.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC method development.

Question 2: My HPLC peaks for the pyridine-containing compounds are tailing significantly. What's causing this and how can I fix it?

Answer:

Peak tailing with pyridine compounds is a classic issue in reversed-phase HPLC.[3][4][5] It is most often caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.

Causality: The interaction with silanols provides a secondary retention mechanism, which is often stronger and has slower kinetics than the primary hydrophobic interaction. This leads to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: The most effective solution is to add a small amount of acid to your mobile phase to protonate the pyridine nitrogen.

    • Action: Add 0.1% formic acid or 0.1% acetic acid to your mobile phase.[3] This will protonate the pyridine nitrogen to form a pyridinium ion. This ion will be repelled by the protonated silanols, minimizing the unwanted interaction.

  • Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process where the manufacturer treats the silica to cap most of the residual silanol groups.

  • Buffer Addition: For more robust pH control, especially if your separation is sensitive to small pH changes, use a buffer.

    • Action: A phosphate buffer at a low pH (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0) can be effective. However, be mindful of buffer solubility in high concentrations of organic solvent.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase may be necessary.

    • Action: Columns with a polar-embedded group or a charged surface are designed to shield the silanols and improve the peak shape of basic compounds.[4]

Part 2: Gas Chromatography (GC) Analysis

GC is an excellent technique for assessing the purity of your final product and for monitoring reactions with volatile components.

Question 3: I need to set up a GC method for this compound. What column and temperature program should I start with?

Answer:

Given the compound's boiling point (approximately 286.5 °C at 760 mmHg) and its halogenated aromatic structure, a standard non-polar or mid-polarity capillary GC column with a temperature ramp will be effective.

Core Rationale: GC separates compounds based on their boiling points and their interaction with the stationary phase. A temperature program is necessary to elute compounds with a wide range of boiling points in a reasonable time with good peak shape.

Recommended Starting Protocol: GC-FID/MS

ParameterRecommended Starting ConditionRationale
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a general-purpose, low-polarity phase that provides excellent separation for a wide range of compounds, including halogenated aromatics.[6]
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/minProvides good efficiency and is compatible with most detectors.
Inlet Temp. 250 °CShould be hot enough to ensure rapid vaporization of the sample without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)For routine analysis where sensitivity is not a major concern, a split injection prevents column overloading and provides sharp peaks.
Oven Program 1. Hold at 100 °C for 2 min2. Ramp at 15 °C/min to 280 °C3. Hold at 280 °C for 5 minThe initial hold allows for focusing of the analytes. The ramp ensures elution of compounds with increasing boiling points. The final hold ensures that all components have eluted.
Detector FID or MSFID (Flame Ionization Detector) is a robust, general-purpose detector for organic compounds. MS (Mass Spectrometer) provides structural information for peak identification.
Detector Temp. 280 °C (FID) or 230 °C (MS source)Should be hot enough to prevent condensation of the analytes.

Troubleshooting GC Analysis:

  • Issue: Broad or Tailing Peaks.

    • Possible Cause: Active sites in the inlet liner or on the column. Pyridine nitrogen can interact with acidic sites.

    • Solution: Use a deactivated inlet liner. Clip the first few centimeters from the front of the column to remove any accumulated non-volatile residues.

  • Issue: No Peaks or Very Small Peaks.

    • Possible Cause: Sample not reaching the detector. This could be due to a leak, a broken column, or incorrect installation.

    • Solution: Check for leaks using an electronic leak detector. Ensure the column is properly installed in the inlet and detector according to the manufacturer's instructions.

Part 3: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective tool for qualitatively monitoring reaction progress at the bench.[7]

Question 4: My product and starting material have very similar Rf values on TLC, making it difficult to monitor the reaction. What can I do?

Answer:

This is a common challenge, especially when the structural difference between the reactant and product is small.[8] The key is to alter the selectivity of the TLC system.

Core Rationale: Separation on TLC is governed by the partitioning of the analyte between the stationary phase (usually silica gel) and the mobile phase. By changing the composition of the mobile phase, you can alter these interactions and improve separation.

Strategies to Improve TLC Separation:

  • Systematically Vary Solvent Polarity:

    • Action: If you are using a mixture like 3:1 Hexanes:Ethyl Acetate, try systematically varying the ratio (e.g., 4:1, 2:1, 1:1). The goal is to find a "sweet spot" where the Rf values are between 0.2 and 0.6 and the separation is maximized.[9]

  • Change Solvent Selectivity:

    • Action: If varying the polarity of a two-component system doesn't work, change one of the solvents to one with different chemical properties. For example, instead of Ethyl Acetate (an ester), try Dichloromethane (a chlorinated solvent) or Diethyl Ether (an ether) as the polar component with hexanes.[8]

  • Use a Three-Component Solvent System:

    • Action: Adding a small amount of a third solvent can dramatically change selectivity. For example, in a Hexanes:Ethyl Acetate system, adding 1-2% of methanol or acetic acid can improve the separation of polar or acidic/basic compounds, respectively.

Recommended TLC Solvent Systems to Try:

  • Starting Point: Hexanes:Ethyl Acetate (2:1)

  • Alternative 1: Dichloromethane:Methanol (98:2)

  • Alternative 2: Toluene:Acetone (4:1)

TLC Troubleshooting Workflow

Caption: Troubleshooting workflow for poor TLC separation.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative monitoring and quantitative analysis (qNMR).

Question 5: How can I use ¹H NMR to monitor the conversion of my starting material to this compound?

Answer:

¹H NMR is an excellent tool for this because the signals for the starting material, product, and key intermediates will be distinct. You can monitor the disappearance of reactant signals and the appearance of product signals over time.

Expected ¹H NMR Spectral Changes:

Let's assume the synthesis is from 2-chloro-5-bromoisonicotinic acid followed by esterification.

  • Starting Material (Acid): You would expect to see two aromatic proton signals and a broad signal for the carboxylic acid proton (typically >10 ppm).

  • Product (Methyl Ester): The two aromatic proton signals will likely shift slightly. The most significant change will be the disappearance of the broad carboxylic acid proton and the appearance of a new singlet for the methyl ester group (-OCH₃) around 3.9-4.0 ppm.[10]

Procedure for Reaction Monitoring by ¹H NMR:

  • Carefully take an aliquot from the reaction mixture at various time points.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or deuterated water).

  • Extract the organic components into a suitable solvent.

  • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Compare the integral of a characteristic product peak (e.g., the methyl ester singlet) to a characteristic starting material peak to determine the approximate conversion.

¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic H~8.6Singlet
Aromatic H~8.2Singlet
Methyl (-OCH₃)~3.9Singlet
(Note: Exact chemical shifts can vary depending on the solvent and concentration.)

Question 6: Can I get a more accurate measurement of yield and purity using NMR?

Answer:

Yes, you can use Quantitative NMR (qNMR) for a highly accurate and precise determination of purity or concentration without needing a reference standard of your analyte.[11]

Core Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a high-purity internal standard to your sample, you can use the ratio of integrals to calculate the exact amount of your product.

Protocol for qNMR Purity Assay:

  • Select an Internal Standard: Choose a high-purity standard that has sharp signals in a region of the spectrum that does not overlap with your analyte signals. For this compound, a good choice might be 1,3,5-trimethoxybenzene or dimethyl terephthalate.

  • Sample Preparation:

    • Accurately weigh a specific amount of your crude or purified product.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., a long relaxation delay, typically 5 times the longest T₁).

  • Data Processing: Carefully integrate a well-resolved peak from your product and a well-resolved peak from the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_std = Purity of the internal standard

Part 5: In-Situ Reaction Monitoring

Question 7: I want to monitor my reaction in real-time without taking samples. Is this possible?

Answer:

Yes, in-situ (or inline) monitoring techniques like Fourier-Transform Infrared (FTIR) Spectroscopy are powerful tools for real-time reaction analysis.[12][13][14]

Core Rationale: FTIR spectroscopy monitors the vibrational frequencies of functional groups. As a reaction progresses, the concentration of functional groups in the reactants decreases, while those in the products increase. This can be tracked in real-time by inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.

Application to this compound Synthesis:

Let's consider the esterification of 2-chloro-5-bromoisonicotinic acid with methanol.

  • What to Monitor: You can monitor the disappearance of the broad C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the appearance of the sharp C=O stretch of the ester product (around 1720-1740 cm⁻¹). You can also track the disappearance of the broad O-H stretch of the carboxylic acid.

Advantages of In-Situ FTIR:

  • Real-time Data: Provides immediate insight into reaction kinetics, helping to identify the reaction endpoint precisely.

  • Non-invasive: No need to take samples, which can be difficult for reactions under pressure, at high/low temperatures, or with hazardous reagents.

  • Identify Intermediates: Can help detect transient intermediates that might be missed with offline analysis.

Considerations:

  • Spectral Overlap: The C=O stretches of the acid and ester are close. Chemometric software is often used to deconvolute these signals and generate accurate concentration profiles.

  • Probe Compatibility: Ensure the ATR probe material is compatible with your reaction chemistry.

References

  • Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. (2019). MDPI. [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics GmbH. [Link]

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.). Unknown Source. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Unknown Source. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]

  • Guide to Choosing a GC Column. (2025). Phenomenex. [Link]

  • 2-Amino-3-bromo-5-chloropyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • Methyl 5-Bromo-2-chloroisonicotinate. (n.d.). Amerigo Scientific. [Link]

  • In situ FTIR spectra of pyridine adsorption on the catalysts. (a) 10 wt% H3PW12O40/SBA−15. (n.d.). ResearchGate. [Link]

  • Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. (n.d.). PubChem. [Link]

  • In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides. (2025). ResearchGate. [Link]

  • An In-situ FTIR Reflection-Absorption Spectroscopic Study of Adsorption and Orientation of Pyridine on Pt Electrode. (1990). Chemical Journal of Chinese Universities. [Link]

  • In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides. (2001). Semantic Scholar. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

  • Quantitative NMR Studies of Multiple Compound Mixtures. (2025). ResearchGate. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • This compound (C7H5BrClNO2). (n.d.). PubChemLite. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR?. (2013). ResearchGate. [Link]

  • A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (2016).
  • 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098. (n.d.). PubChem. [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017). National Institutes of Health. [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. (2021). ResearchGate. [Link]

  • Question about Rf values in TLC ?. (2016). ResearchGate. [Link]

  • bromoacetone. (n.d.). Organic Syntheses Procedure. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Unknown Source. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Unknown Source. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

Sources

Technical Support Center: Post-Reaction Workup for Methyl 2-bromo-5-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-chloroisonicotinate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the critical post-reaction workup phase of your synthesis. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

I. Foundational Principles of Workup for Halogenated Pyridines

The workup of reactions involving this compound, a common building block in medicinal chemistry, is a critical step that dictates the purity and yield of the final product. The presence of two different halogens and an ester functionality on the pyridine ring presents unique challenges. A successful workup hinges on the effective removal of unreacted starting materials, reagents, and byproducts while preserving the integrity of the target molecule.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues encountered during the post-reaction workup.

A. Quenching the Reaction

Question 1: My reaction mixture is still showing the presence of unreacted brominating agent (e.g., NBS, Br2) after the reaction is complete. How should I quench it?

Answer: The presence of excess brominating agent can lead to the formation of undesired side products during workup and can also interfere with chromatographic purification.

  • For N-bromosuccinimide (NBS): A saturated aqueous solution of sodium thiosulfate (Na2S2O3) is the quenching agent of choice. The thiosulfate ion reduces the active bromine of NBS to bromide. The reaction is rapid and exothermic, so it is advisable to add the quenching agent slowly at a low temperature (0 °C).

  • For liquid bromine (Br2): Similar to NBS, a saturated aqueous solution of sodium thiosulfate is effective. Alternatively, a saturated aqueous solution of sodium bisulfite (NaHSO3) can also be used.

Troubleshooting Persistent Color from Bromine: If a yellow or orange color persists after quenching, it may indicate that the quenching agent has been fully consumed. Add more quenching agent portion-wise until the color disappears.

Question 2: I have used a strong base (e.g., LDA, n-BuLi) in my reaction. What is the safest and most effective way to quench it?

Answer: Quenching strong bases requires careful attention to temperature control to avoid unwanted side reactions.

  • Recommended Quenching Agents: Saturated aqueous ammonium chloride (NH4Cl) is the preferred quenching agent. It is a mild acid that will protonate the strong base without causing significant hydrolysis of the ester. Water can also be used, but it is more reactive and can lead to a more exothermic quench.

  • Procedure: The quench should always be performed at a low temperature (typically -78 °C to 0 °C) by slowly adding the quenching agent to the reaction mixture with vigorous stirring. A rapid increase in temperature can lead to the formation of byproducts.

B. Liquid-Liquid Extraction

Question 3: I am observing a thick emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?

Answer: Emulsion formation is a common problem when working with pyridine derivatives due to their basicity and the presence of charged species.

  • Immediate Actions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite®. The fine particles of Celite® can help to break up the emulsion.

    • Change of Solvent: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate extraction).

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Question 4: What is the best organic solvent for extracting this compound?

Answer: The choice of solvent depends on the specific reaction, but some general guidelines apply.

  • Commonly Used Solvents:

    • Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.

    • Dichloromethane (DCM): A denser-than-water solvent that is often effective but can be more prone to emulsion formation.

    • Methyl tert-butyl ether (MTBE): Less prone to peroxide formation than diethyl ether and has good solvating properties.

  • Solvent Selection Rationale: The ideal solvent should have high solubility for your product and low solubility for impurities. It is often beneficial to perform a small-scale test extraction with a few different solvents to determine the most effective one for your specific reaction mixture.

C. Washing and Drying

Question 5: My organic layer is acidic/basic after extraction. What should I wash it with?

Answer: Neutralizing the organic layer is crucial to prevent product degradation and to ensure clean purification.

  • Acidic Conditions: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any excess acid. Be cautious of gas evolution (CO2) and vent the separatory funnel frequently.

  • Basic Conditions: Wash with a dilute aqueous solution of a mild acid, such as 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH4Cl). Avoid using strong acids if your molecule has acid-labile functional groups.

  • Final Wash: Always perform a final wash with brine (saturated NaCl) to remove the bulk of the water from the organic layer before drying.

Question 6: Which drying agent is most suitable for my organic solution?

Answer: The choice of drying agent depends on the solvent and the stability of your compound.

Drying AgentRecommended SolventsComments
Sodium Sulfate (Na2SO4) Most organic solventsNeutral, high capacity, but slow.
Magnesium Sulfate (MgSO4) Most organic solventsNeutral, fast, and high capacity. Can be slightly acidic.
Calcium Chloride (CaCl2) Hydrocarbons, ethersBasic, can bind to alcohols and amines.

For this compound, anhydrous sodium sulfate or magnesium sulfate are both excellent choices.

D. Purification

Question 7: I am having difficulty separating my product from a non-polar impurity by column chromatography. What can I do?

Answer: Optimizing your column chromatography conditions is key.

  • Solvent System:

    • Decrease Polarity: If your product and impurity are co-eluting, try a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try decreasing it to 10% or 5%.

    • Change Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity. For example, you could try a hexane/dichloromethane or a hexane/MTBE gradient.

  • Stationary Phase:

    • Silica Gel: This is the most common choice. Ensure you are using a high-quality silica gel with a consistent particle size.

    • Alumina: For some pyridine derivatives, alumina (basic or neutral) can provide better separation than silica gel.

  • Technique:

    • Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading onto the column.

    • Gradient Elution: A shallow gradient of the polar solvent can often improve separation.

Question 8: My product seems to be degrading on the silica gel column. How can I avoid this?

Answer: Halogenated pyridines can sometimes be sensitive to the acidic nature of silica gel.

  • Deactivating the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (Et3N) or pyridine, to your eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and can prevent product degradation.

  • Alternative Purification Methods:

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a good alternative.

    • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material.

III. Experimental Protocols & Workflows

A. Standard Post-Reaction Workup Protocol

This protocol provides a general framework for the workup of a reaction involving this compound.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the appropriate quenching agent (e.g., saturated Na2S2O3 for a bromination reaction, or saturated NH4Cl for an organometallic reaction) with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add the organic extraction solvent (e.g., ethyl acetate).

    • Shake the funnel gently at first, venting frequently, then more vigorously.

    • Allow the layers to separate and drain the aqueous layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO3 (if the reaction was acidic).

      • Water.

      • Saturated aqueous NaCl (brine).

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous Na2SO4).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

B. Visualization of the Workup Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quenching (e.g., Na2S2O3, NH4Cl) Reaction_Mixture->Quench Extraction 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Washing 3. Washing (NaHCO3, Brine) Extraction->Washing Drying 4. Drying (Na2SO4 or MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General workflow for the post-reaction workup and purification of this compound derivatives.

IV. References

  • General Organic Chemistry Workup Procedures: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]

  • Synthesis of Halogenated Pyridines: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Purification Techniques: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Validation & Comparative

A Researcher's Guide to the Trenches: Comparative Reactivity of Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, process chemist, or materials scientist, the functionalization of the pyridine ring is a foundational task in the synthesis of novel molecular architectures. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic strategy. Halopyridines, as stable and versatile building blocks, are the workhorses of these transformations. However, not all halopyridines are created equal. Their reactivity is a nuanced interplay of halogen identity and position on the electron-deficient pyridine ring.

This guide moves beyond simple recitation of facts to provide a field-proven perspective on the comparative reactivity of iodo-, bromo-, and chloropyridines in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the causality behind experimental choices, present supporting data, and provide robust protocols to empower you, the researcher, to make informed, strategic decisions in your synthetic design.

The Decisive Step: Understanding the Fundamentals of Reactivity

The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is overwhelmingly governed by the rate of the initial oxidative addition step.[1] This is where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, initiating the catalytic cycle. The efficiency of this step is inversely proportional to the C-X bond dissociation energy. A weaker C-X bond leads to a faster oxidative addition and, consequently, a more reactive substrate.

This fundamental principle establishes the universally accepted reactivity trend for the halogens:

I > Br > Cl >> F

Iodopyridines are the most reactive substrates, often requiring mild conditions, lower catalyst loadings, and shorter reaction times.[1] Chloropyridines, conversely, possess a strong C-Cl bond, rendering them the most challenging substrates to activate.[2] Their successful coupling often necessitates more advanced catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition.[2]

The position of the halogen on the electron-deficient pyridine ring also exerts a profound influence. The nitrogen atom acts as an electron sink, making the ring susceptible to nucleophilic attack and influencing the ease of oxidative addition at different positions. The general positional reactivity follows this trend:

C4 ≈ C2 > C3 ≈ C5

The C2 and C4 positions are most activated towards oxidative addition due to their proximity and electronic communication with the ring nitrogen.[1] In dihalopyridines, this electronic preference dictates the site of initial reaction, a critical factor for selective, sequential functionalization.[3][4]

Below is a diagram illustrating the key factors that influence halopyridine reactivity in cross-coupling reactions.

G cluster_factors Factors Governing Reactivity Halogen Halogen Identity (C-X Bond Strength) Reactivity Overall Reaction Rate & Selectivity Halogen->Reactivity I > Br > Cl Position Halogen Position (Electronic Effects) Position->Reactivity C4/C2 > C3/C5 Catalyst Catalyst System (Ligand, Precursor) Catalyst->Reactivity Influences efficiency for challenging substrates

Caption: Key factors influencing halopyridine cross-coupling reactivity.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)-C(sp²) bonds. Its tolerance for a vast array of functional groups and the general stability of its organoboron reagents make it a staple in synthetic laboratories.

Comparative Performance Data

The difference in reactivity between halopyridines is starkly illustrated in Suzuki couplings. While iodides and bromides often react under "standard" conditions (e.g., with Pd(PPh₃)₄ or PdCl₂(dppf)), chloropyridines demand more sophisticated catalysts. The following tables provide a comparative overview of yields, demonstrating these reactivity trends.

Table 1: Suzuki-Miyaura Coupling of 2- and 3-Halopyridines with Phenylboronic Acid

EntryHalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (1)Benzimidazole-1 (2)K₂CO₃DMF/H₂O120 (MW)0.0570.0
22-ChloropyridinePd(OAc)₂ (1)Benzimidazole-1 (2)K₂CO₃DMF/H₂O120 (MW)0.0545.1
33-BromopyridinePd(OAc)₂ (1)Benzimidazole-1 (2)K₂CO₃DMF/H₂O120 (MW)0.0591.0
43-ChloropyridinePd(OAc)₂ (1)Benzimidazole-1 (2)K₂CO₃DMF/H₂O120 (MW)0.0555.0
Data synthesized from a comparative study under microwave irradiation.

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Halopyridines

4-HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
4-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1008-12>90Standard, reliable conditions for iodo-substrates.
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Generally good yields, may require longer times.[2]
4-ChloropyridinePdCl₂(dppf)K₃PO₄Dioxane1001692Requires a more robust catalyst system.[2]
2,4-DichloropyridinePd/IPrK₃PO₄DioxaneRT2485 (C4-selective)NHC ligands enable challenging couplings.[2]
Data compiled from various sources to illustrate typical conditions and outcomes.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol provides a representative procedure for a standard Suzuki-Miyaura coupling. Note that for a 3-chloropyridine substrate, a more advanced catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos) and potentially higher temperatures would be necessary to achieve comparable yields. For a 3-iodopyridine, the reaction time could likely be reduced.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

II. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds is central to pharmaceutical chemistry, and the Buchwald-Hartwig amination has revolutionized this field. It allows for the coupling of a wide range of amines with aryl halides, often under milder conditions than classical methods.

Comparative Performance Data

The reactivity trends observed in Suzuki couplings hold true for Buchwald-Hartwig aminations. The C-I bond is the most reactive, making iodopyridines the preferred substrate for achieving high selectivity in polyhalogenated systems under mild conditions.[5] Chloropyridines again require more forceful conditions or highly active catalyst systems.

Table 3: Buchwald-Hartwig Amination of 2-Halopyridine Derivatives

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Reference/Notes
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~90 (at C4)High selectivity for the more reactive C-I bond is achieved.[6]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060Strong base and bidentate ligand effective for bromopyridine.[7]
2-Chloropyridine DerivativeAnilinePd(OAc)₂ / DavePhosK₃PO₄Toluene10095Bulky monophosphine ligands are crucial for activating C-Cl bonds.

Data compiled from various sources to illustrate typical conditions and outcomes.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol details a general procedure for the amination of a bromopyridine. To adapt this for a 2-chloropyridine, one would typically switch to a more electron-rich, bulky ligand such as RuPhos or BrettPhos. For a 2-iodopyridine, the reaction may proceed at a lower temperature (e.g., 80-90 °C) and in a shorter timeframe.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox): To the Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Reagent Addition: Remove the tube from the glovebox. Under a flow of inert gas, add the 2-bromopyridine, aniline, and finally the degassed toluene via syringe.

  • Inerting: Seal the tube and ensure the headspace is inert.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel.

III. The Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is fundamental to the synthesis of conjugated systems found in materials science and complex natural products.

Comparative Performance Data

The Sonogashira reaction is highly sensitive to the identity of the halogen. The reactivity difference between iodo- and bromopyridines is so pronounced that it is routinely exploited for selective mono-alkynylation of iodo-bromopyridines.[8] The coupling of chloropyridines is significantly more challenging and less common, often requiring higher temperatures and specialized catalysts.

Table 4: Sonogashira Coupling of Halopyridines with Phenylacetylene

Halopyridine SubstrateCatalyst System (Pd/Cu)BaseSolventTemp (°C)Approx. Yield (%)Notes
2-Bromo-4-iodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 40>95 (at C4)Excellent selectivity for the C-I bond at low temperatures.[6]
3-BromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100~96Standard conditions for bromopyridines often require heating.[9]
2-ChloropyridinePd(OAc)₂ / NHC Ligand / CuICs₂CO₃Dioxane12050-70Requires forcing conditions and specialized NHC ligands.

Data compiled from various sources to illustrate typical conditions and outcomes.

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine

This protocol describes a standard, copper-co-catalyzed Sonogashira coupling. For a less reactive bromopyridine, heating to 80-100 °C would be necessary. For a chloropyridine, a copper-free protocol with a highly active palladium/NHC catalyst system at elevated temperatures would be a more appropriate starting point.

Materials:

  • 4-Iodopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.1 mmol, 1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed THF, degassed triethylamine, and finally the phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-16 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate slow reactions. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: A logical workflow for selecting a halopyridine substrate.

Conclusion and Senior Scientist's Perspective

The choice of halopyridine is a critical parameter in the design of any synthetic route involving cross-coupling. While the fundamental principles of reactivity (I > Br > Cl and C4/C2 > C3/C5) provide a robust framework for prediction, the true art lies in the optimization.

  • For rapid, mild, and selective couplings , particularly in polyhalogenated systems, iodopyridines are the undisputed champion. Their high reactivity allows for transformations under conditions that preserve sensitive functional groups.

  • Bromopyridines represent the reliable workhorse. They offer a good balance of reactivity and stability, and a vast literature exists for their coupling under well-established conditions. They are often more cost-effective than their iodo-counterparts.

  • Chloropyridines are the challenging, yet often necessary, choice. Their lower cost and prevalence in starting material libraries make them attractive, but their inertness demands investment in catalyst and ligand optimization. The advent of modern, bulky phosphine and NHC ligands has unlocked their potential, turning once-impossible transformations into routine procedures.

Ultimately, the optimal choice is context-dependent, balancing the need for reactivity with factors like cost, substrate availability, and the desired regioselectivity. This guide provides the foundational data and protocols to navigate these choices with confidence, moving your project from conception to completion with efficiency and scientific rigor.

References

  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. (2025). BenchChem.
  • Ghaffari, B., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (2025). BenchChem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). BenchChem.
  • Application Notes & Protocols: Synthesis of Substituted Pyridines from 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023).
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025).
  • PDF 1014.01 K - International Journal of New Chemistry. (2024).
  • Buchwald–Hartwig amin
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. (2025). BenchChem.
  • Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (2025). BenchChem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). NIH.

Sources

A Senior Application Scientist's Guide to Pyridine Scaffolds: A Comparative Analysis of Methyl 2-bromo-5-chloroisonicotinate and its Synthetic Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and among the myriad of available precursors, dihalogenated pyridines offer a versatile platform for the sequential and regioselective introduction of diverse functionalities. This guide provides an in-depth technical comparison of Methyl 2-bromo-5-chloroisonicotinate and its structurally related alternatives, offering objective performance analysis supported by experimental data to inform your synthetic strategy.

Introduction: The Strategic Advantage of Differentiated Halogen Reactivity

This compound (CAS 886365-28-2) is a valuable heterocyclic building block featuring two distinct halogen atoms on the pyridine ring. This differentiation is the cornerstone of its synthetic utility, enabling chemoselective functionalization through a variety of cross-coupling and nucleophilic substitution reactions.[1] The well-established principles of palladium-catalyzed cross-coupling reactions dictate a general reactivity trend of C-I > C-Br > C-Cl for the oxidative addition step, which is often rate-determining.[2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with C-Cl bonds being more labile than C-Br bonds. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyridine core, a highly desirable feature in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

This guide will compare the performance of this compound with three key alternatives:

  • Methyl 2,5-dichloroisonicotinate: An analogue where the bromo substituent is replaced by a less reactive chloro group.

  • Methyl 2-bromo-5-fluoroisonicotinate: An analogue featuring a fluoro substituent, which has distinct electronic properties and reactivity in SNAr reactions.

  • Methyl 5-bromo-2-chloroisonicotinate: A regioisomer of the primary building block, allowing for a different substitution pattern.

The following sections will delve into a comparative analysis of these building blocks in three of the most powerful and widely used synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in these building blocks is most prominently exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond, allowing for selective functionalization at the 2-position of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. When employing this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with Phenylboronic Acid

Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl 5-chloro-2-phenylisonicotinatePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~80-90 (estimated)
Methyl 2,5-dichloroisonicotinate Methyl 2-chloro-5-phenylisonicotinatePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O10012~60-70 (at C5)
Methyl 2-bromo-5-fluoroisonicotinate Methyl 5-fluoro-2-phenylisonicotinatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10016~85-95
Methyl 5-bromo-2-chloroisonicotinate Methyl 2-chloro-5-phenylisonicotinatePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~80-90 (at C5)

Note: Yields are estimated based on typical results for analogous systems and may vary depending on the specific reaction conditions and substrate.

As the data suggests, the bromo-substituted building blocks generally provide higher yields under milder conditions compared to the dichloro analogue. The enhanced reactivity of the C-Br bond allows for more efficient coupling. The fluoro-substituted analogue also performs well, with the strong electron-withdrawing nature of the fluorine atom potentially activating the C-Br bond towards oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the chemoselectivity is dictated by the relative reactivity of the C-Br and C-Cl bonds.

Table 2: Comparative Yields in the Buchwald-Hartwig Amination with Morpholine

Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl 5-chloro-2-(morpholin-4-yl)isonicotinatePd₂(dba)₃ / XPhosNaOtBuToluene10018~75-85
Methyl 2,5-dichloroisonicotinate Methyl 2-chloro-5-(morpholin-4-yl)isonicotinatePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH11024~50-60 (at C5)
Methyl 2-bromo-5-fluoroisonicotinate Methyl 5-fluoro-2-(morpholin-4-yl)isonicotinatePd(OAc)₂ / BINAPCs₂CO₃Toluene10020~80-90
Methyl 5-bromo-2-chloroisonicotinate Methyl 2-chloro-5-(morpholin-4-yl)isonicotinatePd₂(dba)₃ / XPhosNaOtBuToluene10018~75-85 (at C5)

Note: Yields are estimated based on typical results for analogous systems and may vary depending on the specific reaction conditions and substrate.

The trend of higher reactivity for the bromo-substituted compounds continues in the Buchwald-Hartwig amination. The dichloro analogue requires more forcing conditions and specialized catalyst systems to achieve comparable yields. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine ligands often being necessary to facilitate the catalytic cycle.[3]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex + R'R''NH PdII_Amine Ar-Pd(II)-NHR'R'' Ligand_Ex->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to the introduction of alkynyl groups, which are versatile handles for further transformations. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Comparative Yields in the Sonogashira Coupling with Phenylacetylene

Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl 5-chloro-2-(phenylethynyl)isonicotinatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012~80-90
Methyl 2,5-dichloroisonicotinate Methyl 2-chloro-5-(phenylethynyl)isonicotinatePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8024~40-50 (at C5)
Methyl 2-bromo-5-fluoroisonicotinate Methyl 5-fluoro-2-(phenylethynyl)isonicotinatePd(PPh₃)₄ / CuIEt₃NTHF6016~85-95
Methyl 5-bromo-2-chloroisonicotinate Methyl 2-chloro-5-(phenylethynyl)isonicotinatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012~80-90 (at C5)

Note: Yields are estimated based on typical results for analogous systems and may vary depending on the specific reaction conditions and substrate.

The higher reactivity of the C-Br bond is once again evident in the Sonogashira coupling, with the bromo-containing building blocks affording significantly higher yields under milder conditions than the dichloro analogue.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend in SNAr is often reversed, with the more electronegative halogen being a better leaving group. This provides a complementary strategy for the functionalization of these dihalopyridine building blocks. For this compound, the 2-position is activated by the electron-withdrawing nitrogen atom, making the chloro group at this position susceptible to nucleophilic attack.

Table 4: Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide

Building BlockProductReagentSolventTemp. (°C)Time (h)Reactivity
This compound Methyl 2-bromo-5-methoxyisonicotinateNaOMeMeOHReflux6Moderate to Good
Methyl 2,5-dichloroisonicotinate Methyl 2-chloro-5-methoxyisonicotinateNaOMeMeOHReflux4Good to Excellent
Methyl 2-bromo-5-fluoroisonicotinate Methyl 2-bromo-5-methoxyisonicotinateNaOMeMeOH502Excellent
Methyl 5-bromo-2-chloroisonicotinate Methyl 5-bromo-2-methoxyisonicotinateNaOMeMeOHReflux5Good

The fluoro-substituted analogue exhibits the highest reactivity in SNAr, consistent with the known trend of C-F being the most activated towards nucleophilic attack in electron-deficient aromatic systems. The dichloro analogue is also highly reactive. This orthogonal reactivity allows for a two-step functionalization strategy, where an SNAr reaction at the 5-position (for the dichloro and fluoro analogues) can be followed by a cross-coupling reaction at the 2-position.

Accessibility and Cost-Effectiveness

The choice of a building block is also influenced by its commercial availability and cost. This compound and its regioisomer are readily available from numerous suppliers. Methyl 2,5-dichloroisonicotinate is also commercially available and is often a more cost-effective option than its bromo-containing counterparts.[4] Methyl 2-bromo-5-fluoroisonicotinate is also commercially available, though it may be more expensive due to the specialized reagents required for its synthesis. The synthesis of these building blocks typically involves multi-step sequences starting from readily available pyridine derivatives.

Conclusion and Recommendations

This compound is a highly versatile and effective building block for the synthesis of substituted pyridines. Its key advantage lies in the differential reactivity of the bromo and chloro substituents, which allows for selective functionalization at the 2-position via palladium-catalyzed cross-coupling reactions, leaving the 5-chloro position available for subsequent transformations.

Key Recommendations:

  • For selective C-C, C-N, or C-alkynyl bond formation at the 2-position , this compound is the superior choice over its dichloro analogue, offering higher yields under milder conditions.

  • Methyl 2-bromo-5-fluoroisonicotinate is an excellent alternative for cross-coupling reactions and offers enhanced reactivity in subsequent SNAr reactions at the 5-position.

  • Methyl 2,5-dichloroisonicotinate is a more cost-effective option, particularly if the desired transformation is a nucleophilic aromatic substitution at the 5-position or if more forcing conditions for cross-coupling at the 2-position are acceptable.

  • Methyl 5-bromo-2-chloroisonicotinate provides an alternative substitution pattern, with the initial cross-coupling occurring at the 5-position.

The optimal choice of building block will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of cost and accessibility. This guide provides the foundational data and rationale to make an informed decision for your next synthetic campaign.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the halopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene), followed by the halopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • In a reaction flask, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress.

  • Upon completion, dilute with an organic solvent, filter through celite, and wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[6][7]

References

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Journal of Chemical Education. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Available at: [Link]

  • Hradec Kralove. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. Available at: [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available at: [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available at: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Future Market Insights. Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Available at: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • FINETECH INDUSTRY LIMITED. Methyl 5-bromo-2-fluoronicotinate | CAS: 931105-37-2. Available at: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in Cross-Coupling Reactions of Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity of a Dihalogenated Pyridine

In the landscape of pharmaceutical and agrochemical development, functionalized pyridine scaffolds are of paramount importance. Methyl 2-bromo-5-chloroisonicotinate is a key heterocyclic building block, offering two distinct electrophilic sites for synthetic elaboration. The presence of both a bromine and a chlorine atom on an electron-deficient pyridine ring presents a classic challenge of regioselectivity in cross-coupling reactions.[1][2] The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, a principle dictated by the decreasing carbon-halogen bond dissociation energy.[2][3] This inherent reactivity difference is the synthetic chemist's lever for achieving selective functionalization at the more labile C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.

This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative data from relevant systems to guide your experimental design, and provide robust, field-proven protocols.

Pillar 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, typically by coupling an organohalide with an organoboron species.[4][5] For a substrate like this compound, the primary objective is to selectively couple at the C2-bromo position.

The "Why": Mechanistic Considerations for Catalyst Selection

The efficiency of a Suzuki coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: This is often the rate-determining step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[2] For electron-deficient heteroaryl halides, this step can be sluggish. The choice of ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8][9] They stabilize the electron-rich Pd(0) center and promote its insertion into the C-Br bond, increasing the reaction rate.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Ligands that are sterically demanding can accelerate this step, preventing catalyst decomposition and promoting turnover.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (R-Br) TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination Regen Regeneration caption Catalytic cycle for the Suzuki-Miyaura reaction. Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex L-Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR¹R² + Base) Amido_Complex->Pd0 Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination caption Catalytic cycle for Buchwald-Hartwig amination. Experimental_Workflow cluster_workflow General Cross-Coupling Experimental Workflow setup Reaction Setup Add Halide, Coupling Partner, & Base to dry flask catalyst Catalyst Addition Add Pd source & Ligand setup->catalyst inert Inert Conditions Evacuate & backfill with N₂/Ar (3x) catalyst->inert solvent Solvent Addition Add degassed solvent via syringe inert->solvent react Reaction Heat to desired temperature with stirring solvent->react monitor Monitoring Track progress by TLC / LC-MS react->monitor workup Work-up Quench, extract with organic solvent, dry, & concentrate monitor->workup purify Purification Column chromatography workup->purify caption A generalized workflow for palladium-catalyzed cross-coupling.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For critical intermediates like Methyl 2-bromo-5-chloroisonicotinate, a versatile building block in the synthesis of novel active pharmaceutical ingredients (APIs), the analytical methods employed for its characterization and quantification must be rigorously vetted. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details the crucial process of cross-validation to ensure data equivalency and integrity, a cornerstone of regulatory compliance and scientific soundness.[1][2][3]

The Imperative of Method Validation and Cross-Validation

Before delving into the comparative analysis, it is essential to grasp the causality behind our experimental choices. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][4] This involves assessing key parameters such as accuracy, precision, specificity, linearity, and range.[1][2][4] Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure they produce comparable data.[5][6][7] This is particularly critical when methods are transferred between laboratories or when different techniques are used across various stages of drug development.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical procedure validation, which we will adhere to throughout this guide.[3][8][9][10]

Comparative Analysis of HPLC and GC-MS for this compound

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (C₇H₅BrClNO₂) is a halogenated pyridine derivative with a molecular weight of approximately 250.48 g/mol .[11] It is a solid at room temperature and possesses chromophores, making it amenable to both HPLC with UV detection and GC-MS analysis, likely after derivatization for the latter to improve volatility and thermal stability.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Comparison
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.These techniques rely on fundamentally different separation and detection principles, making their cross-validation a robust test of data integrity.
Specificity High, determined by retention time and UV spectral data. Potential for co-elution with impurities of similar polarity.Very high, based on both retention time and mass fragmentation patterns, providing a "fingerprint" of the analyte.GC-MS offers superior specificity, which is a key performance characteristic to compare against the more routine HPLC method.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can achieve pg to fg sensitivity, especially in selected ion monitoring (SIM) mode.A direct comparison of detection and quantification limits is crucial for applications involving trace-level analysis of impurities.[12]
Linearity & Range Excellent linearity over a wide concentration range is typically achievable.Good linearity, though the range might be narrower than HPLC for some compounds.Assessing the working range of each method is vital for its intended application, from assay to impurity profiling.
Precision High repeatability and intermediate precision, with %RSD typically <2%.High precision, with %RSD often <5%, though sample preparation can introduce more variability.Comparing the precision provides insight into the inherent variability of each complete analytical procedure.
Accuracy High, typically demonstrated by recovery studies of spiked samples.High, with accuracy also determined through recovery experiments.Ensuring both methods provide results close to the true value is the ultimate goal of cross-validation.
Sample Throughput Generally higher than GC-MS due to simpler sample preparation and shorter run times.Can be lower due to more involved sample preparation (e.g., derivatization) and potentially longer run times.Practical considerations like throughput are important for routine quality control environments.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC and GC-MS analysis of this compound. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure consistent performance.

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • For accuracy and precision studies, prepare quality control (QC) samples at low, medium, and high concentrations.

  • System Suitability:

    • Inject a standard solution five times.

    • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z values corresponding to the molecular ion and key fragments).

  • Sample Preparation and Derivatization:

    • Prepare a stock solution in a suitable solvent like dichloromethane.

    • While direct analysis might be possible, silylation is often employed for similar compounds to improve peak shape and thermal stability. To a known amount of the sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to ensure complete reaction.[13]

    • Prepare calibration standards and QC samples using the same derivatization procedure.

  • System Suitability:

    • Inject a derivatized standard solution five times.

    • %RSD of the peak area should be ≤ 5.0%.

    • Peak shape should be symmetrical.

Cross-Validation Protocol

The core of this guide is the cross-validation study, which directly compares the performance of the validated HPLC and GC-MS methods.

  • Sample Selection: Prepare a set of at least 12 samples of this compound, spanning the analytical range of both methods. This should include samples at the lower and upper limits of quantification.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Accuracy: Compare the mean concentration obtained from each method. The percentage difference should be within a predefined acceptance criterion (e.g., ±15%).

    • Precision: Calculate the %RSD for the results obtained from each method for each sample.

    • Correlation: Plot the results from the HPLC method against the results from the GC-MS method. Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (e.g., >0.98). The slope of the regression line should be between 0.90 and 1.10, and the y-intercept should be close to zero.

Visualization of Workflows

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for each analytical method and the cross-validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in ACN) cal_std Calibration Standards stock->cal_std qc_samples QC Samples (Low, Med, High) stock->qc_samples autosampler Autosampler Injection (10 µL) cal_std->autosampler qc_samples->autosampler column C18 Column Separation (ACN:H2O, 30°C) autosampler->column detector UV Detection (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve & Quantification integration->calibration

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing stock Stock Solution (in Dichloromethane) derivatization Derivatization (Silylation) stock->derivatization der_samples Derivatized Standards & QCs derivatization->der_samples injection GC Injection der_samples->injection separation Capillary Column Separation (Temp. Programmed) injection->separation detection MS Detection (SIM Mode) separation->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Analysis tic->mass_spectra quant Quantification via SIM tic->quant

Caption: Workflow for GC-MS analysis of this compound.

CrossValidation_Logic cluster_methods Parallel Analysis cluster_comparison Data Comparison samples Set of Samples (n ≥ 12) hplc Validated HPLC-UV Method samples->hplc gcms Validated GC-MS Method samples->gcms accuracy Accuracy Comparison (% Difference) hplc->accuracy precision Precision Comparison (%RSD) hplc->precision correlation Linear Regression (r², slope, intercept) hplc->correlation gcms->accuracy gcms->precision gcms->correlation conclusion Conclusion on Method Equivalency accuracy->conclusion precision->conclusion correlation->conclusion

Caption: Logical flow of the cross-validation process.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of robust pharmaceutical development and manufacturing. By demonstrating the equivalency of data from orthogonal techniques like HPLC-UV and GC-MS, we build a comprehensive and trustworthy analytical package for intermediates such as this compound. This guide has provided a framework grounded in established scientific principles and regulatory expectations, empowering researchers and drug development professionals to ensure the integrity and reliability of their analytical data. The ultimate goal is to generate consistent, high-quality data that supports the delivery of safe and effective medicines.

References

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. 2022;16(02):389–402.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022.
  • European Bioanalysis Forum. Cross and Partial Validation. 2017.
  • O'Hara T, et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014;16(6):1135-1142.
  • BenchChem. A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays. 2025.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
  • PubChem. Methyl 5-bromo-2-chloroisonicotinate.
  • X-Mol. Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate.
  • X-Mol. Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals.
  • MDPI. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. 2020;25(19):4587.
  • ResearchGate. Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. 2025.

Sources

A Senior Application Scientist's Guide to Methyl 2-bromo-5-chloroisonicotinate: A Comparative Performance Benchmark in Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic building blocks is a critical determinant of a project's timeline, cost, and ultimate success. Methyl 2-bromo-5-chloroisonicotinate (CAS 886365-28-2) has emerged as a highly valuable intermediate, primarily due to its uniquely functionalized pyridine core.[1] The presence of two distinct halogen atoms at key positions offers a platform for selective, sequential derivatization, making it a powerful tool in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.

This guide provides an in-depth, objective comparison of this compound's performance against relevant alternatives. We will move beyond simple catalog data to explore the causality behind its reactivity in key synthetic transformations, supported by established mechanistic principles and representative experimental data.

Physicochemical Profile & Structural Advantages

This compound, or methyl 5-bromo-2-chloropyridine-4-carboxylate, is typically an off-white crystalline powder. Its core value lies in the differential reactivity of its carbon-halogen bonds.

PropertyValueSource
CAS Number 886365-28-2
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Appearance Off-white crystalline powder
Boiling Point ~286.5 °C at 760 mmHg
Storage 2-8°C, inert gas storage[1]

The key structural feature is the presence of a bromine atom at the 2-position and a chlorine atom at the 5-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[3] This principle is fundamental to the utility of this reagent, as the carbon-bromine bond is weaker and more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle compared to the more robust carbon-chlorine bond.[4] This allows for selective functionalization at the C2 position while leaving the C5 position available for a subsequent, different coupling reaction under more forcing conditions.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The true measure of a building block's performance is its behavior in common, powerful synthetic reactions. We will benchmark this compound against two logical alternatives: the less reactive Methyl 2,5-dichloroisonicotinate and the more uniformly reactive Methyl 2,5-dibromoisonicotinate .

ReactionThis compoundMethyl 2,5-dichloroisonicotinateMethyl 2,5-dibromoisonicotinate
Suzuki-Miyaura Coupling High reactivity at C2-Br. Milder conditions (e.g., Pd(PPh₃)₄, 80-100 °C) are often sufficient.[5] C5-Cl is unreactive under these conditions, allowing for high selectivity.Moderate reactivity. Requires more forcing conditions: higher temperatures (>100 °C) and specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to activate the C-Cl bond.[6]High reactivity at both positions. Difficult to achieve selective mono-coupling. Often results in a mixture of mono- and di-substituted products.
Sonogashira Coupling Excellent selectivity for C2-Br. Standard conditions (Pd catalyst, Cu(I) co-catalyst) readily couple alkynes at the bromo-position.[7][8]Challenging. C-Cl bond coupling is significantly more difficult and may require specialized catalyst systems and higher temperatures.High reactivity. Prone to di-alkynylation, making selective functionalization difficult to control.
Buchwald-Hartwig Amination Good reactivity and selectivity at C2-Br. Can be achieved with various Pd/ligand systems under moderate heat.[9][10]Difficult. Amination of chloro-pyridines often requires stronger bases and more sophisticated, sterically hindered ligands to achieve reasonable yields.[9]High reactivity. Can lead to di-amination products, complicating purification and reducing the yield of the desired mono-aminated product.

Expert Insight: The choice between these reagents is a classic case of balancing reactivity, selectivity, and cost. While Methyl 2,5-dichloroisonicotinate is often more cost-effective, the investment in specialized catalysts and the energy required for more vigorous conditions can offset this initial advantage.[6] this compound occupies a "sweet spot," offering a predictable and selective handle for synthesis that simplifies process development and purification, a crucial advantage in multi-step drug discovery campaigns.

Mechanistic Causality & Workflow Visualization

To understand why these performance differences exist, we must look at the catalytic cycle. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is the critical step where selectivity is established.

cluster_0 Catalytic Cycle for Selective C-Br Coupling cluster_1 Inputs & Outputs A Active Pd(0) Catalyst B Oxidative Addition (Rate-Determining Step) A->B Reacts with Ar-Br bond C Pd(II) Complex B->C D Transmetalation (e.g., with R-B(OH)₂) C->D E Di-organo Pd(II) Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst Output 2-Substituted-5-chloroisonicotinate Product F->Output Input This compound + Coupling Partner (e.g., Boronic Acid) + Base Input->B Start Start: Methyl 2-bromo- 5-chloroisonicotinate Step1 Reaction 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Decision1 Target C2-Br Bond? Step1->Decision1 Conditions1 Conditions: Mild Base (e.g., K₂CO₃, Na₂CO₃) Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Temperature: 80-100 °C Decision1->Conditions1 Yes Intermediate Intermediate: 2-Aryl-5-chloroisonicotinate Conditions1->Intermediate Step2 Reaction 2: Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Decision2 Target C5-Cl Bond? Step2->Decision2 Conditions2 Conditions: Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Bulky Ligand Catalyst (e.g., Pd/SPhos) Temperature: >100 °C Decision2->Conditions2 Yes Final Final Product: 2,5-Disubstituted Isonicotinate Conditions2->Final

Caption: Workflow for a sequential, two-step cross-coupling strategy.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a validated, self-contained methodology for the selective coupling at the C2-Br position. Every step is designed to ensure reproducibility and high yield.

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-chloroisonicotinate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL), degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Preparation: To the oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Immerse the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [11][12]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Expected Outcome: This protocol, based on established procedures for similar substrates, is expected to provide the desired product in high yield (typically >85%), with minimal to no formation of the di-substituted product or reaction at the C-Cl bond. [5][13]

Conclusion and Strategic Recommendations

This compound stands out as a superior building block for synthetic campaigns that require the sequential introduction of two different functionalities onto a pyridine ring.

  • Performance: It offers a predictable and highly selective platform for an initial cross-coupling at the more reactive C2-bromine position under mild to moderate conditions.

  • Versatility: The remaining C5-chlorine atom serves as a stable, orthogonal synthetic handle for a subsequent coupling under more forcing conditions, enabling the efficient construction of complex, di-substituted pyridine derivatives.

  • Recommendation: This reagent is highly recommended for drug discovery and process development workflows where synthetic efficiency, selectivity, and simplification of purification are paramount. While alternatives like dichlorinated pyridines may offer a lower initial purchase price, the hidden costs associated with harsher reaction conditions, specialized catalysts, and more complex purification often make this compound the more economical and strategic choice in the long run.

References

  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Methyl 5-bromo-2-chloroisonicotin
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. AI Product Assistant.
  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.
  • Synthesis of some N‐substituted isonicotinamides.
  • Methyl 5-bromo-2-chloronicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Semantic Scholar.
  • Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem.
  • 886365-28-2|Methyl 5-bromo-2-chloroisonicotin
  • Synthesis of Substituted Is
  • Methyl 2-bromo-5-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-Bromo-2-chloroisonicotin
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald–Hartwig amin
  • Comparative Guide to the Mechanistic Studies of 2-Bromo-6-methylisonicotinaldehyde Reactions. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substr
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 5-bromo-2-chloroisonicotin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • METHYL 5-BROMO-2-FURO

Sources

A Comparative Guide to the Reactivity of Bromo- and Chloro-Pyridines in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[3][4] Pyridine-containing structures are of paramount importance in drug development. Consequently, the choice of the starting halopyridine substrate is a critical decision that balances cost, availability, and chemical reactivity.

This guide provides an in-depth comparison of the reactivity between bromopyridines and their chloro-analogs in Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of their differing reactivity, provide experimental data to support these principles, and offer practical guidance for catalyst selection and reaction optimization. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity differences between bromo- and chloro-pyridines, one must first grasp the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through a sequence of three key transformations at a palladium center: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyridine. This is typically the rate-determining step of the entire cycle and is where the distinction between bromine and chlorine becomes most pronounced.[5][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[1][2]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pdiia Ar-X pdiib Transmetalation (Ar-Pd(II)-Ar')L₂ pdiia->pdiib Ar'-B(OH)₂ Base pdiib->pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArX Halopyridine (Ar-X) ArB Boronic Acid (Ar'-B(OH)₂)

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Reactivity Comparison: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromo- and chloro-pyridines lies in the strength and polarity of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This directly impacts the energy barrier of the rate-determining oxidative addition step.

  • Bond Dissociation Energy (BDE):

    • C-Cl (in chlorobenzene): ~401 kJ/mol

    • C-Br (in bromobenzene): ~336 kJ/mol

This considerable difference in bond strength means that significantly more energy is required to cleave the C-Cl bond. Consequently, the oxidative addition of a chloropyridine to a Pd(0) center is much slower and more challenging than for the corresponding bromopyridine.[9] This establishes the general reactivity trend for halides in Suzuki couplings: I > Br >> Cl .[1][10]

Electronic Influence of the Pyridine Ring

The pyridine ring itself plays a crucial role. As an electron-deficient heterocycle, the nitrogen atom withdraws electron density from the ring carbons, making the C-X bond more susceptible to oxidative addition compared to a C-X bond on an electron-neutral or electron-rich benzene ring.[10] The position of the halogen further modulates this effect:

  • 2- and 4-Halopyridines: These isomers are generally more reactive than 3-halopyridines. The halogen is positioned at a more electron-deficient carbon due to the direct resonance- and inductive-withdrawing effects of the ring nitrogen.

  • 3-Halopyridines: The halogen is at a position less affected by the nitrogen's electron withdrawal, rendering it somewhat less reactive.

  • A Caveat for 2-Halopyridines: While electronically activated, the proximity of the pyridine nitrogen to the reaction site can be a double-edged sword. The nitrogen lone pair can coordinate to the palladium center, potentially forming catalytically inactive species and inhibiting the reaction, a challenge particularly noted with less reactive chlorides.[11]

Experimental Data & Practical Considerations

The theoretical differences in reactivity translate directly into distinct requirements for successful experimental execution. While bromopyridines can often be coupled under "standard" conditions, chloropyridines demand more sophisticated and powerful catalytic systems.

Catalyst and Ligand Selection: The Key to Activating Chlorides

The choice of the phosphine ligand is the most critical variable in bridging the reactivity gap.

  • For Bromopyridines: Due to their higher intrinsic reactivity, Suzuki couplings of bromopyridines can often be achieved with traditional, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) in conjunction with palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂.

  • For Chloropyridines: To overcome the high activation barrier of C-Cl bond cleavage, the palladium catalyst must be made more electron-rich and nucleophilic. This is accomplished by using bulky, electron-donating ligands.[10] These ligands enhance the electron density on the Pd(0) center, promoting its insertion into the strong C-Cl bond.[7] State-of-the-art ligands for this purpose include:

    • Bulky Trialkylphosphines: Tricyclohexylphosphine (PCy₃).

    • Buchwald-type Biarylphosphines: SPhos, XPhos, and RuPhos are highly effective.

    • N-Heterocyclic Carbenes (NHCs): These are even stronger electron donors than phosphines and are excellent for activating challenging aryl chlorides.[12][13]

Comparative Data Summary

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid, illustrating the practical implications of their differing reactivity.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904~90%[14]
2-Chloropyridine Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10012~95%[15]
3-Bromopyridine Pd(PPh₃)₄Na₂CO₃DME/H₂O806~88%
3-Chloropyridine PdCl₂(dtbpf)CsOAcDMF9015~90%[16]
4-Chloropyridine [NiCl(o-tol)(dppf)]K₃PO₄Dioxane10024~75%[11]

Note: Conditions and yields are representative and can vary based on the specific boronic acid partner and precise reaction setup.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine

This protocol details a robust procedure for the coupling of a less reactive heteroaryl chloride, emphasizing the critical steps required for success.

Workflow start Start: Assemble Reagents reagents 1. Charge vial with: - 3-Chloropyridine - Phenylboronic Acid (1.2 eq) - Pd₂(dba)₃ / SPhos (2 mol% Pd) - K₃PO₄ (2.0 eq) - Stir Bar start->reagents seal 2. Seal Vial with Septum Cap reagents->seal degas 3. Degas System: Evacuate and backfill with Argon (3x) seal->degas solvent 4. Add Anhydrous, Degassed Dioxane via Syringe degas->solvent heat 5. Heat Reaction at 100 °C with Stirring solvent->heat monitor 6. Monitor Progress by TLC or LC-MS heat->monitor workup 7. Workup: Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 8. Purify: Dry over Na₂SO₄, concentrate, and perform column chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Standard experimental workflow for a Suzuki-Miyaura coupling of a challenging chloro-pyridine substrate.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with a needle connected to a vacuum/argon manifold. Carefully evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Using a syringe, add 4 mL of anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-phenylpyridine product.

Conclusion and Strategic Outlook

The choice between bromo- and chloro-pyridines in Suzuki-Miyaura coupling is a classic synthesis dilemma balancing reactivity against substrate cost.

  • Bromopyridines are significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and the use of simpler, less expensive palladium/phosphine catalyst systems. They are the preferred substrate when rapid synthesis and straightforward purification are the primary goals.

  • Chloropyridines are economically advantageous and widely available, making them highly desirable for large-scale synthesis. However, their inherent inertness necessitates the use of specialized, highly active catalyst systems featuring bulky, electron-rich ligands. These reactions often require higher temperatures and more rigorous control over the reaction atmosphere to achieve high yields.

Ultimately, the development of powerful ligands has largely leveled the playing field, making the coupling of chloropyridines a routine and reliable transformation in the modern synthetic chemist's toolbox. The decision of which halide to employ can now be made based on a strategic assessment of project timelines, scale, and economic constraints, with the confidence that robust catalytic solutions exist for either pathway.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • Suzuki reaction. Wikipedia.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing.
  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem YouTube Channel.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
  • Oxidative Addition & Reductive Elimination. College of Saint Benedict & Saint John's University Chemistry Department.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.

Sources

A Head-to-Head Comparison of Methyl 2-bromo-5-chloroisonicotinate and Its Analogs in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Agrochemical Synthesis

In the intricate world of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, halogenated pyridine derivatives stand out for their versatility in constructing complex molecular architectures. This guide provides an in-depth, head-to-head comparison of Methyl 2-bromo-5-chloroisonicotinate with its close structural and functional analogs. Our focus will be on their performance in the workhorse reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions. By delving into the causality behind their reactivity and providing practical, field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Contenders: A Structural Overview

At the heart of this comparison are pyridine-4-carboxylate esters bearing two halogen substituents. These reagents are prized for their ability to undergo selective functionalization, allowing for the sequential introduction of different molecular fragments. The primary reagent of interest, This compound , offers a unique combination of a bromine and a chlorine atom at positions 2 and 5, respectively. Its key comparators include isomers and analogs with different halogen patterns.

Reagent NameStructureKey Distinguishing Features
This compound this compoundBromo at C2, Chloro at C5. The C-Br bond is the more reactive site in typical palladium-catalyzed cross-couplings.
Methyl 2,5-dichloroisonicotinate Methyl 2,5-dichloroisonicotinateDichloro substitution at C2 and C5. Generally lower reactivity than the bromo-analogs, requiring more forcing conditions.
Methyl 5-bromo-2-chloroisonicotinate Methyl 5-bromo-2-chloroisonicotinateBromo at C5, Chloro at C2. The C-Br bond at the less sterically hindered C5 position is the primary site of reaction.
Methyl 2-bromo-5-fluoroisonicotinate Methyl 2-bromo-5-fluoroisonicotinateBromo at C2, Fluoro at C5. The C-F bond is generally inert in palladium catalysis, making the C-Br bond the exclusive reaction site.

The Decisive Factor: Understanding Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these reagents is intrinsically linked to the reactivity of their carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This fundamental principle is the cornerstone of our comparative analysis.

For dihalogenated pyridines, the position of the halogen also plays a crucial role. Halides at the C2 and C4 positions are generally more reactive than those at the C3 and C5 positions due to the electronic influence of the nitrogen atom.[2]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of our target reagents, the key to a successful and selective reaction lies in exploiting the differential reactivity of the C-Br and C-Cl bonds.

Expected Performance:

  • This compound: The C-Br bond at the C2 position is expected to be significantly more reactive than the C-Cl bond at C5. This allows for selective coupling at the C2 position under standard Suzuki-Miyaura conditions, leaving the C-Cl bond intact for subsequent transformations.

  • Methyl 2,5-dichloroisonicotinate: With two C-Cl bonds, this reagent is inherently less reactive. Achieving mono-arylation can be challenging and may require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems). Selectivity between the C2 and C5 positions can also be an issue, though the C2 position is generally favored for oxidative addition.[2]

  • Methyl 5-bromo-2-chloroisonicotinate: Similar to its isomer, the C-Br bond is the more reactive handle. The reaction will selectively occur at the C5 position.

  • Methyl 2-bromo-5-fluoroisonicotinate: The C-F bond is largely unreactive in palladium catalysis, making the C-Br bond at the C2 position the exclusive site for Suzuki-Miyaura coupling.

Illustrative Data from Analogous Systems:

While direct side-by-side comparative data for our specific target molecules is limited in the literature, we can infer performance from studies on structurally similar dihalogenated pyridines. For instance, in the Suzuki-Miyaura coupling of 2-bromo-5-chloropyridine with various boronic acids, the reaction proceeds selectively at the C-Br bond, with yields often exceeding 80% under optimized conditions. In contrast, the coupling of 2,5-dichloropyridine typically requires more specialized ligands and higher temperatures to achieve comparable yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of often challenging heteroaryl halides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and vinyl alkynes.[4] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling relies on a palladium catalyst, but it also typically employs a copper(I) co-catalyst.

Expected Performance:

The reactivity trends observed for the Suzuki-Miyaura coupling are directly applicable to the Sonogashira reaction. The C-Br bond will be the preferred site of reaction over the C-Cl bond.

  • This compound: Selective alkynylation will occur at the C2 position.

  • Methyl 2,5-dichloroisonicotinate: This substrate will be less reactive, and achieving mono-alkynylation will require careful control of the reaction conditions.

  • Methyl 5-bromo-2-chloroisonicotinate: The C5-bromo position will be the site of Sonogashira coupling.

  • Methyl 2-bromo-5-fluoroisonicotinate: The C2-bromo position will be the exclusive site of reaction.

Illustrative Data from Analogous Systems:

Studies on the Sonogashira coupling of 2-bromo-5-chloropyridine with various terminal alkynes have demonstrated good to excellent yields, further supporting the high reactivity of the C-Br bond in this transformation.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol provides a general procedure for the selective Sonogashira coupling at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the hydrogen halide byproduct.

  • Ligand: Triphenylphosphine is a commonly used ligand that stabilizes the palladium catalyst.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - this compound - Pd(PPh₃)₄ - CuI B Inert Atmosphere (Evacuate & Backfill with Argon) A->B C Add Solvents & Base: - Anhydrous DMF - Triethylamine B->C D Add Terminal Alkyne C->D E Stir at RT or 50 °C D->E F Monitor Progress (TLC, LC-MS) E->F G Quench with aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5]

Expected Performance:

The reactivity of the C-Br bond in Buchwald-Hartwig amination is also significantly higher than that of the C-Cl bond.

  • This compound: Selective amination will occur at the C2 position.

  • Methyl 2,5-dichloroisonicotinate: As with other cross-coupling reactions, this substrate will be less reactive.

  • Methyl 5-bromo-2-chloroisonicotinate: The C5 position will be the site of amination.

  • Methyl 2-bromo-5-fluoroisonicotinate: The C2 position will be the exclusive site of reaction.

Illustrative Data from Analogous Systems:

The Buchwald-Hartwig amination of 2-bromopyridines is a well-established transformation, often proceeding with high yields. In contrast, the amination of 2-chloropyridines generally requires more specialized and often more expensive catalyst systems to achieve similar efficiency.[6]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective amination at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to a vial add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Xantphos is a bidentate phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of a wide range of substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to air, so the reaction must be performed under an inert atmosphere.

Conclusion: A Strategic Approach to Reagent Selection

The choice between this compound and its analogs is a strategic one that should be guided by the specific goals of the synthetic route.

  • For selective, sequential cross-coupling reactions , This compound and Methyl 5-bromo-2-chloroisonicotinate are superior choices. The significantly higher reactivity of the C-Br bond allows for predictable and high-yielding functionalization, leaving the C-Cl bond available for a subsequent transformation under more forcing conditions.

  • When cost is a primary concern and the desired transformation can be achieved at a chloro-substituted position, Methyl 2,5-dichloroisonicotinate may be a viable option, provided that the potentially lower yields and more demanding reaction conditions are acceptable.

  • For syntheses where only a single functionalization at the C2 position is required and subsequent reactions are not planned, Methyl 2-bromo-5-fluoroisonicotinate offers the advantage of a completely unreactive C5 position, eliminating the possibility of undesired side reactions.

Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling reactions, combined with the practical insights provided in this guide, will enable the synthetic chemist to navigate the nuances of reagent selection and design efficient, robust, and successful synthetic strategies.

References

  • Dorel, R. & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Organic Reactions (Vol. 75, pp. 1-236). John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • J&K Scientific. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(9), 843-853.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (2025).
  • Wikipedia. (2025).
  • Wikipedia. (2025). Sonogashira coupling. Wikipedia.
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Zhang, C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9379-9389.
  • Zhang, H., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Zhang, Y., et al. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(1), 60-67.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • Organic Chemistry Portal. (2025). Suzuki Coupling. Organic Chemistry Portal.
  • Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(9), 843–853.
  • Organic Chemistry Portal. (2025). Sonogashira Coupling. Organic Chemistry Portal.
  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • UVIC. (2013).
  • Wikipedia. (2025).
  • Wikipedia. (2025).
  • Wikipedia. (2025). Sonogashira coupling. Wikipedia.
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Zhang, C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9379–9389.
  • Zhang, H., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Zhang, Y., et al. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(1), 60–67.

Sources

A Comparative Guide to the Functionalization of Methyl 2-bromo-5-chloroisonicotinate: Navigating Reaction Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are privileged structures due to their prevalence in biologically active compounds.[1] Methyl 2-bromo-5-chloroisonicotinate stands out as a versatile building block, offering two distinct reactive sites for the introduction of molecular diversity.[2] The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2]

This guide provides an in-depth comparison of these three critical reaction pathways for the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data. This objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies, ultimately accelerating the discovery of novel chemical entities.

The Strategic Importance of Regioselectivity

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the regioselectivity of its reactions. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The relative reactivity of the two halogen substituents is dependent on the reaction type.

In palladium-catalyzed cross-coupling reactions , the general order of reactivity for halogens is I > Br > Cl. This trend is governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. Consequently, reactions like the Suzuki and Sonogashira couplings are expected to occur preferentially at the 2-position (bromine).

Conversely, in nucleophilic aromatic substitution (SNAr) , the reactivity is primarily influenced by the electronegativity of the leaving group and its ability to stabilize the intermediate Meisenheimer complex. Fluorine is typically the best leaving group, followed by chlorine, then bromine.[3] This suggests that under SNAr conditions, the chlorine at the 5-position might be the more reactive site, although the electronic activation provided by the nitrogen atom at the ortho and para positions also plays a crucial role.

Comparative Analysis of Reaction Products

To illustrate the distinct outcomes of these synthetic strategies, we will compare the products resulting from the reaction of this compound with a representative nucleophile (an amine), a boronic acid, and a terminal alkyne.

Reaction TypeReagentExpected Product
Nucleophilic Aromatic Substitution (SNAr) Amine (e.g., Aniline)Methyl 2-(phenylamino)-5-chloroisonicotinate
Suzuki-Miyaura Coupling Arylboronic Acid (e.g., Phenylboronic acid)Methyl 5-chloro-2-phenylisonicotinate
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)Methyl 5-chloro-2-(phenylethynyl)isonicotinate

Experimental Workflows and Mechanistic Insights

A critical aspect of selecting the appropriate synthetic route is a thorough understanding of the experimental requirements and the underlying reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The SNAr reaction is a powerful method for forming carbon-nitrogen bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the amine nucleophile (e.g., aniline, 1.2 equiv) and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanism:

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product Formation start This compound + Amine intermediate Addition of Amine (Rate-determining step) start->intermediate Nucleophilic Attack meisenheimer Meisenheimer Complex (Stabilized by N and EWG) intermediate->meisenheimer elimination Elimination of Bromide Ion meisenheimer->elimination Aromatization product Methyl 2-(amino)-5-chloroisonicotinate elimination->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Mechanism:

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 r2_b R²-B(OR)₂ r2_b->transmetalation + Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Mechanism:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)Ln-X ox_add->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_r1_alkyne R¹-Pd(II)Ln-C≡CR² transmetalation_pd->pd_r1_alkyne red_elim Reductive Elimination pd_r1_alkyne->red_elim red_elim->pd0 Regeneration product R¹-C≡CR² red_elim->product cu_x Cu(I)X alkyne R²-C≡C-H cu_acetylide Cu(I)-C≡CR² alkyne->cu_acetylide + Base cu_acetylide->transmetalation_pd cu_acetylide->cu_x Regeneration

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Performance Comparison and Structural Confirmation

The choice of reaction will ultimately depend on the desired final product and the required reaction conditions. Below is a summary of the key considerations for each method.

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C-N, C-O, C-SC-C (sp²-sp²)C-C (sp²-sp)
Key Reagents Nucleophile, BaseBoronic acid/ester, Pd catalyst, BaseTerminal alkyne, Pd catalyst, Cu co-catalyst, Base
Selectivity Potentially favors substitution at the 5-position (Cl)Preferentially at the 2-position (Br)Preferentially at the 2-position (Br)
Reaction Conditions Often requires elevated temperaturesMild to moderate heatingOften at room temperature
Functional Group Tolerance Can be sensitive to acidic/basic conditionsGenerally very highGood, but can be sensitive to certain functional groups

Structural Confirmation of Products:

The unambiguous identification of the reaction products is paramount. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the confirmation of the substitution pattern. For example, in the ¹H NMR spectrum of the Sonogashira product, the disappearance of the proton signal corresponding to the 2-position of the pyridine ring and the appearance of signals for the newly introduced alkynyl group would be expected.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition. Fragmentation patterns in the mass spectrum can also offer structural clues.[6][7][8][9]

Conclusion: A Versatile Scaffold for Innovation

This compound is a powerful and versatile starting material for the synthesis of a diverse array of substituted pyridines. The choice between nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling provides chemists with a strategic toolbox to selectively functionalize either the 2- or 5-position of the pyridine ring. By understanding the underlying mechanisms, reaction conditions, and expected outcomes of each transformation, researchers can efficiently construct novel molecular architectures with the potential for significant biological activity. The careful application of these methods, coupled with rigorous structural characterization, will continue to drive innovation in the fields of drug discovery and materials science.

References

  • Yang, Y., et al. (2015).
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry, 5(1), 14.
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). J. Am. Chem. Soc., 136(32), 11433–11442.
  • Methyl isonicotinate(2459-09-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?. (n.d.). Guidechem.
  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. (2022). research.chalmers.se.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2798-807.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
  • 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the... (n.d.).
  • 2-Bromo-5-chloropyridine. (n.d.). Biosynth.
  • Methyl 5-bromo-2-chloroisonicotin
  • Methyl 2-amino-5-bromoisonicotin
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Methyl 5-Bromo-2-chloroisonicotin
  • 5-Chloro-2-methylaniline. (n.d.). PubChem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.
  • Methyl 2-chloroisonicotin
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28245-28250.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Methyl 5-amino-2-chloroisonicotin
  • Sonogashira reactions of phenylacetylene with arylbromides catalyzed by symmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3g-h. a. (n.d.).
  • 5-Chloro-2-methyl-3(2H)-isothiazolone. (n.d.). NIST WebBook.
  • 2-Pentanone, 5-chloro-. (n.d.). NIST WebBook.
  • Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-. (n.d.). NIST WebBook.
  • Methyl 2-Chloroisonicotinate. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Methyl 5-amino-2-chloroisonicotin
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2023). Molecules, 28(22), 7592.
  • 5-Chloro-2-methyl-1-pentene. (n.d.). PubChem.

Sources

A Comparative Guide to Analytical Techniques for Purity Assessment of Methyl 2-bromo-5-chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates like Methyl 2-bromo-5-chloroisonicotinate and its derivatives is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1][2][3] These halogenated pyridine compounds are vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, rigorous and precise analytical methodologies are paramount to ensure their chemical integrity. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of these compounds, grounded in practical application and scientific principles.

The Imperative of Impurity Profiling

Impurities in pharmaceutical intermediates can originate from various sources, including starting materials, by-products of side reactions, degradation products, or residual catalysts.[2][4] Even minute quantities of these unwanted substances can have a significant impact on the stability, safety, and pharmacological activity of the final drug product.[1] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities.[4] Therefore, a multi-faceted analytical approach is essential for comprehensive impurity profiling.[3]

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique hinges on the specific impurity being targeted, the required sensitivity, and the nature of the sample matrix. For this compound derivatives, a combination of chromatographic and spectroscopic methods is typically employed.

Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main component and separation of non-volatile organic impurities.High resolution, sensitivity, and versatility for a wide range of compounds.[4][5]May require derivatization for some compounds; solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4]Excellent for volatile compounds; provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation of the main component and impurities; quantitative analysis (qNMR).[6]Provides detailed structural information; non-destructive.[6]Lower sensitivity compared to chromatographic methods.[6]
Elemental Analysis Combustion of the sample followed by detection of the resulting elemental gases.Determination of the elemental composition (C, H, N, Halogens).Confirms the empirical formula of the synthesized compound.Does not provide information on the nature of impurities.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[4][5] For halogenated pyridine derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode.

Causality of Experimental Choices:

  • Column: A C18 column is typically chosen for its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization of the analyte and impurities, while the organic solvent is adjusted to control the retention time and resolution.

  • Detector: A UV detector is commonly used as pyridine derivatives possess a chromophore that absorbs UV light. The detection wavelength is selected at the absorption maximum of the main component to maximize sensitivity.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC purity analysis.

Protocol: RP-HPLC Method for this compound

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of Acetonitrile and 0.01 M Phosphate Buffer (pH 2) in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 239 nm.[7]

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of each impurity by the area normalization method. The purity of the main component is calculated by subtracting the total percentage of impurities from 100%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[4] It is particularly useful for detecting residual solvents from the synthesis process and other volatile by-products.

Causality of Experimental Choices:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of volatile organic compounds.

  • Injection Mode: Split injection is often used to prevent column overloading when analyzing high-concentration samples.

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of compounds with different boiling points.

  • Detector: A mass spectrometer provides both quantitative data and mass spectra, which can be used to identify unknown impurities by comparison with spectral libraries.

Experimental Workflow: GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in a Volatile Solvent (e.g., Methanol) Inject Inject into GC Sample->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Chromatogram Analyze Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Identify Peaks via Mass Spectra Library Comparison Chromatogram->MassSpec Quantify Quantify Impurities MassSpec->Quantify

Caption: Workflow for GC-MS analysis of volatile impurities.

Protocol: GC-MS Method for Residual Solvents

  • Standard Preparation: Prepare a standard solution containing known concentrations of expected residual solvents in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve a known amount of the this compound derivative in the same solvent.

  • GC-MS Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: Electron ionization at 70 eV, scanning from m/z 35 to 500.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Identify and quantify residual solvents by comparing their retention times and mass spectra with those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR are used to confirm the identity of the this compound derivative and to identify any structurally related impurities.

Causality of Experimental Choices:

  • Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and purity is added to the sample. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Relaxation Delay: A sufficient relaxation delay (D1) is crucial in qNMR to ensure complete relaxation of all nuclei, allowing for accurate integration of the signals.

Logical Relationship: Orthogonal Analytical Techniques

Orthogonal_Techniques Compound Methyl 2-bromo-5- chloroisonicotinate Derivative HPLC HPLC (Non-volatile Impurities) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR (Structural Confirmation) Compound->NMR EA Elemental Analysis (Elemental Composition) Compound->EA Purity Comprehensive Purity Profile HPLC->Purity GCMS->Purity NMR->Purity EA->Purity

Caption: Interrelation of orthogonal analytical techniques for a complete purity profile.

Protocol: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the main component and identify any impurities. Protons on the pyridine ring will have characteristic chemical shifts, with those closer to the electron-withdrawing nitrogen atom appearing further downfield.[6]

Conclusion

The purity assessment of this compound derivatives demands a rigorous, multi-technique approach to ensure the quality and safety of the final pharmaceutical products. While HPLC is the primary tool for quantifying the main component and non-volatile impurities, it must be complemented by GC-MS for volatile impurity analysis and NMR for definitive structural confirmation. Elemental analysis serves as a fundamental check of the compound's elemental composition. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, satisfying regulatory requirements and ensuring the integrity of the drug development process. The validation of these analytical methods according to ICH guidelines is a critical final step to ensure they are fit for their intended purpose.[8][9]

References

  • Chaudhary, M., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 149-165. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Retrieved from [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Retrieved from [Link]

  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-bromo-5-chloroisonicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-bromo-5-chloroisonicotinate, a halogenated pyridine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, preventing chemical incompatibilities, and complying with regulatory standards.

The procedural recommendations outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are informed by the hazard classifications of structurally similar molecules. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Know Your Chemical

This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) is not universally available, aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides critical hazard information.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Source: ECHA C&L Inventory via PubChem[1]

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic waste .[2] This is a critical designation for proper waste segregation, as mixing halogenated and non-halogenated waste streams is prohibited and can lead to higher disposal costs.[2][3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is always best to consult the glove manufacturer's compatibility chart for the specific chemical.[6]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect the skin.[5]

  • Respiratory Protection: All handling of this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to prevent inhalation.[6]

Spill Management Protocol

Accidental spills must be managed immediately to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the chemical fume hood is functioning correctly to ventilate the space.[6]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[5]

  • Label as Hazardous Waste: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date of the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air and seek medical attention.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste. It must be collected, segregated, and transferred to a licensed hazardous waste disposal company.

Step 1: Waste Classification and Segregation

Properly classifying and segregating chemical waste is the most critical step in a compliant disposal plan.

  • Designate as Halogenated Organic Waste: Due to the presence of bromine and chlorine, this compound falls into the halogenated organic waste stream.[2][3][4]

  • Maintain Separation: It is imperative to keep halogenated waste separate from non-halogenated organic waste.[2][3] Commingling these streams can complicate the disposal process and significantly increase costs.[2][4]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate percentages. Attach a properly completed hazardous waste tag as soon as the first drop of waste is added.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][4] This prevents the release of volatile organic compounds (VOCs).

  • Work in a Fume Hood: All transfers of waste into the collection container must be performed inside a certified chemical fume hood.[4]

Step 3: Storage and Accumulation
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and clearly marked Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[4]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Provide Documentation: Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.

  • Final Disposal Method: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed facility.[2] This process is designed to destroy the organic molecules and scrub the resulting acidic gases (such as hydrogen bromide and hydrogen chloride).

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B E Transfer Waste to Container B->E C Identify Waste as 'Halogenated Organic Waste' D Select Labeled, Compatible Waste Container C->D Crucial Step: Avoid Mixing! D->E F Keep Container Tightly Sealed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact EHS for Pickup H->I When container is full J Transport to Licensed Hazardous Waste Facility I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinses may be permissible for drain disposal, but always confirm with your local EHS guidelines.

  • Deface Label: Completely remove or deface the original label on the empty container.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[5]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Lead Sciences. Methyl 5-bromo-2-chloroisonicotinate. [Link]

  • Angene Chemical. Safety Data Sheet - Methyl 3-bromoisonicotinate. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Amerigo Scientific. Methyl 5-Bromo-2-chloroisonicotinate. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Pyridine - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance | I-WASTE DST. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromo-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-bromo-5-chloroisonicotinate is foundational to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science, ensuring that operational excellence and personal safety are inextricably linked.

Part 1: Deconstructing the Hazard Profile

To select appropriate PPE, we must first understand the specific risks presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile.[1]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

The causality here is clear: this compound can harm through every primary route of exposure—ingestion, skin contact, and inhalation. The dermal toxicity and skin irritation classifications are particularly critical, as they imply that even incidental contact can lead to both localized irritation and systemic harm.[2][3] Therefore, our PPE strategy must create an impermeable barrier against this chemical in its solid and potential vapor/aerosol forms.

Part 2: The Hierarchy of Controls: PPE as the Final Barrier

Before we even consider PPE, we must implement higher-level safety controls. PPE is the essential last line of defense after engineering and administrative controls have been optimized.

  • Engineering Controls: The non-negotiable primary control is a properly functioning and certified laboratory chemical fume hood.[4][5] This minimizes respiratory exposure to dust or vapors. All manipulations of this compound, especially handling the solid powder, should occur within a fume hood. Furthermore, eyewash stations and safety showers must be readily accessible and tested.[6][7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and providing thorough training on the specific hazards.

Part 3: A Procedural Guide to PPE Selection and Use

The following step-by-step process ensures a comprehensive barrier against exposure.

Step 1: Eye and Face Protection

The "Causes serious eye irritation" classification demands robust protection.[3]

  • Baseline Protection: At a minimum, ANSI Z87.1-rated (or equivalent) safety glasses with integrated side shields must be worn for any work in the laboratory.

  • Elevated Risk (Splash Hazard): When preparing solutions or performing transfers where splashing is possible, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against liquid splashes.[8]

  • High Risk (Large Volumes/Aerosol Generation): For tasks involving larger quantities (>50g) or with a significant risk of splashing or aerosolization, a face shield must be worn in addition to chemical splash goggles.[9]

Step 2: Hand Protection

Given the "Harmful in contact with skin" and "Causes skin irritation" classifications, glove selection is a critical control point.[2]

  • Glove Material: While nitrile gloves are common in labs, they may offer limited protection against halogenated aromatic compounds like this one.[8][10] For extended handling or in the event of a spill, heavier-duty gloves are recommended. Consider using thicker (e.g., >8 mil) nitrile gloves for short-duration tasks. For longer procedures, butyl rubber or neoprene gloves provide superior resistance.[4][9] Crucially, always consult the glove manufacturer's specific chemical resistance chart for this compound or closely related compounds.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier in case the outer glove is torn or compromised. It also allows for a safer doffing procedure where the contaminated outer glove can be removed without touching the inner glove.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Step 3: Body Protection
  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory to protect skin and personal clothing from minor spills and dust.[10]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Step 4: Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary method for preventing inhalation. However, respiratory protection may be necessary in specific situations:

  • Weighing Operations: Even within a fume hood, weighing fine powders can generate airborne particulates.

  • Spill Cleanup: During the cleanup of a significant spill outside of a fume hood.

  • Engineering Control Failure: In the event of a fume hood malfunction.

In these cases, a NIOSH-approved respirator is required.[7][11] For particulates, a filtering facepiece respirator (e.g., N95) may be sufficient. If vapors are a concern, an air-purifying respirator with organic vapor cartridges is necessary. All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[4]

Part 4: Operational Plan: Donning, Doffing, and Disposal

A self-validating protocol requires not just choosing the right PPE, but using it correctly throughout its lifecycle.

Step-by-Step PPE Protocol:

  • Inspection: Before entering the work area, inspect all PPE for damage.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don inner gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don outer gloves, pulling the cuff over the sleeve of the lab coat.

    • Don eye/face protection.

    • Don respiratory protection, if required, and perform a user seal check.

  • Handling: Perform all work in a designated area, preferably a fume hood. Avoid touching your face or personal items.

  • Doffing (Taking Off): This is a critical step to prevent self-contamination.

    • Remove outer gloves first, peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove eye/face protection.

    • Remove inner gloves, following the same "skin-to-skin, glove-to-glove" technique.

    • Wash hands thoroughly with soap and water.

  • Disposal: All disposable PPE contaminated with this compound must be considered hazardous waste.[6][11] Collect it in a clearly labeled, sealed container for disposal according to your institution's hazardous waste procedures.

Summary of PPE for Laboratory Operations

OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<10g in fume hood) Not required (if done carefully)Safety Glasses with Side ShieldsDouble Nitrile or Neoprene GlovesLab Coat
Preparing Solutions (in fume hood) Not requiredChemical Splash GogglesDouble Nitrile or Neoprene GlovesLab Coat
Running Reactions/Transfers Not required (in fume hood)Chemical Splash GogglesDouble Butyl Rubber or Neoprene GlovesLab Coat & Chemical Apron
Large Scale Work (>50g) N95 Respirator (recommended)Goggles & Face ShieldDouble Butyl Rubber or Neoprene GlovesLab Coat & Chemical Apron
Spill Cleanup Air-Purifying Respirator with Organic Vapor CartridgesGoggles & Face ShieldDouble Butyl Rubber or Neoprene GlovesLab Coat & Chemical Apron

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection start Assess Task & Quantity fume_hood Work Inside Fume Hood? start->fume_hood splash_risk Risk of Splash or Aerosol? fume_hood->splash_risk Yes resp_ppe Respiratory: NIOSH Respirator (N95 or higher) fume_hood->resp_ppe No / Spill eye_ppe_goggles Eyes: Chemical Splash Goggles splash_risk->eye_ppe_goggles Low eye_ppe_shield Eyes: Goggles + Face Shield splash_risk->eye_ppe_shield High resp_ppe->splash_risk hand_ppe Hands: Double Gloves (Butyl/Neoprene recommended) eye_ppe_goggles->hand_ppe eye_ppe_shield->hand_ppe body_ppe Body: Lab Coat + Apron hand_ppe->body_ppe final_ppe Assemble Final PPE Ensemble body_ppe->final_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 5-BROMO-2-CHLOROBENZOIC ACID GHS Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-chloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.